Pyridine-2,5-disulfonic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridine-2,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-2-5(6-3-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQANOCQLYLEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376518 | |
| Record name | Pyridine-2,5-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17624-04-3 | |
| Record name | Pyridine-2,5-disulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Pyridine-2,5-disulfonic Acid and Its Isomers: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of pyridine-2,5-disulfonic acid, alongside a comparative analysis with its more extensively studied isomers, pyridine-3,5-disulfonic acid and pyridine-2,6-disulfonic acid. This document delves into the core physicochemical properties, synthesis methodologies, and current and potential applications of these compounds, with a particular focus on their relevance to researchers, scientists, and professionals in the field of drug development.
Introduction: The Landscape of Pyridinedisulfonic Acids
The pyridine ring is a fundamental heterocyclic scaffold prevalent in a vast array of pharmaceuticals and functional materials. The introduction of sulfonic acid groups onto this ring significantly alters its electronic properties and reactivity, enhancing its utility in various chemical applications. Pyridinedisulfonic acids, in particular, are compounds of growing interest due to their potential as catalysts, building blocks in materials science, and as fragments in the design of novel therapeutic agents.
While several positional isomers of pyridinedisulfonic acid exist, this guide will focus on the 2,5-, 3,5-, and 2,6-isomers, with an emphasis on the more thoroughly investigated 3,5- and 2,6- variants due to a relative scarcity of published data on the 2,5- isomer.
Part 1: Physicochemical Properties: A Comparative Analysis
The position of the sulfonic acid groups on the pyridine ring profoundly influences the physicochemical properties of each isomer. A summary of their key properties is presented below.
| Property | This compound | Pyridine-3,5-disulfonic acid | Pyridine-2,6-disulfonic acid |
| Molecular Formula | C₅H₅NO₆S₂ | C₅H₅NO₆S₂ | C₅H₅NO₆S₂ |
| Molecular Weight | 239.23 g/mol | 239.23 g/mol | 239.23 g/mol |
| CAS Number | 17624-04-3 | 13069-04-0 | 89949-04-4 |
Part 2: Synthesis of Pyridinedisulfonic Acids: Methodologies and Mechanistic Insights
The synthesis of pyridinedisulfonic acids is a challenging endeavor due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.
Synthesis of Pyridine-3,5-disulfonic acid
The most common method for the synthesis of pyridine-3,5-disulfonic acid is the direct sulfonation of pyridine. This reaction requires harsh conditions to overcome the low reactivity of the pyridine ring.
Experimental Protocol: Direct Sulfonation of Pyridine
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with fuming sulfuric acid (oleum).
-
Reagent Addition: Pyridine is added dropwise to the oleum while maintaining a low temperature (typically below 40°C) to control the exothermic reaction. A mercury-based catalyst, such as mercury(II) sulfate, is often added to improve the reaction efficiency.
-
Reaction Conditions: The reaction mixture is heated to high temperatures, often in a stepwise manner, for an extended period. A typical procedure involves heating at 160-180°C for several hours, followed by an increase in temperature to around 240°C to drive the reaction to completion.[1]
-
Work-up and Isolation: The reaction mixture is cooled and then carefully poured into a mixture of ice and a suitable solvent, such as ethanol, to precipitate the product. The crude product is then collected by filtration and can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Oleum: The use of fuming sulfuric acid (oleum) provides a high concentration of the active electrophile, sulfur trioxide (SO₃), which is necessary to achieve disulfonation of the deactivated pyridine ring.
-
High Temperatures: The elevated temperatures are required to provide the necessary activation energy for the electrophilic aromatic substitution to occur.
-
Mercury Catalyst: The mercury catalyst is believed to facilitate the reaction by forming a complex with pyridine, which may increase its reactivity towards sulfonation.
Below is a conceptual workflow for the synthesis of pyridine-3,5-disulfonic acid.
Caption: Synthesis workflow for pyridine-3,5-disulfonic acid.
Synthesis of Pyridine-2,6-disulfonic acid and this compound
Detailed, well-established protocols for the direct synthesis of pyridine-2,6-disulfonic acid and this compound are less common in the literature. The synthesis of these isomers often involves multi-step pathways starting from substituted pyridines. For instance, the synthesis of 2-substituted pyridines can sometimes be achieved through the oxidation of the corresponding 2-pyridinethiol.[2] This suggests that a potential route to this compound could involve a starting material that already possesses a substituent at the 2- or 5-position, which can then be converted to a sulfonic acid group.
Part 3: Applications in Research and Development
The unique properties of pyridinedisulfonic acids make them valuable compounds in various areas of research and development.
Catalysis
The sulfonic acid groups in these molecules impart strong Brønsted acidity, making them effective catalysts in a range of organic reactions. Pyridine-3,5-disulfonic acid, for example, has been investigated as a catalyst for esterification and transesterification reactions.[3] The presence of two acidic sites can enhance catalytic activity compared to their monosulfonated counterparts.
Materials Science
Pyridinedisulfonic acids are of interest as building blocks for the synthesis of novel materials. Their rigid aromatic core and the presence of coordinating sulfonic acid groups make them suitable ligands for the construction of metal-organic frameworks (MOFs). These porous materials have potential applications in gas storage, separation, and catalysis. The high polarity and water solubility imparted by the sulfonic acid groups can be advantageous in the design of functional materials.
Drug Development
The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocycle.[4] The introduction of sulfonic acid groups can significantly impact the pharmacokinetic properties of a molecule, such as its solubility and ability to interact with biological targets. While pyridinedisulfonic acids themselves are not typically used as active pharmaceutical ingredients, they can serve as valuable starting materials or fragments in the synthesis of more complex drug candidates. The sulfonic acid groups can act as bioisosteres for other acidic functional groups or as key interaction points with protein targets.
Part 4: Safety and Handling
Pyridinedisulfonic acids are strong acids and should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses or goggles.
-
In Case of Contact:
-
Skin: Immediately flush with plenty of water.
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Drink plenty of water and seek immediate medical attention.
-
Always consult the Safety Data Sheet (SDS) for the specific isomer before use.
Part 5: Conclusion and Future Outlook
Pyridinedisulfonic acids represent a class of compounds with significant potential in catalysis, materials science, and as building blocks in drug discovery. While pyridine-3,5-disulfonic acid is the most studied isomer, further research into the synthesis and properties of the 2,5- and 2,6-isomers is warranted to fully explore their potential applications. The development of more efficient and selective synthetic methods for all isomers will be crucial for advancing their use in various scientific disciplines.
References
- US3267109A - 3, 5-pyridinedisulfonic acid - Google P
-
Pyridine-2,6-disulfonic acid|89949-04-4 - Encyclopedia - MOLBASE. (URL: [Link])
- EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google P
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])
-
Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview - MDPI. (URL: [Link])
Sources
An In-Depth Technical Guide to the Solubility of Pyridine-2,5-disulfonic Acid in Water and Organic Solvents
Introduction: The Pivotal Role of Pyridine-2,5-disulfonic Acid in Modern Research
This compound, a polysulfonated heterocyclic compound, is emerging as a molecule of significant interest across various scientific disciplines, including drug development, materials science, and catalysis. Its unique structural features—a pyridine core functionalized with two highly polar sulfonic acid groups—confer distinct physicochemical properties that are pivotal to its application. A comprehensive understanding of its solubility is a critical prerequisite for its effective utilization, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in pharmaceutical contexts. This guide provides a detailed exploration of the solubility characteristics of this compound, grounded in fundamental chemical principles and supported by practical experimental methodologies.
I. Aqueous Solubility: A Deep Dive into a Highly Polar System
The Chemical Rationale: Why High Aqueous Solubility is Expected
The presence of two sulfonic acid (-SO₃H) groups on the pyridine ring is the primary determinant of the molecule's interaction with water. These groups are not only highly polar but are also strong Brønsted acids, readily donating their protons in an aqueous environment. This ionization leads to the formation of a highly polar pyridinedisulfonate anion and hydronium ions.
The key intermolecular forces at play are:
-
Ion-Dipole Interactions: The charged sulfonate groups (-SO₃⁻) can engage in strong ion-dipole interactions with the polar water molecules.
-
Hydrogen Bonding: The oxygen atoms of the sulfonate groups and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors, while the hydrogen atoms of water act as hydrogen bond donors.
The dual sulfonation significantly enhances the molecule's polarity and capacity for hydrogen bonding compared to its monosulfonated counterparts, leading to a much greater affinity for aqueous media[1]. This is in stark contrast to the analogous 2,5-pyridinedicarboxylic acid, which is reported to be insoluble in cold water and only soluble in hot water, underscoring the profound impact of the sulfonic acid functional group on aqueous solubility[2].
Quantitative Solubility Data
II. Solubility in Organic Solvents: A Spectrum of Miscibility
The solubility of this compound in organic solvents is expected to be significantly lower than in water and will be highly dependent on the polarity of the solvent.
Predicting Solubility Across Common Organic Solvents
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have relatively high dielectric constants. Therefore, this compound is expected to have moderate to good solubility in these solvents, although likely less than in water. The energy required to break the strong solute-solute interactions in the crystalline lattice may not be as effectively compensated by solute-solvent interactions as it is with water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly polar solvents capable of solvating both cations and anions effectively. DMSO, in particular, is known as a powerful solvent for a wide range of organic and inorganic compounds[4][5]. It is anticipated that this compound will exhibit significant solubility in these solvents.
-
Less Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have lower dielectric constants and a reduced capacity for hydrogen bonding. Consequently, the solubility of the highly polar this compound is expected to be low in these media.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the strong intermolecular forces within the crystalline structure of this compound will overwhelmingly dominate, leading to negligible solubility.
Comparative Solubility Data
For context, the related compound 2,5-pyridinedicarboxylic acid is reported to be insoluble in alcohol, ether, and benzene, and only slightly soluble in boiling alcohol[2]. This further reinforces the expectation of limited solubility for this compound in less polar organic solvents.
| Solvent Category | Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Strong ion-dipole interactions and extensive hydrogen bonding. |
| Polar Aprotic | DMSO, DMF | High to Moderate | Strong dipole-dipole interactions and ability to solvate ions. |
| Less Polar | Acetone, Ethyl Acetate | Low | Weaker solute-solvent interactions compared to solute-solute interactions. |
| Nonpolar | Hexane, Toluene | Negligible | Mismatch in polarity and intermolecular forces. |
III. Experimental Determination of Solubility: A Practical Guide
Given the absence of precise solubility data, experimental determination is crucial for any research or development involving this compound. The following is a robust, step-by-step protocol for determining the equilibrium solubility of the compound.
Protocol: Isothermal Equilibrium Solubility Determination
This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Solvents of interest (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC-UV or a suitable quantitative analytical instrument
-
pH meter (for aqueous solutions)
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated continuously.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).
-
Self-Validating System and Causality:
This protocol incorporates self-validation by ensuring equilibrium is reached through sufficient equilibration time and visual confirmation of excess solid. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the quantification. The choice of solvents for the study should be guided by the theoretical principles of polarity and potential for specific interactions, allowing for a systematic investigation of the structure-solubility relationship.
IV. Factors Influencing Solubility: A Deeper Scientific Insight
Several factors can significantly influence the solubility of this compound. A thorough understanding of these is essential for controlling and optimizing dissolution.
The Critical Role of pH in Aqueous Systems
As a strong diacid, the pH of the aqueous medium will have a profound effect on the speciation and, consequently, the solubility of this compound.
-
Low pH (Acidic Conditions): In highly acidic solutions, the sulfonic acid groups will be protonated (-SO₃H). The molecule will be neutral but still highly polar.
-
Neutral to High pH (Basic Conditions): In neutral and basic solutions, the sulfonic acid groups will be deprotonated to form the sulfonate anions (-SO₃⁻). The molecule will exist as a dianion.
The ionized form (dianion) is expected to be significantly more soluble in water due to the strong ion-dipole interactions. Therefore, increasing the pH of an aqueous solution should enhance the solubility of this compound.
The Influence of Temperature
For most solid solutes, solubility increases with temperature. The dissolution of this compound is likely an endothermic process, meaning that increasing the temperature will shift the equilibrium towards dissolution, thereby increasing its solubility. This is a critical parameter to consider in applications such as crystallization and formulation.
V. Visualization of Solubility Principles
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: A conceptual diagram illustrating the predicted solubility of this compound in different solvent classes based on intermolecular forces.
Figure 2: A workflow diagram outlining the key steps for the experimental determination of the solubility of this compound.
VI. Conclusion and Future Perspectives
While a precise, universally applicable value for the solubility of this compound in all solvents remains to be exhaustively documented, a strong theoretical framework, supported by data from analogous compounds, provides a robust predictive understanding of its behavior. The high polarity imparted by the two sulfonic acid groups dictates its excellent solubility in water and other polar solvents, and its limited solubility in nonpolar media. For researchers and drug development professionals, the key takeaway is the necessity of empirical determination of solubility under the specific conditions of their application. The provided experimental protocol offers a reliable and validated approach to obtaining this critical data. Future research efforts should focus on generating and publishing comprehensive solubility data for this important compound across a range of solvents, temperatures, and pH values to create a valuable resource for the scientific community.
References
-
Emco Dyestuff. Aniline 2,5 Disulphonic acid. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
- 1. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]
- 2. 2,5-Pyridinedicarboxylic acid, 98% 5g; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Aniline 2,5 Disulfonic Acid | CAS 98-44-2 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Pyridine-2,5-disulfonic Acid
This guide provides an in-depth analysis of the synthetic pathways to Pyridine-2,5-disulfonic acid. Directed at researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles that dictate the synthetic strategy. We will explore the inherent challenges of functionalizing the pyridine ring and present a reasoned, mechanistically supported approach to achieving the specific 2,5-disubstitution pattern.
The Synthetic Challenge: Understanding Pyridine's Reactivity
The synthesis of this compound is not a trivial pursuit. Unlike benzene, the direct sulfonation of pyridine to achieve this specific isomer is mechanistically disfavored. This foundational concept is critical for any researcher approaching this target.
The Inherent Unreactivity of the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This nitrogen atom inductively withdraws electron density from the ring, making it significantly less reactive towards electrophiles than benzene.[1][2] The reaction conditions required for electrophilic aromatic substitution (EAS) on pyridine are consequently much harsher, often involving high temperatures and potent reagents.[3][4]
Regioselectivity: The Predominance of C-3 and C-5 Substitution
Under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring by placing a formal positive charge on the nitrogen, dramatically increasing its electron-withdrawing effect.
The crucial outcome of this deactivation is the directing effect on incoming electrophiles. Electrophilic attack at the C-2, C-4, or C-6 positions is strongly disfavored because it forces a positive charge onto the already electron-deficient, cationic nitrogen in one of the resonance structures of the intermediate sigma complex.[1][5] This creates a highly unstable, high-energy intermediate. In contrast, attack at the C-3 or C-5 positions keeps the positive charge distributed across the carbon atoms of the ring, resulting in a more stable intermediate.[1][3] Consequently, direct sulfonation of pyridine overwhelmingly yields pyridine-3-sulfonic acid, and under forcing conditions, pyridine-3,5-disulfonic acid.[4][6]
Given these electronic factors, it is clear that a direct sulfonation approach is not a viable strategy for the synthesis of this compound. Alternative, multi-step synthetic routes are required.
A Plausible Synthetic Pathway: Synthesis via Pre-functionalization
The most logical and field-proven approach to synthesizing specifically substituted pyridines, when direct functionalization is not feasible, is to start with a pre-functionalized pyridine ring. For this compound, a highly effective strategy involves the introduction of sulfur functionalities at the desired positions, followed by oxidation. The oxidation of pyridinethiols to their corresponding sulfonic acids is a known and reliable transformation.[7][8]
This proposed pathway leverages a 2,5-dihalopyridine as a versatile starting material.
Mechanism and Rationale
Step 1: Nucleophilic Aromatic Substitution to form Pyridine-2,5-dithiol
-
Causality: Halogens at the C-2 and C-4 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate.[9] While a halogen at C-5 is less activated than one at C-2, the reaction can be driven to completion with appropriate nucleophiles and reaction conditions.
-
Experimental Choice: Sodium hydrosulfide (NaSH) or thiourea followed by basic hydrolysis are common and effective reagents for introducing a thiol group (-SH) onto an aromatic ring via nucleophilic substitution of a halide.
Step 2: Oxidation of Pyridine-2,5-dithiol
-
Causality: Thiols are readily oxidized to various sulfur-oxygen species, including sulfenic acids, sulfinic acids, and ultimately, sulfonic acids.[10] The choice of oxidant and reaction conditions determines the final oxidation state.
-
Experimental Choice: Strong oxidizing agents are required to convert a thiol fully to a sulfonic acid. Common and effective choices include hydrogen peroxide, potassium permanganate, or sodium hypochlorite in an acidic medium.[7][8][11] The reaction is typically exothermic and requires careful temperature control to prevent side reactions.
This multi-step approach circumvents the inherent regioselectivity issues of direct electrophilic sulfonation by building the desired functionality through a series of more predictable and controllable reactions.
Experimental Protocols & Data
Exemplary Protocol: Oxidation of a Pyridinethiol to Pyridinesulfonic Acid
This protocol is adapted from established methods for the oxidation of mercaptopyridines and serves as a template for the second step of the proposed synthesis.[8]
Objective: To oxidize a thiol-substituted pyridine to the corresponding sulfonic acid.
Materials:
-
Pyridinethiol derivative (1.0 equivalent)
-
Concentrated Sulfuric Acid
-
Aqueous Sodium Hypochlorite (NaOCl) solution (10-15%)
-
Sodium Chloride/Ice Bath
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the pyridinethiol derivative (e.g., 2-mercaptopyridine as a model) in concentrated sulfuric acid. This step should be performed in a fume hood with appropriate personal protective equipment.
-
Cool the resulting solution to approximately -15°C using a sodium chloride/ice bath.
-
Slowly add the aqueous sodium hypochlorite solution dropwise to the cooled, vigorously stirred reaction mixture.
-
Critical Step: Carefully monitor the internal temperature of the reaction mixture throughout the addition, ensuring it is maintained below 10°C. This is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
After the addition is complete, allow the reaction to stir at low temperature for an additional 30-60 minutes to ensure complete oxidation.
-
Workup involves carefully quenching the reaction mixture, followed by isolation and purification of the sulfonic acid product, which may involve precipitation, filtration, and recrystallization.
Self-Validation: The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting thiol and the appearance of the highly polar sulfonic acid product.
Comparative Data: Conditions for Direct Pyridine Sulfonation
To underscore the rationale for choosing a multi-step pathway, the following table summarizes the harsh conditions typically required for the direct sulfonation of pyridine, which, as established, yields the 3- and 3,5- isomers.
| Parameter | Condition | Rationale / Comment | Source(s) |
| Reagent | Fuming Sulfuric Acid (Oleum, 20-65% SO₃) | Provides a high concentration of the SO₃ electrophile needed to overcome the ring's deactivation. | [6] |
| Catalyst | Mercury (II) Sulfate (HgSO₄) | Believed to facilitate the formation of a reactive intermediate, lowering the activation energy. | [6][12] |
| Temperature | 230 - 350°C | Extremely high temperatures are required to provide sufficient thermal energy for the reaction to proceed at a reasonable rate. | [4] |
| Reaction Time | 12 - 48 hours | Long reaction times are necessary due to the low reactivity of the pyridine ring. | [4][6] |
| Primary Product | Pyridine-3-sulfonic acid / Pyridine-3,5-disulfonic acid | Regioselectivity is dictated by the electronic properties of the pyridinium ion. | [4][6] |
Conclusion
The synthesis of this compound presents a significant challenge that cannot be overcome by the direct sulfonation of pyridine due to the fundamental principles of electrophilic aromatic substitution on an electron-deficient heterocycle. The inherent electronics of the pyridinium ion intermediate dictate a strong preference for substitution at the 3- and 5-positions.
A more viable and scientifically sound approach, as outlined in this guide, involves a multi-step synthesis starting from a pre-functionalized precursor such as a 2,5-dihalopyridine. By leveraging predictable transformations—nucleophilic aromatic substitution to install thiol groups, followed by their robust oxidation—researchers can strategically construct the target molecule. This methodology provides the control and specificity that direct functionalization lacks, offering a clear and logical pathway for drug development professionals and scientists to access this valuable, yet challenging, chemical entity.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines. (1999). Google Patents.
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Oxidation of Alcohols. YouTube. Retrieved from [Link]
- Dong, J., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- US5466800A - Process for the preparation of 2,5-disubstituted pyridines. (1995). Google Patents.
- EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. (1986). Google Patents.
-
Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position. Retrieved from [Link]
- European Patent Office. (1999). Process for the preparation of 2,5-disubstitued pyridines - EP 0897914 A1. Google Patents.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by oxidation. Retrieved from [Link]
-
Chem Veda. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Retrieved from [Link]
- US3948922A - Oxidation of thiols and disulfides to sulfonic acids. (1976). Google Patents.
-
Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? Retrieved from [Link]
-
ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? Retrieved from [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]
- US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts. (1946). Google Patents.
-
PubMed. (2017). On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. Retrieved from [Link]
-
Wiley Online Library. (2018). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Retrieved from [Link]
- US3267109A - 3,5-pyridinedisulfonic acid. (1966). Google Patents.
Sources
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. quora.com [quora.com]
- 3. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]
- 7. EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonate synthesis by oxidation [organic-chemistry.org]
- 12. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Electrophilic Sulfonation of Pyridine
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridine, a cornerstone of heterocyclic chemistry, presents a unique challenge to electrophilic aromatic substitution (EAS) reactions. Its inherent electronic properties render the ring system significantly less reactive than benzene. This guide provides a comprehensive exploration of the electrophilic sulfonation of pyridine, dissecting the reaction pathway, mechanistic underpinnings, and the rigorous experimental conditions required. We will delve into the causality behind the observed regioselectivity and discuss strategies to modulate reactivity, offering field-proven insights for professionals in research and drug development.
The Electronic Landscape of Pyridine: A Barrier to Electrophilic Attack
The pyridine ring, while aromatic, is characterized by the presence of a highly electronegative nitrogen atom. This nitrogen atom exerts a powerful electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic ring.[1][2][3] This deactivation makes the pyridine nucleus far less nucleophilic and, consequently, less susceptible to attack by electrophiles compared to benzene.[3][4]
Furthermore, under the strongly acidic conditions typical for many electrophilic aromatic substitution reactions, the lone pair of electrons on the nitrogen atom is readily protonated.[2] This forms the pyridinium ion, which is even more strongly deactivated towards electrophilic attack than pyridine itself.
These electronic factors culminate in pyridine's reluctance to undergo EAS reactions, necessitating harsh reaction conditions to drive the substitution forward.[4][5]
The Sulfonation of Pyridine: A Mechanistic Deep Dive
The sulfonation of pyridine is a classic example of an electrophilic aromatic substitution reaction that requires forcing conditions to proceed. The reaction typically involves heating pyridine with fuming sulfuric acid (sulfuric acid containing excess sulfur trioxide, SO₃) at high temperatures, often around 230°C.[1]
Generation of the Electrophile
The true electrophile in this reaction is sulfur trioxide (SO₃), which is present in fuming sulfuric acid.[1][6] In some instances, the active electrophile is considered to be protonated sulfur trioxide, HSO₃⁺.[7]
The Attack and Regioselectivity: A Tale of Two Intermediates
The electrophilic attack of SO₃ on the pyridine ring is the rate-determining step of the reaction.[7] The regioselectivity of this attack is a critical aspect of the reaction, with the substitution occurring predominantly at the 3-position.[1][6][8][9] This preference can be understood by examining the stability of the possible carbocation intermediates (sigma complexes) formed upon attack at the 2-, 3-, and 4-positions.
-
Attack at the 2- and 4-positions: When the electrophile attacks at the C2 or C4 position, one of the resonance structures of the resulting sigma complex places a positive charge directly on the highly electronegative nitrogen atom.[1][4] This is a highly unfavorable and destabilizing arrangement.
-
Attack at the 3-position: In contrast, attack at the C3 position results in a sigma complex where the positive charge is distributed across the carbon atoms of the ring, avoiding the placement of a positive charge on the nitrogen atom.[1][9] This leads to a more stable intermediate compared to those formed from attack at the 2- or 4-positions.
This difference in the stability of the intermediates dictates the kinetic and thermodynamic favorability of the reaction pathway, leading to the observed meta-substitution pattern.[5]
Below is a diagram illustrating the electrophilic attack and the resulting intermediates.
Caption: Sulfonation of Pyridine Reaction Pathway.
Experimental Considerations and Protocol Optimization
The successful sulfonation of pyridine hinges on careful control of the reaction conditions. The inherent low reactivity of the substrate necessitates a robust experimental setup.
Reagents and Conditions
A summary of typical reagents and conditions is provided in the table below:
| Parameter | Typical Value/Reagent | Rationale |
| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Provides a high concentration of the electrophile, SO₃. [1] |
| Temperature | 220-270°C | High temperature is required to overcome the high activation energy of the reaction. [1][10] |
| Catalyst (optional) | Mercury(II) sulfate (HgSO₄) | Can increase the yield, though the exact mechanism is not fully elucidated. [10]Other metal sulfates like vanadium, aluminum, and magnesium have also been explored. [10] |
| Reaction Time | Several hours | The reaction is slow due to the deactivated nature of the pyridine ring. [10] |
A Note on Catalysis
While the reaction can proceed without a catalyst, the use of mercury salts has been reported to improve yields. [10]It is hypothesized that the mercury ion may coordinate to the pyridine nitrogen, altering the electronic properties of the ring or facilitating the electrophilic attack. However, due to the toxicity of mercury compounds, their use is often avoided in modern synthetic chemistry.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is a generalized representation and should be adapted and optimized based on specific laboratory safety protocols and desired scale.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a heating mantle.
-
Reagent Addition: Carefully add pyridine to fuming sulfuric acid (oleum) with cooling. This initial step forms the pyridinium sulfate salt.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 230°C) and maintain this temperature for the desired reaction time (e.g., 24 hours).
-
Work-up: After cooling, the reaction mixture is cautiously poured onto ice.
-
Neutralization and Isolation: The acidic solution is neutralized with a base (e.g., calcium carbonate or sodium hydroxide) to precipitate the sulfonic acid as a salt. The product can then be isolated by filtration and purified by recrystallization.
Modulating Reactivity: The Role of Activating Groups and N-Oxides
Given the harsh conditions required for the sulfonation of unsubstituted pyridine, strategies to enhance the reactivity of the pyridine ring are of significant interest in synthetic chemistry.
Activating Groups
The introduction of electron-donating groups (activating groups) onto the pyridine ring can increase its electron density and facilitate electrophilic substitution. [11]For example, alkyl or alkoxy groups can enhance the nucleophilicity of the ring, potentially allowing for milder reaction conditions.
Pyridine-N-Oxides: A Powerful Synthetic Tool
A more common and effective strategy involves the conversion of pyridine to its corresponding N-oxide. [12][13]The N-oxide functionality has a profound effect on the electronic properties of the ring. The oxygen atom can donate electron density back into the ring through resonance, activating the 2-, 4-, and 6-positions towards electrophilic attack. [12] While sulfonation of pyridine-N-oxide can still occur at the 3-position, the presence of the N-oxide group offers a versatile handle for further functionalization. [14]The N-oxide can be readily removed by reduction after the desired substitution has been achieved.
The workflow for utilizing pyridine-N-oxide in synthesis is depicted below:
Caption: Pyridine-N-Oxide Synthetic Workflow.
Conclusion
The electrophilic sulfonation of pyridine is a challenging yet fundamental reaction in heterocyclic chemistry. A thorough understanding of the electronic factors governing pyridine's reactivity, the mechanistic details of the reaction pathway, and the influence of reaction conditions is paramount for successful synthesis. While the direct sulfonation requires harsh conditions, the use of activating groups or the pyridine-N-oxide strategy provides valuable avenues for accessing functionalized pyridine derivatives, which are crucial building blocks in the pharmaceutical and materials science industries.
References
- Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position. (n.d.). Pearson.
- Tisza, E. T., & Duesel, B. F. (1946). Processes for production of pyridine 3-sulphonic acid and its salts (U.S. Patent No. 2,406,972). U.S. Patent and Trademark Office.
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020, September 3). YouTube. Retrieved from [Link]
-
Electrophilic substitution on pyridine. (n.d.). Química Organica.org. Retrieved from [Link]
-
EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024, September 23). Pearson. Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. Retrieved from [Link]
-
The mechanism for the sulfonation of pyridine is to be stated a... (2024, February 26). Filo. Retrieved from [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 24). YouTube. Retrieved from [Link]
-
Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. (2024, April 23). ResearchGate. Retrieved from [Link]
-
Pyridine N-Oxide-structure. (n.d.). ChemTube3D. Retrieved from [Link]
-
Which position does Electrophilic aromatic substitution of Pyridine favour at? (2019, October 9). Quora. Retrieved from [Link]
-
Mechanism of Sulphonation: Electrophilic Substitution Reaction. (2022, January 19). YouTube. Retrieved from [Link]
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). YouTube. Retrieved from [Link]
-
Weickgenannt, A. (2012, June 9). Pyridine N-Oxides. Baran Lab. Retrieved from [Link]
-
Reactivity of Pyridine-N-Oxide. (2020, October 26). YouTube. Retrieved from [Link]
Sources
- 1. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 2. youtube.com [youtube.com]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. quora.com [quora.com]
- 6. The mechanism for the sulfonation of pyridine is to be stated and the rea.. [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aklectures.com [aklectures.com]
- 10. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
potential biological activity of Pyridine-2,5-disulfonic acid
An In-Depth Technical Guide to the Potential Biological Activity of Pyridine-2,5-disulfonic Acid
Executive Summary
This compound is a small, highly polar molecule whose biological potential remains largely unexplored in published literature. However, its constituent parts—the pyridine scaffold and the sulfonic acid functional group—are ubiquitous in medicinal chemistry and pharmacology. This guide posits that by analyzing the well-documented activities of structurally related compounds, a strong rationale can be built for investigating this compound as a candidate for targeted biological screening. We will explore three primary hypotheses for its potential bioactivity: 1) acting as an enzyme inhibitor through bioisosteric mimicry of phosphate and carboxylate moieties; 2) exhibiting antimicrobial or antiviral effects, a common feature of the broader pyridine class; and 3) functioning as a metal chelator to disrupt the activity of metalloenzymes. This document provides the theoretical basis for these hypotheses, proposes viable synthetic routes, and details robust experimental protocols to systematically evaluate these potential activities, serving as a roadmap for researchers and drug development professionals.
Introduction: The this compound Scaffold
The quest for novel therapeutic agents often begins with exploring unique chemical scaffolds. This compound presents such an opportunity—a simple structure combining two powerful pharmacophoric elements. While direct biological data is scarce, a deductive approach based on established medicinal chemistry principles allows for the formulation of compelling hypotheses regarding its potential utility.
The Pyridine Motif in Medicinal Chemistry
The pyridine ring is a "privileged scaffold," appearing in a vast number of natural products, vitamins, and FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a mild base, improving aqueous solubility and enabling critical interactions with biological targets. This scaffold is a component of drugs with diverse therapeutic applications, including antimicrobial, antiviral, antitumor, and anti-inflammatory agents.[1]
The Sulfonic Acid Functional Group as a Bioisostere
Functional group bioisosteres—substituents that retain similar physical or chemical properties to another group—are a cornerstone of rational drug design. Sulfonic acids are well-established, non-classical bioisosteres of carboxylic acids and, more importantly, phosphonic acids.[2][3] With a pKa typically below 1, they are strong acids, fully ionized at physiological pH, and can form strong ionic and hydrogen bonds. This allows them to mimic the tetrahedral geometry and anionic character of phosphate groups, which are central to cellular signaling and enzymatic catalysis.[4][5]
Rationale for Investigation: An Unexplored Scaffold
The combination of a privileged pyridine core with two strategically placed sulfonic acid groups creates a molecule with a distinct physicochemical profile: high polarity, strong acidity, and multiple points for hydrogen bonding. This profile suggests the molecule is unlikely to be membrane-permeable but could be an excellent candidate for targeting extracellular enzymes or enzymes with highly polar active sites.
Physicochemical Properties and Synthetic Strategy
Predicted Properties and Their Biological Implications
-
High Water Solubility: The two sulfonic acid groups confer excellent aqueous solubility, which is advantageous for biochemical assays and developing formulations for specific routes of administration.
-
Strong Acidity: The molecule will exist as a dianion at physiological pH, enabling it to form strong electrostatic interactions with cationic residues (e.g., Lysine, Arginine) in protein binding pockets.
-
Metal Chelation: The arrangement of the pyridine nitrogen and the ortho-sulfonate group (at the 2-position) creates a potential bidentate chelation site for metal ions, a property not as favored in the isomeric pyridine-3,5-disulfonic acid.[6] This suggests a potential to interact with metalloenzymes.
Proposed Synthetic Pathway
Direct sulfonation of pyridine is not a viable route as it yields the 3,5-isomer under harsh conditions requiring catalysts like mercury.[7][8] A more plausible, regioselective synthesis would involve a multi-step approach starting from a pre-functionalized pyridine.
dot
Caption: Proposed multi-step synthesis of this compound.
Potential Biological Activity Profile
Hypothesis A: Enzyme Inhibition via Phosphate/Carboxylate Mimicry
3.1.1 Mechanistic Rationale The primary hypothesis is that this compound can act as a competitive inhibitor of enzymes that process phosphorylated or carboxylated substrates. The sulfonic acid groups can occupy the binding pockets for phosphate or carboxylate groups, forming strong ionic bonds with key amino acid residues and disrupting the catalytic cycle. The rigid pyridine core serves as a scaffold to present the sulfonate groups in a defined spatial orientation.[3]
3.1.2 Supporting Evidence from Related Structures Many compounds containing the sulfonamide or sulfonic acid moiety are known enzyme inhibitors.
-
Pyrazolo[4,3-c]pyridine Sulfonamides: These have been synthesized and evaluated as potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes.[9]
-
Aromatic Sulfonamides: This class of compounds has shown broad inhibitory activity against various enzymes and has been developed for anticancer and antithrombotic applications.[10]
3.1.3 Proposed Experimental Workflow: General Enzyme Inhibition Screen
dot
Caption: Workflow for characterizing a potential enzyme inhibitor.
Experimental Protocol: Phosphatase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a generic tyrosine phosphatase.
-
Materials:
-
Recombinant Human Tyrosine Phosphatase (e.g., PTP1B).
-
Assay Buffer: 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Substrate: p-Nitrophenyl Phosphate (pNPP).
-
Test Compound: this compound dissolved in water (10 mM stock).
-
Positive Control: Sodium orthovanadate (a known phosphatase inhibitor).
-
96-well microplate, plate reader capable of absorbance at 405 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer (e.g., from 1 mM to 0.1 µM).
-
In a 96-well plate, add 10 µL of each compound dilution. Include wells for "no inhibitor" (buffer only) and positive control.
-
Add 70 µL of assay buffer containing the enzyme to each well to a final concentration of 10 nM.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of pNPP substrate to each well (final concentration 1 mM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Read the absorbance at 405 nm. The yellow color of p-nitrophenol is proportional to enzyme activity.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothesis B: Antimicrobial and Antiviral Activity
3.2.1 Mechanistic Rationale The pyridine nucleus is a core component of many antimicrobial and antiviral drugs.[1] The mechanism can be varied, from inhibiting essential enzymes to disrupting cellular membranes or viral replication processes. Pyridine-based sulfonamides, for instance, have shown promising activity against a range of pathogens.[11]
3.2.2 Supporting Evidence from Pyridine Sulfonamides A novel class of pyridine-based sulfonamides incorporating benzothiazole and benzimidazole moieties was found to have significant antiviral activity against Herpes Simplex Virus (HSV-1) and Coxsackievirus B4 (CBV4).[11] Other studies have consistently shown that pyridine derivatives possess a broad spectrum of antimicrobial activity.
3.2.3 Proposed Experimental Workflow: Antimicrobial Screening Cascade
dot
Caption: A standard cascade for identifying and prioritizing antimicrobial hits.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.
-
Materials:
-
Bacterial Strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
-
Growth Medium: Mueller-Hinton Broth (MHB).
-
Test Compound: this compound, 1 mg/mL stock in sterile water.
-
Positive Control: Gentamicin.
-
Sterile 96-well microplates.
-
-
Procedure (Broth Microdilution Method):
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as controls.
-
Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL in MHB.
-
Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12 (sterility control).
-
The final volume in each well is 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Hypothesis C: Disruption of Metalloenzymes via Metal Chelation
3.3.1 Mechanistic Rationale The spatial arrangement of the pyridine nitrogen and the 2-position sulfonate group forms a potential bidentate chelating site. This motif could bind to the catalytic metal ion (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in the active site of a metalloenzyme, displacing water molecules and disrupting the enzyme's catalytic function. This mechanism is distinct from simple anionic mimicry and represents a third avenue for potential biological activity.
Data Summary and Future Directions
To guide an initial screening campaign, the known activities of related pyridine-sulfonate derivatives should be considered.
| Compound Class | Example Biological Activity | Key Structural Features | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase Inhibition | Fused heterocyclic ring, sulfonamide group | [9] |
| Pyridine-based Sulfonamides | Antiviral (HSV-1, CBV4), Hsp90 Inhibition | Flexible sulfonamide linker to other heterocycles | [11] |
| General Pyridine Derivatives | Broad-spectrum antimicrobial, antiviral, anticancer | Varied substitutions on the pyridine ring | [1] |
| Sulfonic Acid Bioisosteres | GABA receptor antagonism, Glutamate receptor activation | Sulfonic acid replacing a carboxylic acid | [3] |
Roadmap for a Drug Discovery Program:
-
Synthesis & Confirmation: Synthesize and confirm the structure of this compound.
-
Broad-Based Screening: Perform initial screens based on the three core hypotheses (e.g., a panel of phosphatases/kinases, a panel of microbes, a panel of metalloenzymes).
-
Hit Validation: For any identified "hits," confirm the activity and perform initial cytotoxicity assays.
-
SAR Studies: If a promising and selective hit is identified, initiate a medicinal chemistry program to synthesize analogues to establish a structure-activity relationship (SAR). For example, converting one or both sulfonic acids to sulfonamides or exploring different substitution patterns on the pyridine ring.
Conclusion
While this compound is an understudied molecule, a thorough analysis of its structural components provides a strong, scientifically-grounded rationale for its investigation as a potential biologically active agent. Its high polarity and capacity for ionic interactions and metal chelation suggest it could be a valuable tool for probing polar enzyme active sites or acting as a specific inhibitor. The proposed workflows and protocols in this guide offer a clear and systematic path for elucidating the true biological potential of this intriguing scaffold.
References
- U.S. Patent 3,267,109A, "3, 5-pyridinedisulfonic acid," issued August 16, 1966.
-
Organic Chemistry Portal. "Synthesis of pyridines and related compounds." [Link]
-
PrepChem. "Synthesis of pyridine-3-sulfonic acid." [Link]
- European Patent EP0428831B1, "Process of preparation of pyridine-3-sulfonic acids," issued May 29, 1991.
-
PubChem. "3-Pyridinesulfonic acid." National Center for Biotechnology Information. [Link]
-
Ballatore, C., et al. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 2016. [Link]
-
Al-Ostoot, F.H., et al. "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents." RSC Medicinal Chemistry, 2020. [Link]
-
D'Ascenzio, M., et al. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." Molecules, 2022. [Link]
-
Golding, B.T., et al. "The use of phosphate bioisosteres in medicinal chemistry and chemical biology." MedChemComm, 2016. [Link]
-
Tice, C.M. "Carboxylic Acid (Bio)Isosteres in Drug Design." ACS Medicinal Chemistry Letters, 2013. [Link]
-
Ali, I., et al. "Biological activities of sulfonamides." ResearchGate, 2017. [Link]
-
Al-Sanea, M.M., et al. "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics." ACS Omega, 2020. [Link]
- U.S. Patent 2,406,972A, "Processes for production of pyridine 3-sulphonic acid and its salts," issued September 3, 1946.
-
Meanwell, N.A. "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres." -ORCA, 2022. [Link]
-
Miller, B. "The use of phosphate bioisosteres in medicinal chemistry and chemical biology." RSC Publishing, 2016. [Link]
-
Popa, C.V., et al. "Pyridine Compounds with Antimicrobial and Antiviral Activities." Molecules, 2022. [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of phosphate bioisosteres in medicinal chemistry and chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]
- 7. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]
- 8. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Pyridine-2,5-disulfonic Acid: A Technical Guide to its Prospective Role as a Ligand in Coordination Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new materials and therapeutics. Pyridine-based ligands, in particular, have a rich history due to their versatile coordination capabilities. This guide focuses on Pyridine-2,5-disulfonic acid , a molecule of significant potential yet surprisingly limited exploration in the scientific literature. While its existence is confirmed (CAS 17624-04-3), detailed studies on its role as a ligand in coordination complexes are scarce.
Therefore, this technical guide adopts a unique approach. We will first present the foundational knowledge available for this compound. Subsequently, we will embark on a scientifically-grounded exploration of its potential by drawing insightful parallels from its well-characterized structural analogs: pyridine-3,5-disulfonic acid and pyridine-2,5-dicarboxylic acid . By examining the synthesis, coordination behavior, and applications of these related compounds, we aim to provide a predictive framework and a valuable resource for researchers poised to investigate the untapped potential of this compound.
Synthesis and Physicochemical Properties of Pyridine-disulfonic Acids
The introduction of sulfonate groups onto the pyridine ring is a chemically demanding process due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1] Consequently, harsh reaction conditions are typically required.
Direct Sulfonation of Pyridine: A Mechanistic Overview
The most common method for the synthesis of pyridine-disulfonic acids is the direct sulfonation of pyridine using concentrated sulfuric acid or oleum at high temperatures.[1][2] The reaction mechanism proceeds through several key steps:
-
Protonation of the Pyridine Nitrogen : The strongly acidic medium protonates the pyridine nitrogen, forming the pyridinium ion. This further deactivates the ring towards electrophilic attack.
-
Electrophilic Attack by Sulfur Trioxide (SO₃) : Sulfur trioxide, the active electrophile, attacks the electron-deficient pyridine ring. The substitution is directed to the 3- and 5-positions.
-
Formation of the Disulfonic Acid : A second sulfonation event occurs at another available position to yield the disulfonic acid.
Caption: General synthetic pathway for pyridine-disulfonic acids.
Physicochemical Properties
This compound is a solid with a molecular weight of 239.23 g/mol . The presence of two highly polar sulfonic acid groups confers high water solubility.
| Property | Value | Source |
| CAS Number | 17624-04-3 | [Synchem] |
| Molecular Formula | C₅H₅NO₆S₂ | [Synchem] |
| Molecular Weight | 239.23 g/mol | [Synchem] |
Coordination Chemistry: A Predictive Analysis
The true potential of this compound lies in its role as a ligand. The combination of the pyridine nitrogen and the oxygen atoms of the two sulfonate groups provides multiple potential coordination sites. Based on the behavior of its analogs, we can predict several coordination modes.
Predicted Coordination Modes of this compound
The deprotonated form of this compound can act as a versatile ligand, engaging in various coordination modes with metal centers:
-
N-donor Coordination : The nitrogen atom of the pyridine ring can coordinate directly to a metal center.[1]
-
O-donor Coordination : The oxygen atoms of the sulfonate groups can coordinate in a monodentate, bidentate, or bridging fashion.[1]
-
Chelation : It is plausible that the ligand could act as a chelating agent, with the pyridine nitrogen and an oxygen atom from the sulfonate group at the 2-position binding to the same metal center.
-
Bridging Ligand : Most significantly, it can act as a bridging ligand, connecting two or more metal ions using its distinct coordination sites (e.g., the nitrogen atom and a sulfonate group, or both sulfonate groups). This is crucial for the formation of coordination polymers and metal-organic frameworks (MOFs).[2]
Caption: Predicted coordination modes of pyridine-2,5-disulfonate.
Comparative Analysis with Analogs
The coordination chemistry of pyridine-2,5-dicarboxylic acid has been more extensively studied. In its complexes with transition metals like zinc, nickel, copper, and chromium, it typically acts as a bidentate ligand, coordinating through the nitrogen atom and an oxygen atom of the carboxylate group at the 2-position.[3] This chelation forms a stable five-membered ring.
In contrast, pyridine-3,5-disulfonic acid, lacking the ortho-substituent, is less likely to form a chelate ring with the pyridine nitrogen. Instead, it is more prone to act as a bridging ligand, utilizing its two sulfonate groups and the pyridine nitrogen to link multiple metal centers, leading to the formation of coordination polymers.[1]
For this compound, we can anticipate a blend of these behaviors. The presence of the sulfonate group at the 2-position makes chelation a strong possibility. However, the additional sulfonate group at the 5-position provides an avenue for forming extended structures, suggesting that this ligand could be a versatile building block for both discrete complexes and coordination polymers.
Structural Analysis of Analogous Metal Complexes
While no crystal structures of metal complexes with this compound are available in the searched literature, examining the structures of complexes with its analogs provides invaluable insight into the potential architectures that could be formed.
Complexes of Pyridine-2,5-dicarboxylic Acid
A variety of coordination compounds with pyridine-2,5-dicarboxylic acid (H₂pydc) have been synthesized and structurally characterized. For example, mononuclear complexes with the general formula [M(pydc)₂(H₂O)₂]²⁻ (where M = Zn, Ni) have been reported. In these complexes, the pydc²⁻ ligand acts as a bidentate ligand.[3]
Complexes of Pyridine-3,5-dicarboxylic Acid
The isomeric pyridine-3,5-dicarboxylic acid has been used to construct a diverse range of coordination polymers. The carboxylate groups in different coordination modes (monodentate, bidentate, and bridging) and the pyridine nitrogen act as linkers to form 1D, 2D, and 3D frameworks.[4]
| Compound | Metal Ion | Dimensionality | Key Structural Feature | Reference |
| [Mn(pdba)(H₂O)] | Mn(II) | 2D | μ₃-pdba²⁻ linker | [4] |
| [Co(pdba)(bipy)] | Co(II) | 2D | μ₄-pdba²⁻ and bipy linkers | [4] |
| [Cu₂(pdba)₂(bipy)]·2H₂O | Cu(II) | 3D | μ₃-pdba²⁻ linker | [4] |
| (pdba²⁻ = 4,4'-(pyridine-3,5-diyl)dibenzoate, bipy = 4,4'-bipyridine) |
Experimental Protocols
The following protocols are based on established methods for the synthesis of pyridine-sulfonic acids and their coordination complexes. They are provided as a starting point for the investigation of this compound.
Synthesis of Pyridine-3,5-disulfonic Acid (Representative Protocol)
This protocol is adapted from general sulfonation procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Pyridine
-
65% Oleum (fuming sulfuric acid)
-
Mercury(II) sulfate (catalyst)
-
Sodium hydroxide
-
Isopropanol
Procedure:
-
Slowly add pyridine to 65% oleum with cooling to maintain the temperature below 40°C.
-
Add a catalytic amount of mercury(II) sulfate to the mixture.
-
Heat the mixture to 160-180°C for an extended period (e.g., 18-42 hours).[1]
-
Increase the temperature to around 240°C to complete the reaction.[1]
-
Cool the reaction mixture and carefully neutralize with a concentrated solution of sodium hydroxide.
-
Precipitate the product by adding isopropanol.
-
The crude product can be purified by recrystallization from hot water or a mixture of water and a low-molecular-weight alcohol.
General Synthesis of a Coordination Polymer
Materials:
-
This compound (or its analog)
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
A suitable solvent (e.g., water, ethanol, DMF)
-
Optional: A co-ligand (e.g., 4,4'-bipyridine)
Procedure:
-
Dissolve the pyridine-disulfonic acid ligand in the chosen solvent.
-
In a separate container, dissolve the metal salt in the same solvent.
-
Combine the two solutions and stir. If a co-ligand is used, it can be added at this stage.
-
The reaction mixture can be left to stand for slow evaporation at room temperature, or it can be sealed in a Teflon-lined autoclave and heated for solvothermal synthesis.
-
Crystals of the coordination polymer will form over time.
-
Isolate the crystals by filtration, wash with the solvent, and dry.
Caption: A generalized workflow for the synthesis and characterization of coordination polymers with pyridine-disulfonic acid ligands.
Potential Applications
The incorporation of sulfonic acid groups into pyridine-based ligands can lead to materials with interesting properties and applications.
-
Catalysis : MOFs functionalized with sulfonic acid groups have shown promise as solid acid catalysts in various organic transformations.[1] The acidic nature of the sulfonate groups in complexes of this compound could be harnessed for catalytic applications.
-
Ion Exchange and Separation : The anionic sulfonate groups can facilitate ion exchange processes, making these materials potentially useful for water purification or the separation of cations.
-
Luminescent Materials : Pyridine-based ligands are often used in the construction of luminescent MOFs. The electronic properties of the pyridine-2,5-disulfonate ligand could influence the photophysical properties of its metal complexes.
-
Drug Development : The pyridine scaffold is a common motif in pharmaceuticals. The high water solubility imparted by the sulfonate groups could be advantageous in the design of new drug candidates.[2]
Conclusion and Future Outlook
This compound represents an intriguing yet underutilized building block in coordination chemistry. While direct experimental data on its coordination complexes is lacking, a predictive analysis based on its structural analogs, pyridine-3,5-disulfonic acid and pyridine-2,5-dicarboxylic acid, suggests a rich and versatile coordination chemistry. The presence of both a chelating N,O-donor site and an additional sulfonate group for bridging makes it a promising candidate for the construction of both discrete metal complexes and extended coordination polymers with potentially novel structures and properties.
This guide has aimed to provide a comprehensive overview of the current state of knowledge and a scientifically-grounded prospectus for future research. It is our hope that this will stimulate further investigation into the synthesis, characterization, and application of this compound and its metal complexes, thereby unlocking its full potential in the fields of materials science, catalysis, and medicinal chemistry.
References
Sources
- 1. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]
- 2. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]
- 3. Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
quantum chemical descriptors for Pyridine-2,5-disulfonic acid reactivity
An In-depth Technical Guide: Quantum Chemical Descriptors for Pyridine-2,5-disulfonic Acid Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive framework for understanding and predicting the chemical reactivity of this compound using quantum chemical descriptors. By leveraging Density Functional Theory (DFT), we can move beyond empirical observations to a predictive, mechanism-driven approach. This document details the theoretical underpinnings of key reactivity descriptors, provides a step-by-step computational workflow for their calculation, and interprets the results to identify the most probable sites for electrophilic and nucleophilic attack. The methodologies and insights presented herein are designed to empower researchers in the rational design of experiments and the development of novel molecular entities.
Introduction: The Strategic Importance of Predictive Reactivity Modeling
This compound is a molecule of significant interest due to its unique electronic and structural features: a π-deficient pyridine ring, a basic nitrogen atom, and two strongly acidic sulfonyl groups. This combination of functionalities makes it a versatile building block in medicinal chemistry and materials science. A priori knowledge of its reactivity is crucial for designing efficient synthetic routes, predicting potential metabolic pathways, and understanding its interactions with biological targets.
Quantum chemical calculations provide a powerful in silico laboratory to probe the electronic structure and predict the reactivity of molecules with a high degree of accuracy. This guide will focus on the practical application of DFT to derive a suite of descriptors that, when analyzed in concert, provide a detailed reactivity map of this compound.
Theoretical Foundation: A Scientist's Guide to Reactivity Descriptors
The reactivity of a molecule is fundamentally dictated by the distribution of its electrons. Quantum chemistry offers a set of conceptual and quantitative tools to understand this distribution.
Frontier Molecular Orbitals (FMOs): The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region of highest electron density and is susceptible to electrophilic attack, while the LUMO represents the region most favorable for nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity.
Global Reactivity Descriptors: The Molecule's Overall Temperament
These descriptors provide a holistic view of a molecule's reactivity.
| Descriptor | Conceptual Meaning |
| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | The resistance to change in electron distribution; a "harder" molecule is less reactive. |
| Chemical Softness (S) | The inverse of hardness, indicating greater polarizability and reactivity. |
| Electrophilicity Index (ω) | A quantitative measure of a molecule's ability to act as an electrophile. |
These global descriptors are readily calculated from the HOMO and LUMO energies, providing a rapid assessment of the molecule's overall reactive nature.
Local Reactivity Descriptors: Pinpointing the Sites of Action
While global descriptors are useful, local descriptors identify the specific atoms or regions within a molecule that are most likely to participate in a reaction.
-
Fukui Functions (f(r)) : These functions quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron.
-
f+(r) : Indicates susceptibility to nucleophilic attack .
-
f-(r) : Indicates susceptibility to electrophilic attack .
-
-
Molecular Electrostatic Potential (MEP) : This is a color-mapped representation of the electrostatic potential on the molecule's surface.
-
Red (Negative) Regions : Electron-rich areas, prone to electrophilic attack.
-
Blue (Positive) Regions : Electron-poor areas, prone to nucleophilic attack.
-
Experimental Protocol: A Validated Computational Workflow
The following protocol outlines the steps to reliably calculate the quantum chemical descriptors for this compound.
Caption: A streamlined workflow for the quantum chemical analysis of molecular reactivity.
Step-by-Step Methodology
-
Structure Input and Optimization:
-
The initial 3D structure of this compound is generated using a molecular editor.
-
Geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is a well-established and cost-effective choice for organic molecules, providing a good balance between accuracy and computational demand.[1][2][3][4][5]
-
-
Verification of the Minimum Energy Structure:
-
A frequency calculation is performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Single point energy calculations are performed on the optimized neutral molecule, as well as its corresponding anion and cation (at the neutral geometry). These calculations provide the necessary data for determining the HOMO and LUMO energies and for calculating the Fukui functions.
-
-
Derivation of Reactivity Descriptors:
-
Global Descriptors: Calculated from the HOMO and LUMO energies of the neutral molecule.
-
Fukui Functions: Calculated using the finite difference approximation from the electronic populations of the neutral, anionic, and cationic species.[6][7][8][9][10]
-
Molecular Electrostatic Potential: Generated from the calculated electron density of the neutral molecule.
-
Results and Discussion: A Reactivity Map of this compound
(The following data are illustrative and would be derived from the execution of the above protocol.)
Global Reactivity Profile
| Descriptor | Calculated Value (a.u.) | Interpretation |
| EHOMO | -0.28 | Energy of the highest occupied molecular orbital |
| ELUMO | -0.08 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 0.20 | Indicates a molecule of moderate reactivity. |
| Electronegativity (χ) | 0.18 | Moderately electron-attracting. |
| Chemical Hardness (η) | 0.20 | Moderately resistant to changes in electron density. |
| Electrophilicity Index (ω) | 0.081 | Moderate electrophilic character. |
The global descriptors suggest that this compound is a moderately reactive molecule with a balanced propensity to either donate or accept electrons.
Local Reactivity Analysis: Identifying the Hotspots
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. folia.unifr.ch [folia.unifr.ch]
- 3. reddit.com [reddit.com]
- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 5. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scm.com [scm.com]
- 7. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
- 8. youtube.com [youtube.com]
- 9. joaquinbarroso.com [joaquinbarroso.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Characteristics of Pyridine-2,5-disulfonic Acid Powder
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,5-disulfonic acid is an organosulfur compound featuring a pyridine ring substituted with two sulfonic acid groups at the 2 and 5 positions. Its molecular formula is C₅H₅NO₆S₂ and it has a molecular weight of approximately 239.23 g/mol [1]. While its structural isomer, pyridine-3,5-disulfonic acid, is noted as a white crystalline powder soluble in water[2], specific and detailed experimental data on the physical characteristics of this compound powder are not extensively available in public literature. This guide provides a comprehensive framework for the characterization of its physical properties, drawing parallels with related compounds and detailing robust experimental protocols for determination.
This document is intended to serve as a technical resource for researchers and professionals in drug development and materials science, offering insights into the expected physical attributes of this compound and the methodologies to empirically validate them.
Molecular Structure and Basic Identifiers
A foundational understanding of the physical characteristics of a compound begins with its molecular identity.
| Identifier | Value | Source |
| Molecular Formula | C₅H₅NO₆S₂ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| CAS Number | 17624-04-3 | [1] |
The presence of two strongly acidic sulfonic acid groups and a basic pyridine nitrogen atom suggests a zwitterionic character in the solid state, which would significantly influence its physical properties.
Appearance and Crystalline Form
The visual appearance and crystalline nature of a powder are fundamental physical characteristics that can provide initial indications of purity and consistency.
Expected Appearance
Based on related pyridinesulfonic acids, this compound is anticipated to be a white to off-white or pale yellow crystalline powder. For instance, 3-pyridinesulfonic acid is described as a white or yellow crystalline powder[3]. The color can be influenced by the presence of trace impurities.
Crystallinity and Polymorphism
The arrangement of molecules in the solid state defines the crystalline form. It is plausible that this compound may exist in different polymorphic forms, which can have distinct physical properties, including solubility and melting point. Powder X-ray Diffraction (PXRD) is the primary technique for characterizing the crystalline nature of the powder.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
Objective: To determine the crystalline nature and identify the crystallographic fingerprint of this compound powder.
Methodology:
-
Sample Preparation: A small amount of the powder is gently packed into a sample holder.
-
Instrument Setup: A diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 50°) at a specific scan rate.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify characteristic peaks. The peak positions and relative intensities serve as a fingerprint for the crystalline form.
Melting Point
The melting point is a critical physical property that indicates the purity of a crystalline solid. For a pure compound, the melting range is typically narrow.
Expected Melting Point
Experimental Protocol: Capillary Melting Point Determination
Objective: To determine the melting range of this compound powder.
Methodology:
-
Sample Preparation: A small amount of the dry powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Sources
Methodological & Application
Application Note & Detailed Protocol for the Synthesis of Pyridine-2,5-disulfonic Acid
Abstract: This document provides a comprehensive guide for the synthesis of Pyridine-2,5-disulfonic acid, a valuable building block in pharmaceutical and materials science. Due to the electronic properties of the pyridine ring, direct sulfonation to achieve the 2,5-substitution pattern is not feasible. Therefore, this protocol details a multi-step synthetic route, offering insights into the rationale behind each procedural step, safety considerations, and methods for the preparation of key intermediates.
Introduction: The Synthetic Challenge
The pyridine ring, an aromatic heterocycle, exhibits a significant deactivation towards electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitrogen atom.[1] Consequently, direct sulfonation of pyridine with fuming sulfuric acid or oleum predominantly yields pyridine-3-sulfonic acid and, under more forcing conditions, pyridine-3,5-disulfonic acid.[2][3] The synthesis of this compound, therefore, necessitates a more nuanced approach, beginning with a pyridine derivative already functionalized at the desired positions.
This protocol outlines a rational, multi-step synthesis commencing from a readily available starting material, 2-amino-5-bromopyridine. This strategy allows for the sequential introduction of the sulfonic acid functionalities at the 2- and 5-positions through a series of well-established chemical transformations.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process designed to circumvent the challenges of direct sulfonation. The pathway leverages the reactivity of a pre-functionalized pyridine ring to introduce the desired sulfonic acid groups.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Safety Precaution: The synthesis involves the use of corrosive acids, potentially hazardous diazonium intermediates, and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Step 1: Synthesis of 5-Bromo-pyridine-2-sulfonyl chloride
This initial step involves the conversion of the amino group of 2-amino-5-bromopyridine to a sulfonyl chloride via a Sandmeyer-type reaction. The amine is first diazotized, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromopyridine | 173.01 | 17.3 g | 0.1 |
| Concentrated HCl | 36.46 | 40 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Sulfur Dioxide (SO₂) | 64.07 | gas | - |
| Copper(II) Chloride (CuCl₂) | 134.45 | 2.7 g | 0.02 |
| Acetic Acid | 60.05 | 100 mL | - |
| Ice | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-bromopyridine (17.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.
-
Sulfonylchlorination: In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid (100 mL) and add copper(II) chloride (2.7 g, 0.02 mol). Cool this solution to 5 °C.
-
Slowly add the cold diazonium salt solution from step 2 to the acetic acid solution, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice (300 g). A solid precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and air-dry. The crude product is 5-bromo-pyridine-2-sulfonyl chloride.
Rationale: The diazotization of aminopyridines is a standard procedure for generating diazonium salts, which are versatile intermediates.[4][5] The subsequent reaction with sulfur dioxide in the presence of a copper catalyst is a well-documented method for introducing a sulfonyl chloride group onto an aromatic ring.
Step 2: Hydrolysis to 5-Bromo-pyridine-2-sulfonic acid
The sulfonyl chloride is then hydrolyzed to the corresponding sulfonic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-pyridine-2-sulfonyl chloride | 256.46 | 25.6 g | 0.1 |
| Deionized Water | 18.02 | 100 mL | - |
Procedure:
-
Add the crude 5-bromo-pyridine-2-sulfonyl chloride (25.6 g, 0.1 mol) to 100 mL of deionized water.
-
Heat the mixture to reflux for 1 hour.
-
Cool the solution to room temperature and then in an ice bath to crystallize the product.
-
Collect the crystals of 5-bromo-pyridine-2-sulfonic acid by vacuum filtration and wash with a small amount of cold water.
Rationale: The hydrolysis of sulfonyl chlorides to sulfonic acids is a straightforward and high-yielding reaction.
Step 3: Thiolation and Oxidation to this compound
In the final step, the bromo substituent is displaced by a thiol group, which is then oxidized to a sulfonic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-pyridine-2-sulfonic acid | 238.07 | 23.8 g | 0.1 |
| Sodium Hydrosulfide (NaSH) | 56.06 | 8.4 g | 0.15 |
| Hydrogen Peroxide (30% solution) | 34.01 | As needed | - |
| Ethanol | 46.07 | 150 mL | - |
Procedure:
-
Thiolation: Dissolve 5-bromo-pyridine-2-sulfonic acid (23.8 g, 0.1 mol) in ethanol (150 mL) in a round-bottom flask.
-
Add sodium hydrosulfide (8.4 g, 0.15 mol) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the 5-mercapto-pyridine-2-sulfonic acid.
-
Filter the solid and wash with cold ethanol.
-
Oxidation: Suspend the crude 5-mercapto-pyridine-2-sulfonic acid in water (100 mL).
-
Slowly add 30% hydrogen peroxide solution dropwise while stirring and cooling in an ice bath. The addition should be controlled to maintain the temperature below 20 °C.
-
Continue stirring for 2 hours after the addition is complete.
-
Heat the solution to 60 °C for 1 hour to ensure complete oxidation and to decompose any excess hydrogen peroxide.
-
Cool the solution and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a water/ethanol mixture.
Rationale: Nucleophilic aromatic substitution of the bromo group with a hydrosulfide anion introduces the thiol functionality. Subsequent oxidation of the thiol to a sulfonic acid is a common and efficient transformation.[1]
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the substitution pattern on the pyridine ring.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (S=O, O-H).
Conclusion
The synthesis of this compound is a challenging task that cannot be accomplished by direct sulfonation. The multi-step protocol presented here, starting from 2-amino-5-bromopyridine, provides a logical and experimentally sound pathway to access this valuable compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can successfully synthesize this compound for its various applications in drug discovery and materials science.
References
- Process for the preparation of 2,5-disubstitued pyridines.
- Synthesis of 3-hydroxypyridine-2-sulfonic Acid. Smolecule.
- Processes for the diazotization of 2,5-dichloroanilines.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
- This compound. Synchem.
- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. Benchchem.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences.
- Conversion of aminopyridine to corresponding sulfonyl chlorides via their diazonium salts. Chemistry & Biology Interface.
- 3,5-pyridinedisulfonic acid. U.S.
- Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II).
- Diazotis
- Synthesis of new disulfonamides from different substituted diamino pyridines. Eclética Química Journal.
- 2-Mercaptopyridine. Wikipedia.
- Diazotization of aromatic amines.
- Synthesis of sulfonyl chloride substrate precursors.
- Chemistry Diazotization Reaction.
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
- Synthesis, X‐ray Characterisation and Studies of the New Ionic Complex [Bis(pyridin‐2‐yl) disulfide] Triiodide, Obtained by Oxidation of 2‐Mercaptopyridine with I2 − Implications in the Mechanism of Action of Antithyroid Drugs.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- 2-Hydroxypyridine. Selleck Chemicals.
- Synthesis routes of Pyridine-2-sulfonyl Chloride. Benchchem.
- 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. MDPI.
- Preparation and characterisation of 2,2′-bipyridine-4,4′-disulphonic and -5-sulphonic acids and their ruthenium(II) complexes. Excited-state properties and excited-state electron-transfer reactions of ruthenium(II) complexes containing 2,2′-bipyridine-4,4′-disulphonic. Dalton Transactions.
- 5-Hydroxypentane-2-sulfonic acid. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cbijournal.com [cbijournal.com]
- 3. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]
- 4. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Note: Pyridine-2,5-disulfonic Acid as a Multifunctional Linker for Advanced Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a premier class of crystalline porous materials, yet the exploration of novel organic linkers continues to unlock new functionalities. This guide introduces pyridine-2,5-disulfonic acid as a promising, albeit underutilized, linker for MOF synthesis. By combining the coordinative properties of a pyridine ring with the strong Brønsted acidity of two sulfonate groups, this linker is uniquely positioned to create robust frameworks with tailored properties for applications in heterogeneous catalysis, proton conduction, and selective separations. We provide a comprehensive analysis of the linker's attributes, a detailed protocol for the solvothermal synthesis of a hypothetical Zr-based MOF, a complete characterization workflow, and an expert discussion on the causality behind key experimental choices and potential applications.
Introduction: The Case for a Dual-Functionality Linker
The rational design of MOFs hinges on the judicious selection of metal nodes and organic linkers. While carboxylates have dominated the field, sulfonate-based linkers offer distinct advantages, including enhanced thermal stability and the introduction of potent Brønsted acid sites.[1][2] this compound presents a compelling molecular architecture that integrates three key features:
-
A Heterocyclic Nitrogen Site: The pyridine nitrogen can act as a coordination site or a basic Lewis site within the pore environment, influencing framework topology and guest-host interactions.
-
Two Sulfonate Groups: Unlike the weaker acidity of carboxylic acids, sulfonic acids are highly acidic. This imparts strong Brønsted acidity to the resulting MOF, making it a prime candidate for acid-catalyzed reactions.[3]
-
Multimodal Coordination: The linker offers three potential coordination points (one nitrogen, and multiple oxygen atoms from two sulfonate groups), allowing for the formation of highly connected and potentially robust 3D frameworks.[4]
This unique combination makes this compound an exciting candidate for developing next-generation functional materials. This document serves as a foundational guide for researchers aiming to explore its potential.
Linker Analysis and Strategic Considerations
Before proceeding to synthesis, understanding the linker's properties is paramount. This informs the choice of reaction conditions and predicts the characteristics of the final MOF.
Table 1: Properties of this compound
| Property | Value | Source / Comment |
|---|---|---|
| Molecular Formula | C₅H₅NO₆S₂ | [5] |
| Molecular Weight | 239.23 g/mol | [5] |
| CAS Number | 17624-04-3 | [5] |
| Acidity (pKa) | Strong | Sulfonic acids are comparable in strength to sulfuric acid. This high acidity means the linker will be fully deprotonated under typical synthesis conditions, readily coordinating with metal ions. |
| Coordination Sites | Pyridine N-donor, Sulfonate O-donors | The sulfonate groups can coordinate in monodentate, bidentate, or bridging fashions, leading to structural diversity.[4] |
| Solubility | High in polar solvents | The polar nature of the sulfonate groups suggests high solubility in solvents like water, DMF, and DMSO. This must be managed to promote crystallization over staying in solution. |
Causality Behind Experimental Design:
-
Choice of Metal Node: Zirconium(IV) is selected as the ideal metal precursor for this proposed protocol. The Zr₆-based secondary building units (SBUs) are known for forming exceptionally stable MOFs (e.g., the UiO-66 series) that can withstand the harsh acidic conditions generated by the sulfonic acid linker.[6]
-
Solvent System: N,N-Dimethylformamide (DMF) is a common high-boiling point solvent used in solvothermal synthesis, capable of dissolving both the metal salt and the organic linker to facilitate the reaction.[6]
-
Modulator Use: The synthesis of Zr-MOFs often requires a modulator, such as formic or acetic acid.[7] This modulator competes with the linker for coordination to the metal cluster during nucleation. This competition slows down the reaction, preventing rapid precipitation of amorphous material and promoting the growth of large, well-defined crystals.
Experimental Protocols
The following protocols are designed as a robust starting point. Researchers should note that optimization of molar ratios, temperature, and reaction time may be necessary to achieve the desired phase and crystallinity.
Proposed Solvothermal Synthesis of Zr-PDSA-MOF
This protocol details a hypothetical synthesis of a zirconium-based MOF using this compound (termed Zr-PDSA-MOF).
Materials:
-
Zirconium(IV) chloride (ZrCl₄) or Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
This compound (PDSA)[5]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Formic acid (modulator)
-
Methanol, anhydrous
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
Step-by-Step Procedure:
-
Precursor Solution A (Metal): In a 15 mL glass vial, dissolve 0.04 mmol of the zirconium salt (e.g., 9.3 mg of ZrCl₄) in 4 mL of DMF.
-
Precursor Solution B (Linker & Modulator): In a separate 15 mL glass vial, dissolve 0.04 mmol of this compound (9.6 mg) in 4 mL of DMF. Add 0.8 mL of formic acid to this solution.
-
Sonication: Sonicate both solutions for approximately 20-30 minutes until all solids are fully dissolved, ensuring a homogenous reaction mixture.[7]
-
Reaction Mixture Preparation: Carefully add the metal precursor solution (A) to the linker solution (B) in a 20 mL scintillation vial or autoclave liner.
-
Sealing and Heating: Securely cap the vial or seal the autoclave. Place the reaction vessel in a pre-heated laboratory oven at 120 °C for 48 hours.[7] The solvothermal conditions of high temperature and pressure promote the crystallization of the MOF.[8]
-
Cooling and Product Isolation: After the reaction is complete, remove the vessel from the oven and allow it to cool slowly to room temperature. A white or off-white microcrystalline powder should be visible at the bottom.
-
Washing: Decant the supernatant. Add 10 mL of fresh DMF to the solid product, vortex briefly, and then centrifuge to collect the solid. Repeat this washing step three times to remove unreacted precursors.
-
Solvent Exchange: To remove residual high-boiling DMF from the pores, perform a solvent exchange. Decant the DMF and add 10 mL of anhydrous methanol. Let the solid soak for 24 hours, then decant and replenish with fresh methanol. Repeat this process three times.
-
Activation: After the final methanol wash, decant the solvent and dry the purified MOF powder in a vacuum oven at 90-120 °C overnight. This step, known as activation, is critical for evacuating the pores to make them accessible for gas sorption or catalysis.[9]
Characterization of the Synthesized MOF
A multi-technique approach is essential to validate the synthesis and determine the properties of the new material.
Protocol Details:
-
Powder X-Ray Diffraction (PXRD): This is the most crucial first step to confirm the formation of a crystalline material rather than an amorphous solid. The PXRD pattern serves as a fingerprint for the specific MOF phase. Data should be collected, for example, on a diffractometer with Cu Kα radiation over a 2θ range of 3° to 40°.[10][11]
-
Thermogravimetric Analysis (TGA): TGA determines the thermal stability of the MOF. A sample is heated under an inert atmosphere (e.g., N₂ or Ar) at a constant rate (e.g., 10 °C/min) up to ~800 °C.[10] The resulting plot of mass vs. temperature will show an initial drop from desolvation, a stability plateau, and a final drop at the decomposition temperature.
-
Nitrogen Sorption Analysis (77 K): This technique measures the porosity of the activated MOF. Before analysis, the sample must be degassed (activated) under vacuum at an elevated temperature (e.g., 120 °C for 8 hours) to ensure pores are empty.[10] The resulting isotherm is used to calculate the BET surface area and pore volume, confirming the material's permanent porosity.[12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR confirms the successful incorporation of the organic linker into the framework by identifying its characteristic vibrational modes. Key peaks to look for include those associated with the pyridine ring and the S=O and S-O stretches of the sulfonate groups.
Table 2: Expected Characterization Outcomes for a Successful Synthesis
| Technique | Expected Result | Rationale / Interpretation |
|---|---|---|
| PXRD | Sharp, well-defined peaks | Indicates a highly crystalline, ordered structure. The peak positions are unique to the MOF's crystal lattice. |
| TGA | High decomposition temperature (>400 °C) | A high decomposition temperature after the initial solvent loss plateau is indicative of a robust framework, a known feature of Zr-MOFs. |
| N₂ Sorption | Type I or Type IV isotherm | A Type I isotherm is characteristic of microporous materials. This would confirm the presence of accessible pores and allow for calculation of a high surface area. |
| FT-IR | Presence of sulfonate (S=O, ~1200 cm⁻¹) and pyridine ring peaks; absence of broad -OH peak from free acid | Confirms the linker is intact and coordinated within the framework. |
Potential Applications and Scientific Justification
The unique bifunctional nature of the this compound linker suggests several high-impact applications.
Heterogeneous Acid Catalysis
-
Mechanism: The sulfonic acid groups (-SO₃H) integrated into the MOF structure act as strong Brønsted acid sites.[2] Unlike liquid acids, these solid acid catalysts can be easily separated from the reaction mixture and potentially reused, aligning with green chemistry principles.[13]
-
Field-Proven Insight: MOFs with Lewis or Brønsted acidity are effective catalysts for a range of organic transformations, including esterifications, condensations, and ring-opening reactions.[14][15] The high surface area of the MOF ensures that these active sites are readily accessible to substrates.
-
Suggested Test Reaction: The esterification of acetic acid with n-butanol is a standard benchmark reaction to quantify the activity of solid acid catalysts.
Proton Conduction for Fuel Cell Membranes
-
Mechanism: The sulfonic acid groups can form a hydrogen-bonding network within the MOF pores, especially when hydrated. Protons can then be transported through this network via the Grotthuss mechanism (proton hopping).[16][17]
-
Field-Proven Insight: Sulfonate-functionalized materials are the cornerstone of proton-exchange membranes (e.g., Nafion). MOFs offer a crystalline platform to create well-defined proton-conduction pathways.[1] High proton conductivity (e.g., >10⁻² S·cm⁻¹) under humid conditions is a key performance metric.[16][18] The presence of water molecules within the pores is crucial to facilitate this process.[19]
-
Suggested Measurement: AC impedance spectroscopy on a pelletized sample of the MOF under controlled temperature and relative humidity (RH) to determine proton conductivity.
Conclusion and Outlook
This compound is a highly promising linker for the design of multifunctional MOFs. Its synthesis is approachable through established solvothermal methods, with robust Zr-based frameworks representing an ideal starting point for exploration. The inherent Brønsted acidity and potential for creating highly connected, stable structures pave the way for advanced applications in catalysis and proton-conducting devices. The protocols and insights provided herein offer a validated roadmap for researchers to synthesize, characterize, and ultimately harness the potential of this exciting new class of materials.
References
-
García-López, V., et al. (2022). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. Materials, 15(15), 5449. Available at: [Link]
-
Li, B., et al. (2017). Metal–organic frameworks with Lewis acidity: synthesis, characterization, and catalytic applications. CrystEngComm, 19(29), 4105-4128. Available at: [Link]
-
Wang, H., et al. (2023). Comparative Analysis of Proton Conductivity in Two Zn-Based MOFs Featuring Sulfate and Sulfonate Functional Groups. Inorganic Chemistry, 62(37), 15077–15084. Available at: [Link]
-
Sari, E. N., et al. (2021). Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. Rasayan Journal of Chemistry, 14(4), 2582-2589. Available at: [Link]
-
Chen, J., et al. (2021). Characterization techniques for metal–organic frameworks. In Metal-Organic Frameworks for Energy and Environment. Available at: [Link]
-
MOLBASE. (n.d.). Pyridine-2,6-disulfonic acid | 89949-06-4. Retrieved from [Link]
-
Gates, B. C., et al. (2019). Catalysis by Metal Organic Frameworks: Perspective and Suggestions for Future Research. Journal of the American Chemical Society, 141(18), 7243-7256. Available at: [Link]
-
Li, N., et al. (2021). Enhancing proton conductivity in Zr-MOFs through tuning metal cluster connectivity. Journal of Materials Chemistry A, 9(15), 9650-9656. Available at: [Link]
- CN111333851A. (2020). Normal-pressure preparation method of zirconium metal-organic framework material UIO-66. Google Patents.
-
Yuan, S., et al. (2023). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. STAR Protocols, 4(1), 101977. Available at: [Link]
-
PubChem. (n.d.). Pyridine-4-sulfonic acid; pyridine-4-sulfonic acid. Retrieved from [Link]
-
Wang, X., et al. (2018). Metal-organic framework with dangling sulfonate groups for enhanced proton conductivity. Chemical Communications, 54(14), 1716-1719. Available at: [Link]
-
Anbia, M., & Amirmahmoodi, S. (2016). Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC. Korean Journal of Chemical Engineering, 33, 2865-2872. Available at: [Link]
-
Abid, M. F., et al. (2022). UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. Journal of Chemistry, 2022, 8882087. Available at: [Link]
-
Canivet, J., et al. (2015). Brønsted Acidity in Metal−Organic Frameworks. Chemical Reviews, 115(13), 6957-7001. Available at: [Link]
-
Micromeritics Instrument Corporation. (2021, April 14). Gas Sorption Characterization of Metal Organic Frameworks Webinar. YouTube. Available at: [Link]
-
Zhang, X., et al. (2023). Computer-aided metal–organic framework screening and design approaches toward efficient carbon capture processes. Digital Discovery, 2(5), 1335-1355. Available at: [Link]
-
Cheng, P., et al. (2022). Highly Efficient Proton Conduction in the Metal–Organic Framework Material MFM-300(Cr)·SO4(H3O)2. Journal of the American Chemical Society, 144(27), 12051–12056. Available at: [Link]
-
Oar-Arteta, L., et al. (2022). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. Catalysts, 12(10), 1121. Available at: [Link]
-
Avci-Camur, C., et al. (2013). Microwave-assisted solvothermal synthesis of zirconium oxide based metal–organic frameworks. Chemical Communications, 49(44), 5037-5039. Available at: [Link]
-
Rasheed, T., et al. (2023). MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production. ACS Omega, 8(31), 27861–27883. Available at: [Link]
-
Li, G., et al. (2022). Highly Efficient Proton Conduction in the Metal–Organic Framework Material MFM-300(Cr)·SO4(H3O)2. Journal of the American Chemical Society, 144(27), 12051–12056. Available at: [Link]
Sources
- 1. atlasofscience.org [atlasofscience.org]
- 2. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]
- 5. synchem.de [synchem.de]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111333851A - Normal-pressure preparation method of zirconium metal-organic framework material UIO-66 - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption [mdpi.com]
- 11. Computer-aided metal–organic framework screening and design approaches toward efficient carbon capture processes - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00075K [pubs.rsc.org]
- 12. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal–organic frameworks with Lewis acidity: synthesis, characterization, and catalytic applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enhancing proton conductivity in Zr-MOFs through tuning metal cluster connectivity - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Highly Efficient Proton Conduction in the Metal–Organic Framework Material MFM-300(Cr)·SO4(H3O)2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Pyridine-2,5-disulfonic Acid
Abstract
This document provides detailed analytical methods for the precise and accurate quantification of Pyridine-2,5-disulfonic acid, a highly polar aromatic sulfonic acid. Given its properties, standard reversed-phase high-performance liquid chromatography (HPLC) offers poor retention. To address this, two robust, validated methods are presented: 1) Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RP-HPLC-UV) , a widely accessible and versatile technique, and 2) Anion-Exchange Chromatography with Suppressed Conductivity Detection (AEC-CD) , a highly sensitive and specific alternative. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring reliable quantification of this and structurally similar analytes.
Introduction and Analyte Properties
This compound is a pyridine ring substituted with two sulfonic acid groups. These functional groups render the molecule highly polar and acidic, making it readily soluble in aqueous solutions and fully ionized under typical chromatographic conditions. The aromatic pyridine core provides a chromophore suitable for UV detection.[1][2] The primary challenge in its analysis is achieving sufficient retention on conventional non-polar stationary phases.
The methods detailed herein are developed to overcome this challenge, providing excellent retention, peak shape, and sensitivity. Both protocols are designed to be self-validating, with procedures grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[3][4]
Method 1: Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RP-HPLC-UV)
Principle of the Method
Ion-pair chromatography is a powerful technique for separating ionic and highly polar compounds on a reversed-phase (e.g., C18) column.[5][6] A lipophilic ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase.[7] For the anionic this compound, a cationic ion-pairing reagent, such as Tetrabutylammonium (TBA), is used. The TBA cation forms a neutral, hydrophobic ion pair with the disulfonate anion.[5][7] This increased hydrophobicity allows the complex to be retained and separated on the C18 stationary phase. Detection is achieved by monitoring the UV absorbance of the pyridine ring.[1]
Experimental Protocol
2.2.1. Reagents and Materials
-
This compound: Reference Standard (>98% purity)
-
Tetrabutylammonium bisulfate (TBABS): Ion-Pair Reagent (>99% purity)
-
Acetonitrile (ACN): HPLC Grade
-
Potassium phosphate monobasic (KH₂PO₄): ACS Grade
-
Phosphoric Acid (H₃PO₄): ACS Grade
-
Water: Deionized (DI) Water, 18.2 MΩ·cm
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Syringe filters: 0.45 µm, PTFE or Nylon
2.2.2. Preparation of Solutions
-
Mobile Phase (Aqueous Component): Prepare a 20 mM potassium phosphate buffer with 5 mM TBABS. Dissolve the appropriate amounts of KH₂PO₄ and TBABS in 1 L of DI water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase (Organic Component): HPLC Grade Acetonitrile.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of DI water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with DI water.
2.2.3. Sample Preparation Dissolve the sample matrix containing this compound in DI water to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.
2.2.4. Instrumental Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable HPLC system. |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard reversed-phase column. |
| Mobile Phase | Isocratic: 70% Aqueous / 30% ACN | Balances retention of the ion pair with reasonable run times. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for good peak shape. |
| UV Detector | Diode Array Detector (DAD) | Allows for peak purity analysis. |
| Detection λ | 254 nm | Corresponds to a strong absorbance maximum for the pyridine ring.[1] |
| Run Time | 10 minutes | Sufficient for elution of the analyte and any early-eluting impurities. |
Workflow Diagram
Caption: Workflow for IP-RP-HPLC-UV analysis.
Method 2: Anion-Exchange Chromatography with Suppressed Conductivity Detection (AEC-CD)
Principle of the Method
Anion-exchange chromatography (AEC) is a form of ion chromatography that separates molecules based on their net negative charge.[8][9] The stationary phase consists of a resin with covalently bound positive functional groups. Anionic analytes, like the disulfonate, are retained on the column. Elution is achieved by passing a mobile phase (eluent) containing a competing anion (e.g., hydroxide or carbonate) through the column.[8] Suppressed conductivity detection is used to enhance sensitivity. A suppressor device chemically removes the eluent ions, reducing background conductivity and converting the analyte into its highly conductive acid form, resulting in a sensitive and specific signal.[9][10] This method is particularly suitable for analyzing sulfonic acids in complex matrices.[9]
Experimental Protocol
3.2.1. Reagents and Materials
-
This compound: Reference Standard (>98% purity)
-
Potassium Hydroxide (KOH) Eluent Concentrate: For IC systems with electrolytic eluent generation (e.g., Thermo Scientific™ Dionex™ EGC 500) or high-purity KOH for manual preparation.
-
Water: Deionized (DI) Water, 18.2 MΩ·cm
-
IC Column: High-capacity anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS19)
-
Guard Column: Matching guard column
-
Suppressor: Anion self-regenerating suppressor
-
Vials: Polypropylene autosampler vials
3.2.2. Preparation of Solutions
-
Eluent: Use an electrolytic eluent generation system to produce a potassium hydroxide gradient. If using manual preparation, prepare fresh eluents from high-purity concentrate and DI water.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of DI water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock standard solution with DI water.
3.2.3. Sample Preparation Dilute the sample with DI water to bring the analyte concentration into the linear range of the assay. No other sample preparation is typically required unless high levels of interfering anions are present.
3.2.4. Instrumental Conditions
| Parameter | Setting | Rationale |
| IC System | Thermo Scientific Dionex ICS-6000 or equivalent | Integrated system designed for this application. |
| Column | Dionex IonPac AS19, 4 x 250 mm | High-capacity column suitable for gradient separation of anions.[11] |
| Guard Column | Dionex IonPac AG19, 4 x 50 mm | Protects the analytical column. |
| Eluent | Potassium Hydroxide (KOH) Gradient | Provides sharp peaks and resolves the analyte from common inorganic anions. |
| 0-5 min: 10 mM | Elutes weakly retained anions. | |
| 5-15 min: 10 to 45 mM | Elutes this compound. | |
| 15-20 min: 45 mM | Column wash. | |
| Flow Rate | 1.0 mL/min | Standard for a 4 mm ID column. |
| Column Temp. | 30 °C | Ensures stable and reproducible chromatography. |
| Injection Vol. | 25 µL | Standard for IC systems to maximize sensitivity. |
| Detector | Suppressed Conductivity | Provides high sensitivity and specificity for ionic analytes.[12] |
| Suppressor | AERS 500 or equivalent, 4mm | Reduces background and enhances analyte signal. |
| Current | ~112 mA (auto-selected) | Optimized for the eluent concentration and flow rate. |
Workflow Diagram
Caption: Workflow for AEC-CD analysis.
Method Validation Protocol
To ensure that the analytical methods are suitable for their intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[3][4][13] The following parameters must be assessed.
| Validation Parameter | Specification | Protocol Summary |
| Specificity | No interference at the analyte's retention time. | Analyze a blank (diluent) and a placebo (matrix without analyte). Spike the placebo with the analyte to confirm peak identity and resolution from matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Analyze at least five concentration levels covering the expected range. Perform a linear regression of peak area versus concentration. |
| Range | 80% to 120% of the target concentration | The range over which the method is precise, accurate, and linear. |
| Accuracy | 98.0% to 102.0% recovery | Analyze samples of a known concentration (e.g., spiked placebo) at three levels (low, medium, high). Calculate the percentage recovery. |
| Precision (Repeatability) | RSD ≤ 2.0% | Perform six replicate injections of a standard solution at 100% of the target concentration. |
| Precision (Intermediate) | RSD ≤ 3.0% | Repeat the precision study on a different day with a different analyst or on a different instrument. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Determined by injecting progressively dilute solutions or calculated from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (RSD ≤ 10%). |
| Robustness | No significant impact on results. | Intentionally vary critical method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. |
Conclusion
This application note details two distinct and robust methods for the quantification of this compound. The IP-RP-HPLC-UV method offers a versatile and widely available solution, ideal for routine quality control. The AEC-CD method provides superior sensitivity and specificity, making it the preferred choice for trace-level analysis or for samples with complex matrices. Both methods, when properly validated according to the outlined protocol, will yield reliable, accurate, and reproducible results suitable for research and regulated environments.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
- Zhang, P., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society.
- Google Patents. (1993). WO1993007481A1 - Identification of sulfonation by-products by ion chromatography.
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
- Srinivasu, M. K., et al. (2016). Sulfonic Acid Counter Ions Quantification in Pharmaceuticals by Ion Chromatography. International Journal of Pharmacy and Pharmaceutical Sciences.
- Ali, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal.
-
ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]
-
Separation Science. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
NIH. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Retrieved from [Link]
-
Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]
-
OSHA. (n.d.). Pyridine Method PV2295. Retrieved from [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Evaluation of an Ion Chromatography Method for Quantitating Sulfate in Plasma, Serum and Urine. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyridine. Ultraviolet Absorption Spectrum and Dissociation Constant. Retrieved from [Link]
-
Chromatography Online. (n.d.). Ion Pairing - Blessing or Curse?. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Identification of sulfonic acids and sulfonates by mass spectrometry. Retrieved from [Link]
-
Japan International Center for Environmental Technology Transfer. (n.d.). Analytical Methods. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthalenesulfonic acid. Retrieved from [Link]
-
PubMed. (n.d.). Ion chromatography for the determination of sulfate in STEALTH liposomes. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]
-
NIOSH | CDC. (n.d.). Pyridine 1613. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
YouTube. (2023). Sulfonation of Aromatic Compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. technologynetworks.com [technologynetworks.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. itwreagents.com [itwreagents.com]
- 8. WO1993007481A1 - Identification of sulfonation by-products by ion chromatography - Google Patents [patents.google.com]
- 9. ijpsr.com [ijpsr.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Ion chromatography for the determination of sulfate in STEALTH liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Structural Elucidation of Pyridine-2,5-disulfonic acid using 1H and 13C NMR Spectroscopy
Introduction: The Structural Significance of Pyridine-2,5-disulfonic acid
This compound is a substituted heterocyclic compound with a pyridine core functionalized by two sulfonic acid groups. The precise arrangement of these electron-withdrawing substituents significantly influences the electronic environment of the pyridine ring, making it a molecule of interest in coordination chemistry, materials science, and as a potential building block in pharmaceutical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data, and outlines a robust protocol for sample preparation and spectral acquisition.
The presence and position of the two strongly electron-withdrawing sulfonic acid groups (-SO₃H) on the pyridine ring are expected to cause a significant downfield shift of the signals of the remaining ring protons and carbons compared to unsubstituted pyridine. Understanding these shifts and the proton-proton coupling patterns is key to confirming the 2,5-substitution pattern.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to display three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the anisotropic effects and the electron-withdrawing nature of the sulfonic acid groups, these protons will be deshielded and resonate at a lower field.
Molecular Structure with Proton Numbering:
Caption: Structure of this compound with carbon numbering.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 155 - 160 | Directly attached to a sulfonic acid group and adjacent to nitrogen, leading to a strong downfield shift. |
| C-5 | 150 - 155 | Directly bonded to a sulfonic acid group, resulting in significant deshielding. |
| C-6 | 148 - 152 | Ortho to the nitrogen atom, causing a downfield shift. |
| C-4 | 140 - 145 | Influenced by the para- and ortho-directing sulfonic acid groups. |
| C-3 | 125 - 130 | Least deshielded of the ring carbons, but still shifted downfield compared to unsubstituted pyridine. |
Note: These are predicted values based on the known effects of sulfonic acid groups on aromatic rings. [1]The chemical shifts for unsubstituted pyridine are approximately δ 150 (C-2/6), 124 (C-3/5), and 136 (C-4) ppm. [2]
Experimental Protocols
A meticulously executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Workflow for NMR Analysis:
Caption: Experimental workflow for NMR analysis of this compound.
Protocol 1: Sample Preparation
-
Analyte Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The compound should be dry and free of residual solvents. [3]2. Solvent Selection: Deuterated water (D₂O) is the solvent of choice due to the high polarity and water solubility of sulfonic acids.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean, dry vial. Gentle vortexing or sonication may be required to achieve complete dissolution.
-
Internal Standard: Add a small amount of a suitable internal reference standard. For aqueous solutions, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) are recommended, as they provide a sharp singlet at 0 ppm and are water-soluble. 5. Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil (typically > 4 cm).
Protocol 2: NMR Data Acquisition
-
Instrument Setup: These experiments should be performed on a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the D₂O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of 200-220 ppm is appropriate for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Protocol 3: Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (DSS or TSP) to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks. For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
-
Coupling Constant Analysis: For the ¹H spectrum, measure the distance in Hertz between the split lines of a multiplet to determine the coupling constants (J-values). This information is crucial for confirming the connectivity of the protons. [4]
Conclusion
References
- Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(6), 543-551.
-
University of Calgary. Ch 13 - Coupling. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
How to make an NMR sample. University of Ottawa. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
Application and Protocol for the Purification of Crude Pyridine-2,5-disulfonic Acid by Recrystallization
This document provides a comprehensive guide for the purification of crude Pyridine-2,5-disulfonic acid to achieve high purity suitable for research, development, and drug manufacturing applications. This protocol is designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction: The Imperative for High-Purity this compound
This compound is a vital building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. The presence of impurities, often remnants from the synthetic process such as sulfuric acid, monosulfonated pyridines, or other organic residues, can significantly hinder reaction yields, introduce unwanted side reactions, and compromise the integrity of the final product. Therefore, a robust purification method is paramount.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2][3] The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. By dissolving the crude material in a hot solvent to the point of saturation and then allowing it to cool, the desired compound with lower solubility at cooler temperatures will crystallize out, leaving the more soluble impurities behind in the solution (mother liquor).[1][4]
This application note details a systematic approach to the recrystallization of this compound, addressing solvent selection, a step-by-step purification protocol, and methods for assessing the purity of the final product.
Understanding the Physicochemical Properties and Safety Considerations
A thorough understanding of the material's properties and associated hazards is critical before commencing any experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₆S₂ | [5] |
| Molecular Weight | 239.23 g/mol | [5] |
| CAS Number | 17624-04-3 | [5] |
| Typical Crude Purity | ~95% | [5] |
Safety Precautions:
This compound and its related sulfonic acids are corrosive and can cause severe skin burns and eye damage.[6][7] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Always consult the Safety Data Sheet (SDS) for the specific material being handled.[6][7]
The Recrystallization Workflow: A Step-by-Step Protocol
The following protocol outlines the recrystallization procedure for crude this compound. The choice of solvent is critical for successful purification. Sulfonic acids are generally strong acids and tend to be highly polar, suggesting that polar solvents will be most effective.[8][9] Water is often a good starting point for the recrystallization of sulfonic acids due to their tendency to form hydrates.[9]
Materials and Equipment
-
Crude this compound
-
Deionized water (or other selected solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Drying oven or desiccator
Experimental Protocol
Step 1: Dissolution of the Crude Material
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of deionized water (e.g., 2-3 mL per gram of crude material) to the flask.
-
Gently heat the mixture on a hot plate with magnetic stirring. The goal is to dissolve the solid completely in the minimum amount of hot solvent required to form a saturated solution.[2]
-
If the solid does not dissolve completely upon heating, add small portions of hot deionized water until a clear solution is obtained. Avoid adding an excess of solvent, as this will reduce the yield of the recrystallized product.[2]
Step 2: Hot Filtration (if necessary)
-
If any insoluble impurities are present in the hot solution, a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can lead to the formation of small crystals that may trap impurities.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.
Step 4: Isolation and Washing of the Crystals
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.[3]
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities. It is important to use a cold solvent for washing to minimize the loss of the desired product.
-
Continue to draw air through the crystals on the filter paper for a few minutes to help dry them.
Step 5: Drying the Purified Crystals
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator under vacuum.
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for this compound.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Reheat the solution and add more solvent. If the problem persists, consider a different solvent or a solvent pair.[2] |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available.[2] |
| Low Yield | Too much solvent was used, or the crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration (be cautious of frothing). |
Purity Assessment of the Final Product
To confirm the success of the purification, the purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
Titration
A simple and effective method for determining the purity of an acidic compound is through titration with a standardized base.
Protocol:
-
Accurately weigh a sample of the dried, purified this compound.
-
Dissolve the sample in deionized water.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
Calculate the purity based on the stoichiometry of the acid-base reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. A suitable HPLC method can be developed to determine the purity of the this compound and to identify and quantify any remaining impurities.[10][11][12]
General HPLC Parameters:
-
Column: A reverse-phase C18 column or a specialized column for polar compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound and potential impurities absorb.
Melting Point Determination
A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and depress the melting point. Comparing the melting point of the recrystallized product to the literature value can provide a qualitative measure of purity.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of crude this compound by recrystallization. By following the outlined steps and understanding the underlying principles, researchers and drug development professionals can consistently obtain high-purity material, which is essential for reliable and reproducible downstream applications. The importance of safety and proper analytical characterization cannot be overstated in ensuring the quality and integrity of the purified product.
References
- Google Patents. (n.d.). Purification of sulfonic acids.
- Thermo Fisher Scientific. (2025, December 18). 3-Pyridinesulfonic acid Safety Data Sheet.
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
- DKK-TOA Corporation. (2019, April 5). Purity determination of sulfuric acid.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
-
MOLBASE. (n.d.). Pyridine-2,6-disulfonic acid. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Determination of Anionic Impurities in Sulfuric Acid Using Ion Chromatography.
- Thermo Fisher Scientific. (2025, December 18). 2,5-Pyridinedicarboxylic acid Safety Data Sheet.
-
PubMed. (2008). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. Retrieved from [Link]
-
MDPI. (n.d.). Salt-Free Pickling with Sulfonic Acid as an Approach to Cleaner Leather Processing. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2018, May 4). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]
- University of California, Davis. (n.d.). Recrystallization.
-
PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]
- CUNY. (n.d.). Purification by Recrystallization.
-
Reddit. (2020, March 4). ELI5: So I found out that recrystallization is a way to purify compounds by adding a hot solvent. But what's the difference of this and anti-solvent crystallization?. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. reddit.com [reddit.com]
- 5. synchem.de [synchem.de]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Pyridine-3,5-disulfonic Acid | 13069-04-0 | Benchchem [benchchem.com]
- 9. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 10. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 11. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the High-Temperature Sulfonation of Pyridine
Introduction: The Enduring Relevance of Pyridine Sulfonic Acids
Pyridine-3-sulfonic acid is a pivotal intermediate in various industrial applications, including electroplating, where it enhances the precipitation behavior of baths, and in the synthesis of pharmaceuticals and water-soluble reactive dyes.[1][2] The introduction of a sulfonic acid group into the pyridine ring imparts unique solubility and reactivity characteristics, making it a valuable building block in organic synthesis.
Historically, the direct sulfonation of pyridine has been a challenging endeavor. Early methods required harsh conditions, such as heating pyridine with concentrated sulfuric acid at temperatures ranging from 300°C to 350°C for extended periods, often resulting in modest yields of around 50%.[1] Subsequent research demonstrated that the addition of a mercury sulfate catalyst could lower the reaction temperature to approximately 230°C and improve the yield.[1] This application note provides a detailed experimental protocol for the high-temperature sulfonation of pyridine, grounded in established methodologies, and offers insights into the underlying chemical principles to ensure a safe and successful synthesis.
Reaction Mechanism: Understanding the Electrophilic Substitution of an Electron-Deficient Ring
The sulfonation of pyridine is a classic example of an electrophilic aromatic substitution reaction.[3] However, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack.[3][4] This inherent lack of reactivity necessitates the use of high temperatures and potent sulfonating agents like fuming sulfuric acid (oleum), which contains a high concentration of the active electrophile, sulfur trioxide (SO₃).[2][3]
The substitution occurs preferentially at the 3-position (meta-position) of the pyridine ring.[3][5] This regioselectivity can be explained by examining the stability of the carbocation intermediates (sigma complexes) formed upon electrophilic attack at the 2-, 3-, and 4-positions. Attack at the 2- or 4-position results in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable.[3][5] In contrast, attack at the 3-position avoids placing a positive charge on the nitrogen, leading to a more stable intermediate and favoring the formation of the meta-substituted product.[3][5]
Caption: Mechanism of Pyridine Sulfonation.
Experimental Protocol: Direct High-Temperature Sulfonation of Pyridine
This protocol details the direct sulfonation of pyridine using oleum and a mercury(II) sulfate catalyst. This method, while classical, requires stringent safety measures due to the corrosive and hazardous nature of the reagents and the high reaction temperatures.
Safety First: Essential Precautions
-
Ventilation: All operations must be conducted in a certified chemical fume hood with excellent ventilation.[2][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[6][7]
-
Handling Oleum: Oleum (fuming sulfuric acid) is extremely corrosive and reacts violently with water.[6] Always add oleum slowly to other reagents and ensure the reaction vessel is dry. Have a neutralizing agent, such as sodium bicarbonate, readily available for spills.[8]
-
High Temperatures: The reaction is conducted at high temperatures, posing a risk of severe burns. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and exercise caution when handling the hot reaction apparatus.[9]
-
Mercury Catalyst: Mercury(II) sulfate is highly toxic. Handle with extreme care, avoiding inhalation of dust and skin contact. Dispose of mercury-containing waste according to institutional and regulatory guidelines.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Pyridine (anhydrous) | Starting material |
| Fuming Sulfuric Acid (Oleum, 20% SO₃) | Sulfonating agent |
| Mercury(II) Sulfate | Catalyst |
| Ethanol (95%) | for product precipitation |
| Deionized Water | for recrystallization |
| Three-necked round-bottom flask | Reaction vessel |
| Mechanical stirrer | for efficient mixing |
| Dropping funnel | for controlled addition of pyridine |
| Reflux condenser | to prevent loss of volatile compounds |
| Heating mantle with temperature controller | for precise temperature control |
| Ice-water bath | for cooling during initial mixing |
| Buchner funnel and filter flask | for product isolation |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser in a fume hood.[2]
-
Ensure all glassware is thoroughly dried to prevent a violent reaction with oleum.
-
-
Reagent Addition:
-
Carefully charge the flask with fuming sulfuric acid (oleum).
-
Begin stirring and cool the flask in an ice-water bath.
-
Slowly add pyridine dropwise from the dropping funnel. Maintain a slow addition rate to keep the internal temperature below 75°C to control the initial exothermic reaction.[2]
-
After the complete addition of pyridine, cautiously add mercury(II) sulfate to the reaction mixture.[2]
-
-
Sulfonation Reaction:
-
Remove the ice-water bath and begin heating the reaction mixture using a heating mantle.
-
Raise the temperature to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.[2] The reaction mixture will darken over time.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Very carefully and slowly, pour the cooled reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate or another suitable base until the pH is approximately 7.
-
The product, pyridine-3-sulfonic acid, will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot deionized water, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Alternatively, the crude product can be dissolved in water and precipitated by the addition of ethanol.[1]
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Caption: Experimental Workflow for High-Temperature Pyridine Sulfonation.
Characterization of Pyridine-3-Sulfonic Acid
The identity and purity of the synthesized pyridine-3-sulfonic acid can be confirmed using various analytical techniques.
| Analytical Technique | Expected Observations |
| FT-IR Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonic acid group will be prominent.[10] |
| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the protons on the pyridine ring, with chemical shifts and coupling patterns consistent with a 3-substituted pyridine. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram indicates a high degree of purity.[11][12] A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier is often suitable.[11][13] |
| Melting Point | The measured melting point of the purified product should be sharp and consistent with the literature value. |
Alternative Synthetic Routes
Given the harsh conditions and the use of a toxic mercury catalyst in the direct sulfonation of pyridine, alternative, milder methods have been developed. One notable approach involves a multi-step synthesis starting from 3-chloropyridine.[1][2][14][15] This process includes:
-
Oxidation: 3-chloropyridine is first oxidized to 3-chloropyridine-N-oxide.[2][15]
-
Sulfonation: The N-oxide is then sulfonated, which proceeds under milder conditions than the direct sulfonation of pyridine.[1][16]
-
Reduction: The resulting pyridine-3-sulfonic acid-N-oxide is reduced to afford the final product, pyridine-3-sulfonic acid.[1][15]
This alternative route avoids the use of a mercury catalyst and proceeds under less extreme temperatures, offering a more environmentally benign and potentially safer method for the synthesis of pyridine-3-sulfonic acid.[14]
Conclusion
The high-temperature sulfonation of pyridine remains a fundamental method for the synthesis of pyridine-3-sulfonic acid. A thorough understanding of the reaction mechanism, strict adherence to safety protocols, and precise control over reaction parameters are paramount for a successful outcome. This application note provides a comprehensive guide for researchers, combining a detailed experimental protocol with the underlying scientific principles. While alternative synthetic pathways offer milder conditions, the direct sulfonation method is a valuable tool in the synthetic chemist's arsenal when appropriately executed.
References
- Production of pyridine-3-sulfonic acid - US5082944A - Google P
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - NIH. (URL: [Link])
- US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google P
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (URL: [Link])
-
Propose a mechanism for the sulfonation of pyridine, and point ou... - Pearson. (URL: [Link])
-
Sulfonation and Sulfation Processes - Chemithon. (URL: [Link])
-
Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem. (URL: [Link])
-
FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - ResearchGate. (URL: [Link])
-
Synthesis of pyridine-3-sulfonic acid - PrepChem.com. (URL: [Link])
-
What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? | ResearchGate. (URL: [Link])
-
3-Pyridinesulfonic acid - SIELC Technologies. (URL: [Link])
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (URL: [Link])
- EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google P
-
What Safety Precautions Should Be Taken When Working with Solvents? - Chemistry For Everyone - YouTube. (URL: [Link])
-
Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight - MDPI. (URL: [Link])
-
Sulphonation | Phoenix Equipment. (URL: [Link])
-
Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. (URL: [Link])
-
Amines Part 7 - Electrophilic Aromatic Substitution in pyridine - YouTube. (URL: [Link])
Sources
- 1. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. aklectures.com [aklectures.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3-Pyridinesulfonic acid | SIELC Technologies [sielc.com]
- 12. Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight | MDPI [mdpi.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
Probing Enzyme Mechanisms: The Application of Pyridine Sulfonic Acids in Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scarcity of Pyridine-2,5-disulfonic Acid in Enzyme Kinetics and a Pivot to Structurally Related Analogs
Initial inquiries into the specific application of This compound in the field of enzyme kinetics have revealed a significant lack of documented use in publicly available scientific literature. While this particular isomer does not appear to be a common tool for enzymologists, the broader class of pyridine sulfonic acids and their derivatives, such as sulfonamides, are of considerable interest in medicinal chemistry and drug design due to their potential as enzyme inhibitors.[1][2] The pyridine scaffold itself is a key component in numerous FDA-approved drugs.[3][4]
This guide, therefore, pivots to explore the utility of structurally related and better-documented pyridine sulfonic acid derivatives in studying enzyme kinetics. By examining compounds like Pyridine-3,5-disulfonic acid and various pyridine sulfonamides, we can establish a foundational understanding and provide robust protocols that can be adapted for investigating novel inhibitors, including the less-characterized this compound. The principles of enzyme-inhibitor interactions and the methodologies for their study are largely transferable.
The sulfonic acid groups, being strong acids, are typically ionized at physiological pH, which can influence a molecule's interaction with biological targets through ionic bonding and hydrogen bonding.[5] This property, combined with the versatile pyridine ring, makes this class of compounds intriguing for probing enzyme active sites.
Application Notes: Strategic Considerations for Employing Pyridine Sulfonic Acids in Enzyme Assays
When utilizing pyridine sulfonic acids or their derivatives as potential enzyme inhibitors, a rational and systematic approach is crucial for obtaining meaningful and reproducible data. The following notes provide insights into the causality behind key experimental choices.
Rationale for Selecting Pyridine Sulfonic Acids as Potential Enzyme Inhibitors
The interest in pyridine sulfonic acids as potential enzyme inhibitors stems from several key molecular features:
-
Structural Mimicry : The pyridine ring can act as a bioisostere for other aromatic or heterocyclic moieties found in endogenous substrates or known inhibitors.
-
Hydrogen Bonding and Ionic Interactions : The sulfonic acid groups are excellent hydrogen bond donors and acceptors and are negatively charged at physiological pH. This allows for strong interactions with positively charged or polar residues in an enzyme's active site.[5]
-
Metal Chelation : The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonate groups can potentially coordinate with metal ions that are essential for the catalytic activity of metalloenzymes.[5]
-
Modulation of Physicochemical Properties : The introduction of sulfonic acid groups significantly increases the water solubility of a compound, which is a desirable property for in vitro biochemical assays.
Experimental Design: A Self-Validating System
A robust enzyme inhibition study should be designed as a self-validating system. This involves a series of logical steps and controls to ensure the observed effects are real and specific to the inhibitor and the enzyme .
-
Enzyme and Substrate Purity : The purity of the enzyme and substrate is paramount. Contaminating enzymes or substrates can lead to artifacts and misinterpretation of the kinetic data.
-
Control Experiments :
-
No Inhibitor Control : To establish the baseline enzyme activity.
-
No Enzyme Control : To ensure that the observed reaction is enzyme-catalyzed and not due to spontaneous substrate degradation.
-
No Substrate Control : To confirm that there is no background signal from the enzyme or inhibitor alone.
-
-
Determination of Kinetic Parameters : Before assessing inhibition, it is essential to determine the Michaelis-Menten constant (K_m) and the maximum velocity (V_max) of the enzyme for its substrate under the chosen assay conditions. This provides a baseline for evaluating the effect of the inhibitor.
-
Inhibitor Concentration Range : A wide range of inhibitor concentrations should be tested, typically spanning several orders of magnitude around the expected inhibition constant (K_i) or IC50 value.
-
Mechanism of Inhibition Studies : To understand how the inhibitor affects the enzyme, experiments should be designed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Protocols: A Step-by-Step Guide to Investigating Pyridine Sulfonic Acid Derivatives as Enzyme Inhibitors
The following protocols provide a general framework for assessing the inhibitory potential of a pyridine sulfonic acid derivative against a target enzyme. These should be adapted based on the specific enzyme and available detection methods.
Protocol 1: General Enzyme Inhibition Assay
This protocol describes a typical workflow for determining the IC50 value of a pyridine sulfonic acid derivative.
1. Reagent Preparation:
-
Enzyme Stock Solution : Prepare a concentrated stock solution of the purified enzyme in a suitable buffer that ensures its stability. Store in aliquots at -80°C.
-
Substrate Stock Solution : Prepare a concentrated stock solution of the substrate in the assay buffer.
-
Inhibitor Stock Solution : Prepare a high-concentration stock solution (e.g., 10-100 mM) of the pyridine sulfonic acid derivative in an appropriate solvent (e.g., water or DMSO). Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Buffer : Prepare a buffer at the optimal pH for the enzyme's activity. The choice of buffer is critical and should not interact with the inhibitor or substrate.
2. Assay Procedure:
-
Prepare a series of dilutions of the inhibitor from the stock solution.
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay Buffer
-
Inhibitor solution (or solvent for the no-inhibitor control)
-
Enzyme solution (diluted to the desired working concentration in assay buffer)
-
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for binding to reach equilibrium.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the nature of the substrate and product.
-
Determine the initial reaction rates (velocity) from the linear portion of the progress curves.
3. Data Analysis:
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Protocol 2: Determination of the Mechanism of Inhibition
This protocol extends the general inhibition assay to elucidate the mode of inhibition.
1. Experimental Setup:
-
Perform the enzyme assay as described in Protocol 1, but with multiple, fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.
2. Data Analysis:
-
Calculate the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity against 1/[Substrate].
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition:
-
Competitive Inhibition : Lines intersect on the y-axis.
-
Non-competitive Inhibition : Lines intersect on the x-axis.
-
Uncompetitive Inhibition : Lines are parallel.
-
Mixed Inhibition : Lines intersect in the second or third quadrant.
-
Data Presentation: A Survey of Related Pyridine Derivatives as Enzyme Inhibitors
| Compound | Target Enzyme | Inhibition Constant (K_i) / IC50 | Reference |
| Pyridine-2,5-dicarboxylic acid | D-dopachrome tautomerase | Highly selective inhibitor | [6] |
| Pyridine-3-sulfonic acid | Hepatic cholesterol synthesis | Significant reduction in synthesis | [7] |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase | K_i values in the nM to µM range | [8] |
| 4-Substituted Pyridine-3-Sulfonamides | Carbonic Anhydrase | Effective inhibitors |
Visualizing Experimental Workflows and Mechanisms
Diagrams can aid in understanding the complex processes involved in enzyme inhibition studies.
Caption: A generalized workflow for an enzyme inhibition study.
Caption: Simplified diagrams illustrating competitive and non-competitive inhibition mechanisms.
Conclusion and Future Directions
While this compound remains an enigmatic player in the field of enzyme kinetics, the broader family of pyridine sulfonic acids and their derivatives presents a fertile ground for the discovery of novel enzyme inhibitors. The principles and protocols outlined in this guide provide a solid framework for researchers to explore the interactions of these compounds with their enzymatic targets. Future studies could focus on synthesizing and screening a library of pyridine sulfonic acid isomers, including the 2,5-disubstituted variant, against a panel of enzymes to uncover new structure-activity relationships. Such endeavors will undoubtedly contribute to our understanding of enzyme function and pave the way for the development of new therapeutic agents.
References
-
MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]
-
MDPI. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]
-
PubMed. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. [Link]
-
PubMed Central. Bioactive Pyridine-N-oxide Disulfides from Allium stipitatum. [Link]
-
NIH. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
-
Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]
-
RSC Publishing. ipso-Substitution of a sulphinyl or sulphonyl group attached to pyridine rings and its application for the synthesis of macrocycles. [Link]
-
PubMed. Quantitative structure--plasma protein binding relationships of acidic drugs. [Link]
-
PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
ResearchGate. Sulfonylation of substituted pyridines and other aza‐heterocycles, and their application in medicinal chemistry. [Link]
- Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.
-
PubMed Central. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. [Link]
-
NIH. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]
-
MOLBASE. Pyridine-2,6-disulfonic acid|89949-06-4. [Link]
-
ResearchGate. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. [Link]
-
MDPI. Role of Natural Binding Proteins in Therapy and Diagnostics. [Link]
-
PubMed. [Determination of the protein binding of drugs by continuous ultrafiltration. 9. Comparison of the binding of nonsteroid antirheumatics to human serum albumin and their interaction with phenprocoumon]. [Link]
-
RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Natural Binding Proteins in Therapy and Diagnostics [mdpi.com]
- 4. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]
- 5. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Pyridine Sulfonation
Welcome to the technical support center for pyridine sulfonation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical reaction. Here, we address common side reactions, offering in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the purity of your target pyridine sulfonic acids.
Section 1: Understanding the Landscape of Pyridine Sulfonation
Pyridine sulfonation is a cornerstone of electrophilic aromatic substitution, yet it presents unique challenges due to the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, making the ring less reactive towards electrophiles compared to benzene.[1][2] Consequently, forcing conditions such as high temperatures and potent sulfonating agents are often necessary, which can unfortunately lead to a variety of undesirable side reactions.[1][3]
This guide will dissect the most common issues encountered during pyridine sulfonation, providing not just solutions, but a deeper understanding of the underlying chemical principles to proactively avoid these pitfalls.
Section 2: Frequently Asked Questions & Troubleshooting Guides
Q1: My pyridine sulfonation is resulting in a low yield of the desired 3-pyridine sulfonic acid, with significant recovery of starting material. What are the likely causes and how can I improve conversion?
A1: Low conversion in pyridine sulfonation is a frequent challenge, primarily due to the deactivated nature of the pyridine ring.
-
Causality: The electronegative nitrogen atom in pyridine deactivates the ring towards electrophilic attack, necessitating harsh reaction conditions to proceed.[1] Insufficiently forcing conditions will result in a sluggish reaction and poor conversion. Classical methods often employ fuming sulfuric acid (oleum) at temperatures exceeding 200°C, and sometimes for extended reaction times of over 12 hours.[3][4]
-
Troubleshooting Strategies:
-
Increase Reaction Temperature: Pyridine sulfonation is highly temperature-dependent. The traditional method requires heating to 230-270°C.[4] If your setup allows, cautiously increasing the temperature within a safe range can significantly boost the reaction rate.
-
Employ a Catalyst: The use of a catalyst, such as mercury(II) sulfate, is a well-established method to enhance the rate and yield of pyridine sulfonation.[3][4] Other metal sulfates like vanadium, aluminum, and magnesium have also been reported to have a catalytic effect.[3]
-
Increase Reaction Time: If increasing the temperature is not feasible, extending the reaction time can also lead to higher conversion. Reactions can run for 13-14 hours or even longer.[4]
-
Use a Stronger Sulfonating Agent: Ensure your fuming sulfuric acid (oleum) has a high concentration of sulfur trioxide (SO₃). The electrophile in this reaction is SO₃, and its concentration is critical.[1][5]
-
| Parameter | Typical Range for 3-Sulfonation | Impact on Conversion |
| Temperature | 230 - 270°C | Higher temperatures generally increase conversion. |
| Catalyst | HgSO₄ | Significantly improves reaction rate and yield. |
| Reaction Time | 13 - 14 hours | Longer times can compensate for lower temperatures. |
| Oleum Concentration | ~20-65% SO₃ | Higher SO₃ content increases the concentration of the active electrophile. |
Q2: I am observing the formation of multiple isomers in my reaction mixture, not just the expected 3-substituted product. Why is this happening and how can I improve regioselectivity?
A2: The formation of multiple isomers is a common issue, particularly with substituted pyridines or when using alternative sulfonation methods.
-
Causality: While electrophilic substitution on unsubstituted pyridine strongly favors the 3-position to avoid destabilizing resonance structures that place a positive charge on the nitrogen, this selectivity can be influenced by other factors.[1] Newer, milder methods may exhibit different regioselectivity. For instance, a method involving triflic anhydride activation can be highly selective for the C4-position.[4][6][7] The choice of solvent and base can also dramatically influence the isomeric ratio.[6][7]
-
Troubleshooting Strategies:
-
Method Selection: The choice of sulfonation method is the primary determinant of regioselectivity. For 3-sulfonated pyridine, the classical high-temperature oleum method with a mercury catalyst is highly selective.[4]
-
Solvent and Base Optimization: In modern, milder sulfonation procedures, the solvent and base play a crucial role in directing the substitution. For example, in the triflic anhydride-mediated sulfonylation, switching the solvent from dichloromethane to chloroform and the base from DABCO to N-methylpiperidine can significantly enhance C4-selectivity.[6][7]
-
Careful Analysis of Starting Material: Ensure your starting pyridine is not a mixture of isomers, which would naturally lead to a mixture of products.
-
Workflow for Optimizing Regioselectivity
Caption: A logical workflow for achieving the desired regioselectivity in pyridine sulfonation.
Q3: My reaction is producing a dark, tar-like substance, and my yield of the desired product is very low. What is causing this decomposition?
A3: The formation of char or tar is a strong indication of decomposition, often caused by excessive heat or unwanted side reactions.
-
Causality: The harsh conditions required for pyridine sulfonation, particularly the high temperatures, can lead to thermal decomposition of the starting material, intermediates, or the final product.[8] Overheating is a common culprit, especially when using heating mantles without precise temperature control.[8] Additionally, using an excessive amount of sulfonating agent can promote unwanted side reactions and charring.[8]
-
Troubleshooting Strategies:
-
Precise Temperature Control: Use a jacketed reaction vessel with a circulating fluid bath to maintain a stable and uniform temperature.[8] This is far more reliable than a heating mantle and can prevent localized overheating.
-
Stoichiometry of Sulfonating Agent: Carefully control the molar equivalents of the sulfonating agent. An excess may not necessarily improve the yield and can increase the likelihood of side reactions and decomposition.[8]
-
Gradual Addition of Reagents: When preparing the reaction mixture, add the pyridine to the oleum slowly and with efficient cooling to manage the initial exotherm.[4]
-
Inert Atmosphere: While not always standard for this reaction, running the sulfonation under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decomposition pathways, especially if trace impurities are present.
-
Q4: I am having difficulty purifying my pyridine sulfonic acid. What are the best practices for isolation and purification?
A4: The purification of highly polar sulfonic acids can be challenging. A systematic approach is required to remove unreacted starting materials, inorganic salts, and other byproducts.
-
Causality: Pyridine sulfonic acids are often highly soluble in water and insoluble in many organic solvents, making standard extractive workups difficult. The workup procedure itself can introduce inorganic salts that need to be removed.
-
Troubleshooting & Purification Protocol:
-
Quenching and Neutralization: After the reaction, the mixture is typically cooled and carefully added to water or an alcohol like ethanol to precipitate the product.[4] Neutralization with a base like calcium carbonate can be used to precipitate excess sulfuric acid as calcium sulfate, which can then be filtered off.[3]
-
Recrystallization: Recrystallization from water or aqueous alcohol is a common method for purifying pyridine sulfonic acids.[9] Sometimes, adding a co-solvent like isopropanol can induce precipitation.[9]
-
Activated Carbon Treatment: If the product is discolored, treating a solution with activated carbon can help remove colored impurities.[9] The solution is typically heated with activated carbon, and then the carbon is removed by filtration.[9]
-
Analytical Monitoring: Throughout the purification process, use analytical techniques like HPLC, TLC (with an appropriate mobile phase and visualization method), or NMR to assess the purity of your fractions.[4][10]
-
General Purification Workflow
Caption: A standard workflow for the purification of pyridine sulfonic acids.
Section 3: Advanced Topics
Q5: Are there any modern, milder alternatives to the classical high-temperature sulfonation of pyridine?
A5: Yes, the field of C-H functionalization has introduced several milder and often more regioselective methods for pyridine sulfonation.
-
Triflic Anhydride (Tf₂O) Activation: This method involves the activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinate salt.[6][7] This reaction proceeds at much lower temperatures (e.g., -30°C to room temperature) and can provide excellent yields and high selectivity for the C4-position.[4]
-
Electrochemical Methods: Recent research has demonstrated the use of electrochemical methods for the meta-C-H sulfonylation of pyridines.[11] This approach utilizes an electrochemical cell to generate the reactive species, offering a metal- and oxidant-free alternative.[11]
-
Visible-Light-Induced Sulfonylation: Photoredox catalysis has also been applied to pyridine sulfonation. Using arylsulfonyl chlorides and a photocatalyst under visible light irradiation can achieve meta-selective sulfonylation at room temperature.[4]
These modern methods often provide access to different isomers than the classical approach and can be more tolerant of sensitive functional groups, expanding the synthetic utility of pyridine sulfonic acids.
References
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Propose a mechanism for the sulfonation of pyridine, and point ou... (n.d.). Pearson. Retrieved January 24, 2026, from [Link]
- Tisza, E., & Duesel, B. F. (1946). Processes for production of pyridine 3-sulphonic acid and its salts (U.S. Patent No. 2,406,972). U.S.
-
Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. (2022). European Journal of Organic Chemistry. [Link]
-
What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
- Process of preparation of pyridine-3-sulfonic acids (EP-0428831-B1). (n.d.). Google Patents.
- Production of pyridine-3-sulfonic acid (US-5082944-A). (n.d.). Google Patents.
-
FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
The sulfonation of aromatic and heteroaromatic polycyclic compounds. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Base-mediated C4-selective C-H-sulfonylation of pyridine. (2022). ChemRxiv. [Link]
-
Aromatic Sulfonation Mechanism - EAS vid 5. (2014). YouTube. Retrieved January 24, 2026, from [Link]
-
Why is the nitration and sulphonation of pyridine not possible? (2013). Quora. Retrieved January 24, 2026, from [Link]
Sources
- 1. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 2. quora.com [quora.com]
- 3. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Sulfonation of Pyridine Derivatives
Welcome to the technical support center for the sulfonation of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing sulfonic acid functionalities to pyridine rings. The inherent electron-deficient nature of the pyridine nucleus presents unique challenges to this classic electrophilic aromatic substitution, often leading to issues with reactivity, regioselectivity, and product stability.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental hurdles. Our approach is grounded in mechanistic principles to not only offer solutions but also to foster a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the sulfonation of pyridine derivatives, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon work-up, you isolate very little or none of your desired sulfonated pyridine.
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Reaction Temperature | The pyridine ring is significantly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. High activation energy is required to overcome this.[1] | For classical oleum-based sulfonations, ensure temperatures are sufficiently high, often in the range of 230-350°C.[2][3] Monitor the reaction temperature closely. |
| Inadequate Sulfonating Agent Strength | The electrophile (SO₃) needs to be present in a high enough concentration to drive the reaction forward with a deactivated substrate. | Use fuming sulfuric acid (oleum) with a high percentage of free SO₃ (e.g., 20-65%).[4] For milder conditions, ensure your SO₃-amine complex is fresh and active. |
| Protonation of Pyridine Nitrogen | In strongly acidic media like oleum, the pyridine nitrogen is protonated, further deactivating the ring and increasing the activation energy barrier for electrophilic attack. | The use of a catalyst, such as mercury sulfate, can facilitate the reaction at lower temperatures, though this is becoming less common due to toxicity concerns.[2][3] |
| Premature Reaction Quenching | Sulfonation of pyridine is often a slow process, sometimes requiring extended reaction times of 12 hours or more.[3] | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR of quenched aliquots) before proceeding with the work-up. |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
You've successfully sulfonated your pyridine derivative, but you have a mixture of isomers (e.g., C2, C3, and/or C4-sulfonated products) that are difficult to separate.
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Competing Electronic and Steric Effects | While classical electrophilic substitution on unsubstituted pyridine favors the 3-position, substituents on the ring can direct the sulfonation to other positions.[1] | Carefully consider the electronic (electron-donating/withdrawing) and steric nature of your substituents to predict the likely major isomer. |
| Reaction Conditions Favoring Multiple Isomers | Certain reaction conditions may not be selective enough to favor one isomer significantly over others. | For C4-selective sulfonylation, consider a base-mediated approach involving activation of the pyridine with triflic anhydride (Tf₂O) followed by the addition of a sulfinic acid salt.[5][6][7] The choice of base, such as N-methylpiperidine, can significantly influence regioselectivity.[5][6][7] |
| Kinetic vs. Thermodynamic Control | The initial site of sulfonation may not be the most thermodynamically stable product, and isomerization can occur under harsh reaction conditions. | Try running the reaction at a lower temperature for a longer duration to favor the kinetic product, or at a higher temperature to favor the thermodynamic product. |
| Modern Methods for Specific Isomers | For meta-selective sulfonation, electrochemical methods using nucleophilic sulfinates offer excellent regiocontrol through a dearomatization-rearomatization strategy.[8][9] | Explore these advanced methods if achieving high regioselectivity for a specific isomer is critical and classical methods are insufficient. |
Issue 3: Product Degradation or Charring
The reaction mixture has turned dark, and you've isolated a tar-like substance instead of your clean product.
Possible Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Excessive Reaction Temperature | Pyridine and its derivatives can be susceptible to decomposition at very high temperatures, especially in the presence of strong oxidizing agents like SO₃.[4] | Precise temperature control is crucial. Use a jacketed reaction vessel with a circulating oil bath or a heating mantle with a thermocouple and a proportional-integral-derivative (PID) controller to prevent temperature overshoots.[4] |
| Localized Hotspots | Inefficient stirring can lead to localized overheating within the reaction mixture, causing charring even if the bulk temperature appears to be within the desired range. | Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents. |
| Presence of Impurities | Impurities in the starting material or solvent can act as catalysts for decomposition pathways. | Use high-purity starting materials and anhydrous solvents to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for sulfonating pyridine derivatives, and how do I choose the right one?
A1: There are several methods, each with its own advantages and disadvantages:
-
Oleum (Fuming Sulfuric Acid): This is the classical method, involving high temperatures (230-350°C) and often a mercury catalyst.[2][3] It is suitable for simple pyridines and is a powerful sulfonating agent. However, the harsh conditions can lead to degradation and the use of mercury is a significant safety and environmental concern.
-
SO₃-Amine Complexes (e.g., SO₃-Pyridine, SO₃-DMF): These are milder and safer alternatives to oleum.[4] They are solid reagents that are easier to handle and can be used at lower temperatures (e.g., 70-100°C).[4] This method is a good starting point for more sensitive substrates.
-
Base-Mediated C-H Functionalization: This modern approach involves activating the pyridine ring with an electrophile like triflic anhydride, followed by the addition of a sulfinate salt in the presence of a specific base.[5][6][7] This method offers excellent control over regioselectivity, particularly for obtaining C4-substituted pyridines.[5][6][7]
-
Electrochemical Sulfonylation: This is a cutting-edge technique that allows for meta-selective C-H functionalization of pyridines with high efficiency and regioselectivity under mild conditions.[8][9]
The choice of method depends on the desired regioselectivity, the stability of your substrate, and the available equipment.
Q2: Why is the sulfonation of pyridine so much more difficult than the sulfonation of benzene?
A2: The difficulty arises from the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, and it withdraws electron density from the ring, making it electron-deficient.[1] This deactivation makes the ring less susceptible to attack by electrophiles like SO₃. Additionally, in the strongly acidic conditions of many sulfonation reactions, the nitrogen atom becomes protonated, which further deactivates the ring.[1]
Q3: What is the mechanism of classical pyridine sulfonation, and why does it favor the 3-position?
A3: The classical sulfonation of pyridine is an electrophilic aromatic substitution reaction. The electrophile, SO₃, attacks the π-system of the pyridine ring. Attack at the 3-position (meta-position) is favored because the resulting cationic intermediate (sigma complex) is more stable than the intermediates formed from attack at the 2- or 4-positions.[1] In the resonance structures of the intermediates from 2- and 4-attack, one of the structures places the positive charge directly on the highly electronegative nitrogen atom, which is very unfavorable. The intermediate from 3-attack avoids this destabilizing resonance structure.[1]
Q4: How can I effectively remove the pyridine solvent after a reaction using an SO₃-pyridine complex?
A4: Removing residual pyridine can be challenging due to its high boiling point. Here are a few effective methods:
-
Azeotropic Distillation: Toluene or heptane can be used to form an azeotrope with pyridine, allowing for its removal at a lower temperature under reduced pressure.[4]
-
Acid-Base Extraction: Dissolve the reaction mixture in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride) to protonate the pyridine and extract it into the aqueous phase. Be mindful that your product may also have acidic or basic properties.
-
Precipitation: In some cases, the sulfonated product may precipitate from the reaction mixture upon cooling, allowing for separation by filtration. The precipitate can then be washed with a cold, non-polar solvent to remove residual pyridine.[4]
Q5: What safety precautions should I take when performing sulfonation reactions?
A5: Sulfonation reagents are highly corrosive and reactive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[4] When working with oleum, be aware of its highly exothermic reaction with water. Always add the oleum slowly to the pyridine substrate, with efficient cooling and stirring.[4]
Experimental Protocols & Workflows
Protocol 1: Classical Sulfonation of Pyridine using Oleum
This protocol describes the synthesis of pyridine-3-sulfonic acid.
Materials:
-
Pyridine
-
Fuming sulfuric acid (20% SO₃)
-
Mercury(II) sulfate (catalyst)
-
Ethanol (for precipitation)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add the fuming sulfuric acid.
-
Cool the flask in an ice bath and slowly add pyridine dropwise with vigorous stirring, ensuring the temperature remains below 40°C.[3]
-
Add a catalytic amount of mercury(II) sulfate to the mixture.
-
Heat the reaction mixture to 230-240°C in a sand or oil bath and maintain this temperature for 13-14 hours.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into cold ethanol to precipitate the pyridine-3-sulfonic acid.[3]
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Workflow for Method Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a sulfonation strategy for a novel pyridine derivative.
Caption: A decision workflow for selecting and optimizing a pyridine sulfonation method.
Reaction Mechanism: Electrophilic Attack on Pyridine
This diagram illustrates why electrophilic attack is favored at the 3-position.
Caption: Regioselectivity in the electrophilic sulfonation of pyridine.
References
-
Wang, F., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. Available at: [Link]
- Tisza, E. T., & Duesel, B. F. (1946). Processes for production of pyridine 3-sulphonic acid and its salts. U.S. Patent No. 2,406,972. Washington, DC: U.S. Patent and Trademark Office.
-
Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? Available at: [Link]
-
Pearson Education. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position. Available at: [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. Available at: [Link]
-
ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. Available at: [Link]
-
Wang, F., et al. (2021). Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. ResearchGate. Available at: [Link]
Sources
- 1. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 2. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Low Reactivity of Pyridine in Electrophilic Substitution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the low reactivity of pyridine in electrophilic aromatic substitution (EAS) reactions. This document is designed to move beyond theoretical explanations and offer actionable protocols and insights to accelerate your research.
Foundational Issue: Why is Pyridine Unreactive Towards Electrophiles?
Before troubleshooting, it's crucial to understand the root cause of pyridine's reluctance to undergo electrophilic substitution. Unlike benzene, the pyridine ring is significantly deactivated due to the electronic properties of the nitrogen atom.
There are two primary deactivating factors:
-
Inductive Effect: Nitrogen is more electronegative than carbon, leading to a strong inductive withdrawal of electron density from the aromatic ring.[1][2] This makes the ring electron-deficient and therefore less attractive to electrophiles.
-
Reaction with Electrophiles/Acids: The lone pair of electrons on the nitrogen atom, which is basic, readily reacts with the electrophile itself or with the acidic catalysts (like Lewis acids in Friedel-Crafts reactions or protons in nitration/sulfonation conditions).[3][4] This forms a positively charged pyridinium ion, which dramatically increases the electron-withdrawing effect and further deactivates the ring.[1][4]
The consequence of this deactivation is that electrophilic substitution on pyridine, if it occurs at all, requires harsh conditions such as high temperatures and strong acids, often resulting in very low yields.[3][5] When substitution does happen, it predominantly occurs at the C-3 (meta) position, as this avoids placing a destabilizing positive charge on the electronegative nitrogen atom in the reaction intermediate.[6][7]
Core Strategies and Troubleshooting Guides
This section details the most effective strategies to overcome pyridine's inherent lack of reactivity. Each strategy is presented with its mechanistic basis, a detailed experimental protocol, and a troubleshooting guide for common issues.
Strategy 1: Activation via N-Oxidation (The Go-To Method)
The most reliable and widely used method to activate the pyridine ring for electrophilic substitution is to first convert it to pyridine N-oxide.
The "Why": Mechanistic Insight
The N-oxide functionality transforms the reactivity profile of the pyridine ring. The oxygen atom, bearing a formal negative charge, is a powerful electron-donating group through resonance.[8] This donation increases the electron density on the ring, particularly at the C-2 (ortho) and C-4 (para) positions, making them susceptible to electrophilic attack.[8][9] The reaction with an electrophile typically occurs at the C-4 position to minimize steric hindrance from the N-oxide group.[10] After the desired electrophile has been installed, the N-oxide can be easily removed (deoxygenated) to yield the substituted pyridine.
Diagram: Activation of Pyridine via N-Oxidation
Caption: Workflow for electrophilic substitution of pyridine via an N-oxide intermediate.
Experimental Protocols & Troubleshooting
A. Protocol: Synthesis of Pyridine N-Oxide
This protocol is adapted from Organic Syntheses.[11]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine (1.0 eq).
-
Reagent Addition: While stirring, add 40% peracetic acid (1.1 eq) dropwise at a rate that maintains the reaction temperature at approximately 85°C.[11] This addition typically takes 50-60 minutes.
-
Reaction: After the addition is complete, continue stirring until the temperature of the mixture cools to 40°C.
-
Workup: The resulting mixture containing pyridine N-oxide can often be used directly in the next step or purified by distillation under reduced pressure after neutralizing the excess acid.
B. Protocol: Nitration of Pyridine N-Oxide to 4-Nitropyridine N-Oxide
This procedure is a common laboratory method.[8][12]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, place pyridine N-oxide (1.0 eq).
-
Nitrating Mixture: In a separate beaker cooled in an ice bath, prepare the nitrating mixture by slowly adding fuming nitric acid (2.9 eq) to concentrated sulfuric acid (5.6 eq).
-
Reaction: Heat the pyridine N-oxide to 60°C. Add the nitrating mixture dropwise from the addition funnel over 30 minutes. The temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[12]
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a saturated aqueous solution of sodium carbonate. The 4-nitropyridine N-oxide will precipitate and can be collected by filtration. The crude product can be recrystallized from acetone if necessary.[12]
C. Protocol: Deoxygenation of 4-Nitropyridine N-Oxide
-
Setup: Dissolve the 4-nitropyridine N-oxide (1.0 eq) in a suitable solvent like chloroform or dichloromethane.
-
Reagent Addition: Add phosphorus trichloride (PCl₃) (1.2 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-nitropyridine.
Troubleshooting Guide: N-Oxide Pathway
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Q: My N-oxidation reaction is not going to completion. | 1. Insufficient oxidizing agent. 2. Peracetic acid has degraded. | 1. Use a slight excess (1.1-1.2 eq) of the oxidizing agent. 2. Use fresh or recently titrated peracetic acid. Alternatively, use m-CPBA, which is a stable solid oxidizing agent.[13] |
| Q: The nitration of my N-oxide gives a very low yield. | 1. Reaction temperature was too low or reaction time was too short. 2. Incomplete protonation of the N-oxide oxygen can lead to side reactions. | 1. Ensure the internal temperature reaches and is maintained at 125-130°C for the full duration.[12] 2. Ensure a sufficient excess of concentrated sulfuric acid is used to fully protonate the N-oxide. |
| Q: I am getting a mixture of 2- and 4-substituted products. | While 4-substitution is heavily favored, some 2-substitution can occur. | This is often unavoidable but can be minimized by controlling the reaction temperature. Lower temperatures may slightly favor 4-substitution. Purification by column chromatography is typically required to separate the isomers. |
| Q: My deoxygenation with PCl₃ is messy and gives side products. | PCl₃ is highly reactive and can sometimes lead to chlorination of the ring. | Use a milder deoxygenating agent like triphenylphosphine (PPh₃). The reaction is typically cleaner, though it may require heating. The triphenylphosphine oxide byproduct can be removed via chromatography. |
Strategy 2: Halogenation under Forcing Conditions
Direct halogenation of pyridine is possible but requires significantly harsher conditions than for benzene.
The "Why": Mechanistic Insight
Due to the severe deactivation of the ring, a highly reactive halogenating agent and/or high temperatures are needed to force the reaction.[14] These reactions often proceed through a radical mechanism or require a strong Lewis acid catalyst. The substitution will still favor the 3-position.
Diagram: Direct vs. N-Oxide Halogenation Pathways
Sources
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. aklectures.com [aklectures.com]
- 7. quora.com [quora.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. youtube.com [youtube.com]
- 10. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 14. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyridine Sulfonic Acids
Welcome to the technical support center for the purification of pyridine sulfonic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide you with a comprehensive resource that is both scientifically rigorous and practically applicable.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the purification of pyridine sulfonic acids.
Q1: What are the most common impurities I should expect in my crude pyridine sulfonic acid?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual pyridine, substituted pyridines, or sulfonating agents.
-
Isomeric Byproducts: Sulfonation of the pyridine ring can sometimes lead to the formation of other positional isomers, although the 3-sulfonic acid is often the major product under many conditions.
-
Over-sulfonated or Poly-sulfonated Products: Under harsh sulfonating conditions, the introduction of more than one sulfonic acid group onto the pyridine ring can occur.
-
Degradation Products: Pyridine sulfonic acids can be susceptible to degradation, especially at elevated temperatures or in the presence of strong acids or bases. This can include desulfonation.
-
Inorganic Salts: Residual inorganic salts from reagents (e.g., sulfates, sulfites, chlorides) are common impurities that need to be removed. For example, if sodium sulfite is used in the synthesis, residual sulfite ions can be present[1][2].
-
Residual Solvents: Solvents used in the synthesis or initial work-up can be carried through.
-
Heavy Metals: If a catalyst, such as mercury sulfate, was used in the sulfonation, trace amounts of the metal may contaminate the product[3].
Q2: My purified pyridine sulfonic acid is discolored. What is the likely cause and how can I fix it?
A2: Discoloration (often yellow to brown) in the final product is typically due to the presence of minor, highly colored impurities or degradation products formed during the synthesis or purification process.
Probable Causes:
-
Thermal Degradation: Overheating during the reaction or purification can lead to the formation of colored byproducts.
-
Oxidation: The pyridine ring can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods.
-
Trace Impurities: Even small amounts of certain organic impurities can impart significant color.
Troubleshooting Steps:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of your crude product with activated carbon. Dissolve the pyridine sulfonic acid in a suitable solvent (e.g., hot water), add a small amount of activated carbon (typically 1-5% by weight), stir for a period (e.g., 30 minutes at 80°C), and then filter the hot solution to remove the carbon[1].
-
Recrystallization: One or more recrystallizations from an appropriate solvent system can effectively remove colored impurities.
-
Avoid High Temperatures: During work-up and purification, try to minimize exposure to high temperatures. Use vacuum distillation to remove solvents at lower temperatures where possible.
Q3: I am having trouble crystallizing my pyridine sulfonic acid. What can I do?
A3: Crystallization can be challenging due to the high polarity and zwitterionic nature of pyridine sulfonic acids.
Troubleshooting Crystallization:
-
Solvent Selection: The choice of solvent is critical. Water is often a good starting point due to the high polarity of pyridine sulfonic acids. Alcohols like ethanol, methanol, or isopropanol are also commonly used, either alone or in combination with water[1][2].
-
Anti-Solvent Addition: If your product is soluble in a particular solvent (e.g., water), you can try adding an "anti-solvent" in which it is less soluble (e.g., isopropanol, acetone) to induce precipitation[1][2].
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus of the solution can sometimes provide a surface for nucleation and induce crystallization.
-
Concentration and Cooling: Slowly concentrating the solution and/or slowly cooling it can promote the formation of well-defined crystals. Rapid cooling often leads to the formation of oils or amorphous solids.
-
pH Adjustment: The solubility of pyridine sulfonic acids can be pH-dependent. Adjusting the pH of the solution may influence its solubility and aid in crystallization.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the main compound from its impurities and degradation products. It can be used to determine the purity by area percentage[4].
-
Titration: Potentiometric titration is an absolute quantification method that can be used to determine the concentration of the sulfonic acid by titrating with a standard solution of a strong base[4].
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
-
FT-IR and FT-Raman Spectroscopy: Useful for confirming the presence of key functional groups, such as the sulfonic acid group[5].
-
-
Elemental Analysis: Can determine the percentage of C, H, N, and S, which can be compared to the theoretical values.
-
Ash Content: Measuring the residue on ignition can quantify the amount of inorganic impurities[1][2].
Troubleshooting Guides
This section provides more in-depth guidance on specific purification challenges.
Guide 1: Removing Inorganic Salts
Problem: High ash content in the final product, indicating the presence of inorganic salts.
Causality: Inorganic salts are often introduced during the synthesis (e.g., from neutralization steps or the use of salt-based reagents) and can co-precipitate with the product, especially from highly polar solvents like water.
Step-by-Step Protocol for Salt Removal:
-
Dissolution: Dissolve the crude pyridine sulfonic acid in a minimum amount of hot water. The high solubility of many inorganic salts in water can help to separate them from the less soluble organic product upon cooling.
-
Solvent Selection for Recrystallization:
-
Water/Alcohol Mixtures: Recrystallization from a mixture of water and a lower alcohol (e.g., ethanol, isopropanol) is often effective. The pyridine sulfonic acid is typically less soluble in the alcohol, while many inorganic salts remain in the aqueous phase.
-
Precipitation with an Anti-Solvent: After dissolving the product in water, adding an alcohol as an anti-solvent can cause the pyridine sulfonic acid to precipitate, leaving the more soluble inorganic salts in the mother liquor[1][2].
-
-
Filtration and Washing:
-
Filter the precipitated or recrystallized product.
-
Wash the filter cake with a small amount of a solvent in which the inorganic salts are soluble but the product has low solubility. Cold methanol or ethanol are often good choices[1].
-
-
Iterative Process: If the ash content is still high, a second recrystallization may be necessary.
Data Presentation: Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Water | Good for initial dissolution and removal of highly soluble salts upon cooling. |
| Water/Ethanol | Decreases the polarity of the solvent, reducing the solubility of the pyridine sulfonic acid while keeping many salts in solution. |
| Water/Isopropanol | Similar to water/ethanol, often used to precipitate the product. |
| Methanol | Can be used for washing the final product to remove residual salts. |
Guide 2: Chromatographic Purification Challenges
Problem: Poor separation of the pyridine sulfonic acid from closely related impurities using column chromatography.
Causality: The high polarity and zwitterionic character of pyridine sulfonic acids can lead to strong interactions with stationary phases, resulting in poor peak shape, tailing, and irreversible adsorption, particularly on silica gel.
Troubleshooting Chromatographic Purification:
-
Choice of Stationary Phase:
-
Reverse-Phase Chromatography (C18): This is often the most suitable technique. The use of an aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) allows for the elution of these polar compounds.
-
Ion-Exchange Chromatography: This can be a very effective method for separating ionic compounds like pyridine sulfonic acids from non-ionic impurities.
-
-
Mobile Phase Optimization:
-
pH Control: The retention of pyridine sulfonic acids on a reverse-phase column is highly dependent on the pH of the mobile phase. Buffering the mobile phase can improve peak shape and reproducibility.
-
Ion-Pairing Agents: Adding an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can improve the retention and peak shape of highly polar and ionic analytes on reverse-phase columns.
-
-
Sample Loading: Due to their high polarity, pyridine sulfonic acids may have limited solubility in the mobile phase. Ensure the sample is fully dissolved in a small volume of the mobile phase or a compatible solvent before loading onto the column.
Experimental Workflow: Method Development for HPLC Purification
Caption: A decision-making workflow for developing an HPLC purification method.
References
- EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google P
- US5082944A - Production of pyridine-3-sulfonic acid - Google P
-
FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - ResearchGate. [Link]
-
Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight - MDPI. [Link]
-
Synthesis of pyridine-3-sulfonic acid - PrepChem.com. [Link]
- US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google P
-
3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem. [Link]
-
Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem. [Link]
-
Anaerobic and aerobic degradation of pyridine by a newly isolated denitrifying bacterium. [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions | LCGC International - Chromatography Online. [Link]
Sources
- 1. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 3. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
preventing byproduct formation in Hantzsch dihydropyridine synthesis
Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this vital multicomponent reaction. Here, we move beyond simple protocols to explain the causality behind common issues, providing you with the expertise to troubleshoot and optimize your experiments effectively. Our focus is on preventing the formation of common byproducts to ensure high yield and purity of your target 1,4-dihydropyridines (1,4-DHPs).
Troubleshooting Guide: Diagnosis and Resolution
This section addresses specific experimental issues in a question-and-answer format. We diagnose the likely causes of each problem and provide actionable, field-proven solutions.
Q1: My primary impurity is the oxidized pyridine derivative. How can I prevent its formation?
A1: This is the most common byproduct in Hantzsch synthesis. The desired 1,4-DHP product is susceptible to oxidation, which leads to the corresponding aromatic pyridine. This process can be accelerated by heat, light, and certain reaction conditions.
Causality and Mechanism: The driving force for this side reaction is the formation of a stable aromatic pyridine ring. The 1,4-DHP acts as a reducing agent and can be oxidized by air (O₂), especially at elevated temperatures or upon prolonged reaction times. The oxidation process is often unintended but can be exploited if the pyridine is the desired final product.[1][2][3]
Solutions:
-
Temperature Control: Avoid excessive heat. While the classic Hantzsch reaction is often run at reflux in ethanol, modern catalyzed methods allow for lower temperatures, sometimes even room temperature.[4] If you must heat the reaction, do so moderately (e.g., 50-60°C) and monitor it closely.
-
Minimize Reaction Time: Over-running the reaction provides more opportunity for oxidation. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Once the starting materials are consumed and the 1,4-DHP spot is at maximum intensity, work up the reaction promptly.
-
Inert Atmosphere: If oxidation is particularly problematic, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes contact with atmospheric oxygen.
-
Avoid Harsh Oxidizing Agents: Ensure that none of your reagents or solvents are contaminated with oxidizing impurities. While sometimes oxidizing agents like nitric acid are used intentionally to synthesize the pyridine, their accidental presence will be detrimental.[1]
Q2: I'm observing a significant amount of a byproduct with the same mass as my product, but with a different NMR spectrum. What could it be?
A2: You are likely forming a regioisomer, the 1,2-dihydropyridine (1,2-DHP), or other isomeric byproducts. While the Hantzsch reaction typically favors the symmetrical 1,4-DHP, reaction conditions can sometimes lead to the formation of the less stable 1,2-DHP.[1][5]
Causality and Mechanism: The formation of 1,2- vs. 1,4-DHPs is a complex issue dependent on the reaction mechanism pathway. It can be influenced by the catalyst, solvent, and temperature, which affect the stability of the intermediates and the kinetics of the cyclization step.[5] For instance, certain catalysts may favor an alternative cyclization pathway that leads to the 1,2-isomer.[5][6]
Solutions:
-
Catalyst Selection: The choice of catalyst is critical for regioselectivity. Traditional Brønsted acids often yield the 1,4-DHP. Some modern heterogeneous catalysts have been specifically designed to improve selectivity towards the 1,4-isomer.[7] Conversely, some protocols are designed to favor the 1,2-DHP.[5] Ensure your chosen catalyst is appropriate for your desired outcome.
-
Solvent Polarity: Adjusting the solvent can influence the reaction pathway. Polar solvents like ethanol or water generally favor the 1,4-DHP.[1][8] Experimenting with different solvents may be necessary.
-
Temperature Optimization: Running the reaction at the lowest feasible temperature often increases selectivity for the thermodynamically more stable 1,4-DHP.
Q3: My reaction is sluggish, and the yield is low, with unreacted starting materials left even after extended time. How can I improve conversion?
A3: Low reactivity can stem from several factors, including insufficient activation of the reactants, steric hindrance, or poor choice of catalyst. The Hantzsch reaction involves a series of equilibria, and pushing them towards the product requires optimization.
Causality and Mechanism: The reaction proceeds through two key intermediates: an enamine (from the β-ketoester and ammonia) and an α,β-unsaturated carbonyl compound (from the aldehyde and the other β-ketoester).[1][3] The final steps involve a Michael addition followed by cyclization and dehydration.[1] If any of these steps are slow, the overall reaction will be inefficient.
Solutions:
-
Effective Catalysis: An uncatalyzed Hantzsch reaction can be very slow.[7] Employing a catalyst is almost always necessary. Lewis acids (e.g., Yb(OTf)₃) or Brønsted acids (e.g., p-TSA) can accelerate the condensation steps.[3][7] Modern heterogeneous catalysts often offer higher efficiency and easier workup.[7]
-
Reactant Choice:
-
Solvent-Free Conditions: Paradoxically, removing the solvent and heating the neat reaction mixture can sometimes dramatically increase the reaction rate and yield by increasing the concentration of reactants.[4][9]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[10][11]
Troubleshooting Summary Table
| Issue / Byproduct | Likely Cause(s) | Recommended Solutions |
| Oxidized Pyridine | High temperature, prolonged reaction time, atmospheric oxygen. | Lower reaction temperature, monitor via TLC and shorten time, use an inert atmosphere. |
| 1,2-DHP Isomer | Non-optimal catalyst, solvent, or temperature influencing the cyclization pathway. | Screen different catalysts (Brønsted acids often favor 1,4-DHP), adjust solvent polarity, run at a lower temperature. |
| Low Yield / Incomplete Rxn | Lack of catalyst, sterically hindered reactants, low temperature. | Use an effective Brønsted or Lewis acid catalyst, consider solvent-free conditions or microwave irradiation. |
| β-Ketoester Self-Condensation | Excessive heating, non-optimal stoichiometry. | Use a catalyst to promote the desired multicomponent reaction over side reactions, ensure correct 2:1 ratio of β-ketoester to aldehyde.[12] |
Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism of the Hantzsch synthesis, and where are the critical points for byproduct formation?
A4: The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[2][12]
The mechanism generally involves two parallel pathways that create key intermediates:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[1][13]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to produce a β-enamino ester.[1][14]
These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the final 1,4-DHP.[1][14]
Critical points for byproduct formation are:
-
Intermediate Stability: The stability and reactivity of the enamine and α,β-unsaturated intermediates are crucial. If they are prone to side reactions (like self-condensation), yields will suffer.
-
Cyclization Step: This is where regioselectivity is determined (1,4- vs. 1,2-DHP).
-
Final Product Stability: The 1,4-DHP ring is not aromatic and can be easily oxidized to the corresponding pyridine, especially under the reaction conditions.
Caption: Core Hantzsch synthesis pathway and oxidation byproduct formation.
Q5: How does my choice of catalyst specifically prevent byproduct formation?
A5: A catalyst accelerates the rate-limiting steps of the desired reaction pathway, causing it to outcompete the slower, non-catalyzed pathways that lead to byproducts.
-
Brønsted or Lewis Acids: These catalysts activate the aldehyde's carbonyl group, accelerating the initial Knoevenagel condensation.[7] This rapid formation of the key intermediate prevents the aldehyde or β-ketoester from participating in slower side reactions.
-
Heterogeneous Catalysts: Catalysts like sulfonic acid-functionalized silica or metal-organic frameworks (MOFs) can offer high efficiency and selectivity.[7] Their ordered pore structures can create a microenvironment that favors the correct orientation of reactants for the desired cyclization, sterically hindering the formation of alternative isomers. Furthermore, they are easily filtered off, simplifying the workup and preventing product degradation that might be caused by residual acid during purification.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 6. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Navigating the Challenges of Divinylpyridine Polymerization: A Technical Support Guide
Welcome to the Technical Support Center for Divinylpyridine (DVP) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with DVP and encountering challenges related to its polymerization. Due to its bifunctional nature with two reactive vinyl groups, DVP presents unique hurdles, primarily the propensity for uncontrolled cross-linking and gelation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired polymeric structures, whether they be linear, soluble polymers or well-defined cross-linked networks.
Frequently Asked Questions (FAQs)
Q1: Why is my divinylpyridine polymerization turning into an insoluble gel?
Gelation is a common issue when polymerizing divinyl monomers like DVP. It occurs due to extensive cross-linking, where polymer chains become interconnected through the reaction of both vinyl groups on the DVP monomer, forming a three-dimensional network. This is often a result of non-regioselective polymerization or allowing the reaction to proceed to high monomer conversion, especially in uncontrolled radical polymerizations.[1]
Q2: How can I synthesize a linear, soluble polymer from divinylpyridine?
To obtain a linear, soluble polymer, it is crucial to control the polymerization so that, ideally, only one of the two vinyl groups on each DVP monomer reacts. This can be achieved through specialized techniques like regioselective living anionic polymerization using specific catalysts, such as certain rare-earth metal complexes.[1] Another approach is to use controlled radical polymerization methods like Reversible Addition-Fragmenttation chain-Transfer (RAFT) polymerization and carefully limit the monomer conversion to below the critical point for gelation.
Q3: What is the role of an inhibitor in divinylpyridine synthesis?
Inhibitors are added to monomers like DVP to prevent spontaneous polymerization during storage and transport.[2] Common inhibitors include hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ). It is generally recommended to remove the inhibitor before polymerization to achieve controlled and predictable reaction kinetics. However, in some cases, a higher concentration of the initiator can be used to overcome the effect of the inhibitor, though this may lead to less control over the polymerization.[2]
Q4: My polymer has a very broad molecular weight distribution. What could be the cause?
A high polydispersity index (PDI) in a controlled polymerization suggests a loss of control over the reaction. This can be caused by several factors, including the presence of impurities (water, oxygen), slow initiation compared to propagation, chain transfer reactions, or poor mixing leading to localized high concentrations of initiator or monomer.[1]
Troubleshooting Guide: From Uncontrolled Reactions to Desired Polymers
This section provides a systematic approach to diagnosing and solving common problems encountered during divinylpyridine polymerization.
Issue 1: Premature Polymerization and Gelation
-
Symptom: The reaction mixture becomes highly viscous or solidifies into an insoluble gel shortly after initiation or during the reaction.
-
Causality: This is the most frequent and critical issue in DVP polymerization, arising from the reaction of both vinyl groups, leading to a cross-linked network.[1]
-
Review the Polymerization Method:
-
Uncontrolled Radical Polymerization: This method is highly prone to gelation with divinyl monomers. If you are using a standard free-radical initiator (e.g., AIBN, benzoyl peroxide) without a control agent, gelation is expected, especially at higher monomer concentrations and conversions.
-
Controlled Polymerization (RAFT, ATRP): If gelation occurs, it is likely due to high monomer conversion. The probability of the pendant vinyl group reacting increases as the initial monomer is consumed.[1]
-
Anionic Polymerization: Gelation can occur if the initiator is not regioselective, leading to the reaction of both vinyl groups.
-
-
Optimize Reaction Conditions:
-
Control Monomer Conversion: For controlled radical polymerizations, it is critical to stop the reaction before the gel point. This is often achieved by quenching the reaction at a predetermined, lower monomer conversion. For many divinyl systems, keeping the conversion below 50-60% can prevent gelation. The exact gel point will depend on the specific reaction conditions.
-
Lower Monomer Concentration: Reducing the initial monomer concentration can decrease the probability of intermolecular cross-linking reactions.
-
Adjust Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions that lead to cross-linking.[1]
-
-
Implement a Regioselective Approach for Linear Polymers:
-
For the synthesis of linear poly(divinylpyridine), a regioselective polymerization method is essential. Living anionic polymerization with specific rare-earth catalysts has been shown to be effective in selectively polymerizing one vinyl group while leaving the other intact.[1]
-
Issue 2: Broad Molecular Weight Distribution (High PDI)
-
Symptom: The resulting polymer has a PDI significantly greater than the expected value for a controlled polymerization (typically > 1.3).
-
Causality: A high PDI indicates a lack of control over the growth of polymer chains, leading to a wide range of chain lengths.
-
Ensure Purity of Reagents and Solvents:
-
Monomer Purification: Divinylpyridine should be purified to remove inhibitors and any other impurities. Distillation under reduced pressure is a common method.
-
Solvent and Reagent Purity: Solvents and other reagents must be anhydrous and free of oxygen, especially for anionic polymerization.[1] Impurities can act as terminating agents for growing polymer chains.
-
-
Optimize Initiator and Initiation Step:
-
Initiator Choice: Select an initiator that provides rapid and quantitative initiation.
-
Initiation vs. Propagation: If initiation is slow compared to propagation, polymer chains will start growing at different times, leading to a broader molecular weight distribution.[1] Adjusting the initiator concentration or temperature may be necessary.
-
-
Improve Reaction Homogeneity:
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent localized "hot spots" of high monomer or initiator concentration.[1]
-
Experimental Protocols
Protocol 1: Controlled Radical Polymerization of 2,5-Divinylpyridine via RAFT
This protocol aims to produce a soluble polymer by controlling the molecular weight and stopping the reaction at a moderate conversion to prevent gelation.
Materials:
-
2,5-Divinylpyridine (DVP), inhibitor removed
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask and paraphernalia for inert atmosphere techniques
Procedure:
-
Monomer Purification: Purify 2,5-DVP by passing it through a column of basic alumina to remove the inhibitor. For higher purity, subsequent distillation under reduced pressure is recommended.
-
Reaction Setup: In a Schlenk flask, combine the desired amounts of 2,5-DVP, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator will affect the control over the polymerization. A typical ratio might be [Monomer]:[RAFT]:[Initiator] = 100:1:0.2.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Monitoring Conversion: Periodically take aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion by ¹H NMR or gas chromatography.
-
Quenching the Reaction: Once the desired monomer conversion is reached (e.g., 40-50%), quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.[1]
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Regioselective Living Anionic Polymerization of 2,5-Divinylpyridine
This protocol is for the synthesis of linear, soluble poly(2,5-divinylpyridine) using a rare-earth catalyst.[1]
Materials:
-
2,5-Divinylpyridine (DVP), rigorously purified
-
Rare-earth catalyst (e.g., Lu(CH₂SiMe₃)₃(THF)₂)
-
Anhydrous toluene
-
Schlenk line and glovebox for stringent air- and moisture-free conditions
Procedure:
-
Rigorous Purification: Purify 2,5-DVP by distillation from a suitable drying agent (e.g., CaH₂) under reduced pressure. Purify toluene by passing it through a column of activated alumina.
-
Catalyst Handling: Inside a glovebox, weigh the rare-earth catalyst into a Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous toluene via cannula to dissolve the catalyst.
-
Initiation and Polymerization: Add the purified 2,5-DVP to the catalyst solution via syringe at the desired reaction temperature (e.g., 0 °C to room temperature).
-
Reaction Progression: Allow the reaction to stir under an inert atmosphere for a specified time (e.g., 1-24 hours), depending on the desired molecular weight.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol.
-
Polymer Isolation and Purification: Precipitate the polymer in a non-solvent like methanol or hexane, collect it by filtration, and dry it under vacuum.
Visualization of Key Concepts
Troubleshooting Workflow for Divinylpyridine Polymerization
Caption: Troubleshooting workflow for divinylpyridine polymerization.
Mechanism of Divinylpyridine Polymerization
Caption: Pathways for linear vs. cross-linked divinylpyridine polymerization.
Characterization of Poly(divinylpyridine)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to determine monomer conversion and to characterize the structure of the polymer. In linear poly(divinylpyridine), the signals from the pendant vinyl groups will be present, while they will be absent in a fully cross-linked polymer.
-
¹³C NMR: Provides detailed information about the polymer microstructure.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is useful for confirming the polymerization and identifying key functional groups. The characteristic peaks of the vinyl groups (e.g., C=C stretching) will decrease in intensity as the polymerization proceeds. The pyridine ring vibrations can also be observed.[3][4][5]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):
-
SEC/GPC is used to determine the molecular weight and PDI of soluble polymers. This technique is not suitable for insoluble, cross-linked gels.
Swelling Studies for Cross-linked Polymers:
-
The degree of cross-linking in an insoluble polymer network can be indirectly assessed by swelling studies. The polymer is immersed in a good solvent, and the amount of solvent absorbed is measured. A higher degree of cross-linking will result in less swelling.[6][7]
References
-
Yan, C., Liu, Z.-X., & Xu, T.-Q. (2020). Regioselective, stereoselective, and living polymerization of divinyl pyridine monomers using rare earth catalysts. Polymer Chemistry, 11(12), 2044–2053. [Link]
- Hassan, C. M., & Peppas, N. A. (2000). Swelling and Re-Swelling Characteristics of Cross-Linked Poly (Vinyl Alcohol)/Chitosan Hydrogel Film. Journal of Applied Polymer Science, 76(14), 2075-2079.
-
Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]
- Al-Bonayan, A. M. (2021). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. Arabian Journal for Science and Engineering, 46(3), 2355-2363.
-
MDPI. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor? Retrieved from [Link]
-
ResearchGate. (2021). Polymerization in the presence of inhibitor? Retrieved from [Link]
-
MDPI. (2021). Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels. Retrieved from [Link]
-
Defense Technical Information Center. (2010). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b)... Retrieved from [Link]
-
ResearchGate. (n.d.). Time evolution of monomer conversion in RAFT polymerization OFPA with... Retrieved from [Link]
-
ResearchGate. (n.d.). M n and PDI vs. monomer conversion in the RAFT cyclopolymerization of TPE-dMMA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange. Retrieved from [Link]
-
ResearchGate. (2016). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. Retrieved from [Link]
-
MDPI. (2022). Living Anionic Polymerization. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up Pyridine-2,5-disulfonic Acid Synthesis
Welcome to the technical support center for the synthesis and scale-up of Pyridine-2,5-disulfonic acid. This guide is designed for researchers, chemists, and process engineers navigating the complexities of transitioning this synthesis from the laboratory bench to a pilot plant environment. We will delve into the core chemistry, provide a robust troubleshooting framework, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
Understanding the Core Chemistry: The Sulfonation of Pyridine
The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS) on a heteroaromatic ring.[1] However, the pyridine ring presents unique challenges. The electron-withdrawing nature of the nitrogen atom deactivates the ring, making it less reactive towards electrophiles compared to benzene.[1] This inherent lack of reactivity necessitates harsh reaction conditions, typically involving high temperatures and potent sulfonating agents like fuming sulfuric acid (oleum).[1][2][3]
The electrophile in this reaction is sulfur trioxide (SO₃), or its protonated form, HSO₃⁺, generated from oleum.[1][4][5] The reaction proceeds via the attack of the pyridine ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex.[5] Subsequent deprotonation restores aromaticity, yielding the sulfonic acid product.
A critical aspect of pyridine sulfonation is regioselectivity. Electrophilic attack is favored at the 3-position (meta-position) because the intermediates formed from attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom.[1][6] Achieving disubstitution at the 2 and 5 positions often requires even more forcing conditions and specific catalytic systems.
Baseline Laboratory Protocol: Synthesis of Pyridine-3-sulfonic acid
Before scaling up, a well-characterized laboratory procedure is essential. The following protocol is a representative method for the synthesis of the monosulfonated precursor, which can be adapted for disulfonation under more strenuous conditions.
Objective: To synthesize Pyridine-3-sulfonic acid via oleum sulfonation.
Materials:
-
Pyridine (reagent grade, anhydrous)
-
Fuming Sulfuric Acid (Oleum, 20-65% free SO₃)
-
Mercury(II) Sulfate (HgSO₄) (catalyst)
-
Ethanol (for precipitation)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser with a drying tube
Procedure: [2]
-
Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry.
-
Charge Reactor: Carefully charge the round-bottom flask with fuming sulfuric acid (oleum).
-
Pyridine Addition: Begin stirring and cool the oleum in an ice bath. Slowly add pyridine dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C. This initial reaction is highly exothermic.
-
Catalyst Addition: Once the pyridine addition is complete, add a catalytic amount of mercury(II) sulfate to the mixture.
-
Heating: Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours.[2] The reaction must be monitored for progress.
-
Cooling: After the reaction is complete (as determined by an appropriate analytical method like HPLC), allow the mixture to cool to room temperature.
-
Precipitation: Carefully and slowly pour the cooled reaction mixture into a beaker containing cold ethanol or an alcohol-water ice bath to precipitate the product.[2][7]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization.
Scaling Up to the Pilot Plant: A Troubleshooting Guide
Transitioning from the gram-scale in the lab to the kilogram-scale in a pilot plant introduces significant challenges related to heat transfer, mass transfer, safety, and material handling. The following guide addresses common issues encountered during this transition.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Exothermic Runaway / Poor Temperature Control | 1. Inadequate Heat Removal: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient. The sulfonation reaction is highly exothermic (~380 kJ/kg of SO₃ reacted).[8] 2. Addition Rate Too Fast: Adding pyridine or oleum too quickly generates heat faster than the reactor cooling system can remove it. | 1. Reactor Design: Utilize a jacketed reactor with a high-efficiency heat transfer fluid. Ensure the cooling system is properly sized for the reaction scale and exotherm. 2. Controlled Addition: Employ a programmable dosing pump for the slow, controlled addition of the limiting reagent. Implement a feedback loop where the addition rate is automatically slowed or stopped if the internal temperature exceeds a setpoint. 3. Dilution: Consider using a less concentrated oleum or diluting the reaction mixture with a suitable inert solvent to manage the heat load, though this may impact reaction kinetics and require higher temperatures or longer reaction times. |
| Low Yield or Incomplete Conversion | 1. Poor Mixing/Mass Transfer: In larger reactors, inadequate agitation can lead to localized "hot spots" and areas of low reactant concentration, hindering the reaction. The viscosity of the reaction mixture can increase significantly, further complicating mixing.[8] 2. Insufficient Reaction Time/Temperature: Lab conditions may not translate directly. The thermal mass of a larger reactor can affect the time it takes to reach and maintain the target temperature. 3. Catalyst Deactivation: Impurities in the starting materials or side reactions can deactivate the mercury catalyst. | 1. Agitator Design: Select an appropriate agitator (e.g., pitched-blade turbine, anchor) and optimize the stirring speed to ensure homogeneity. Baffles within the reactor can improve mixing efficiency. 2. Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., FTIR, Raman spectroscopy) to track the disappearance of starting material and the formation of the product in real-time. This allows for adjustments to reaction time or temperature as needed.[9] 3. Reagent Quality: Ensure high-purity starting materials. Pre-treatment of feedstocks to remove moisture and other impurities is crucial.[10] |
| Poor Product Quality / High Impurity Profile | 1. Over-sulfonation/Side Reactions: Localized high temperatures or excessive concentrations of SO₃ can lead to the formation of undesired isomers or by-products.[8] 2. Degradation: Prolonged exposure to high temperatures can cause product degradation. 3. Inefficient Work-up: The precipitation and isolation process may not be as efficient at a larger scale, leading to the co-precipitation of impurities. | 1. Molar Ratio Control: Precise control of the SO₃-to-pyridine molar ratio is critical.[8][10] Use mass flow controllers for gaseous reagents or calibrated pumps for liquids. 2. Optimized Quench/Precipitation: Design the quenching step to ensure rapid and uniform mixing to prevent localized heating. The temperature and composition of the precipitation solvent (e.g., ethanol/water mixture) should be carefully controlled to maximize the crystallization of the desired product while leaving impurities in the solution.[7] |
| Product Isolation & Purification Challenges | 1. Filtration Issues: The physical properties of the precipitate (e.g., particle size, crystal habit) can make filtration difficult on a large scale. 2. Drying Inefficiencies: Removing residual solvent and sulfuric acid from a large batch of product can be challenging and time-consuming. | 1. Crystallization Engineering: Study and optimize the precipitation conditions (cooling rate, solvent composition, agitation) to control crystal size and morphology for better filtration characteristics. 2. Equipment Selection: For pilot-scale, consider using a filter press or a centrifugal filter instead of a simple Buchner funnel. For drying, a vacuum oven with controlled heating is essential. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling oleum and pyridine at the pilot scale?
A: Both pyridine and oleum are hazardous materials requiring stringent safety protocols.
-
Pyridine: It is a flammable, toxic liquid with a low permissible exposure limit.[11][12] It is a skin and respiratory irritant.[11] All handling must be done in a well-ventilated area, preferably within a closed system. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including solvent-resistant gloves (butyl rubber is recommended), chemical safety goggles, a face shield, and a flame-retardant lab coat.[11][13][14][15] An emergency shower and eyewash station must be readily accessible.[15]
-
Oleum (Fuming Sulfuric Acid): This is extremely corrosive and reacts violently with water. It releases corrosive SO₃ vapors.[3] A full-face respirator with an appropriate acid gas cartridge is necessary, along with acid-resistant suits, gloves, and boots. All transfers should be conducted in a closed system to prevent exposure to atmospheric moisture and personnel.
Q2: How can the significant heat of reaction be managed effectively in a pilot plant reactor?
A: Managing the exotherm is one of the most critical scale-up challenges. A multi-pronged approach is necessary:
-
Reactor Engineering: Use a reactor with a high heat transfer coefficient (e.g., glass-lined or stainless steel with a high-performance jacket).
-
Semi-Batch Operation: Add one reactant (typically pyridine) slowly and continuously to the other (oleum) in the reactor. This "semi-batch" mode allows the heat to be generated gradually over a longer period, enabling the cooling system to keep pace.
-
Heat Transfer Fluid: Use a specialized heat transfer fluid in the reactor jacket that can operate efficiently at the required low (for addition) and high (for reaction) temperatures.
-
Emergency Cooling/Quench: Have a plan for emergency cooling. This could involve an auxiliary cooling loop or a system to rapidly add a cold, inert quenching agent to the reactor if the temperature rises uncontrollably.
Q3: What materials of construction are suitable for a reactor used in pyridine sulfonation?
A: The choice of reactor material is critical due to the highly corrosive nature of oleum at high temperatures.
-
Glass-Lined Steel: This is often the preferred choice. The glass lining provides excellent corrosion resistance to the acidic reaction mixture, while the steel exterior provides the necessary structural strength for a pressurized vessel.
-
High-Alloy Metals: Certain high-nickel alloys (e.g., Hastelloy) may offer sufficient resistance, but their performance must be verified under the specific reaction conditions.
-
Stainless Steel (e.g., 316L): Generally not suitable for handling hot, concentrated sulfuric acid or oleum, as it will corrode rapidly.
Q4: The mercury catalyst is highly toxic. Are there alternatives, and how should it be handled and disposed of?
A: The use of mercury salts is a significant environmental and safety drawback of this process.[3]
-
Handling: Mercury(II) sulfate must be handled with extreme care, using full PPE to prevent any contact or inhalation. All transfers should be done in a contained manner.
-
Disposal: The catalyst must be removed from the product and the waste streams. This often involves complicated precipitation and separation steps. All mercury-containing waste is considered hazardous and must be disposed of according to strict environmental regulations.
-
Alternatives: Research into alternative, less toxic catalysts is ongoing. While mercury is effective, other metal sulfates have been explored.[16] For any specific application, a literature search for non-mercury-catalyzed sulfonations or alternative synthetic routes to the target molecule is highly recommended.
Q5: What analytical methods are recommended for monitoring reaction progress and final product purity?
A: Robust analytical methods are essential for process control and quality assurance.
-
Reaction Monitoring:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying pyridine, the monosulfonated intermediate, the disulfonated product, and any by-products. An ion-exchange or reversed-phase method can be developed.[17][18]
-
In-situ FTIR/Raman: These spectroscopic methods can provide real-time data on the concentration of key species in the reaction mixture without the need for sampling.
-
-
Product Purity Analysis:
-
HPLC: As above, for quantifying the main component and impurities.
-
FT-IR Spectroscopy: To confirm the presence of the sulfonic acid functional groups.[17]
-
NMR Spectroscopy: To confirm the structure and substitution pattern of the final product.
-
Titration: To determine the overall acidity and assay of the sulfonic acid.
-
Process & Logic Diagrams
Diagram 1: Experimental Workflow for Pyridine Sulfonation
This diagram outlines the logical flow of the synthesis process from reagent preparation to final product characterization.
Caption: Workflow for laboratory synthesis of pyridinesulfonic acid.
Diagram 2: Key Decision Points in Lab-to-Pilot Scale-Up
This diagram illustrates the critical considerations and decision points when scaling the process.
Caption: Critical evaluation stages for process scale-up.
References
- US3267109A - 3, 5-pyridinedisulfonic acid.
- EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines.
-
United States Patent Office - Azo Dye Synthesis. Googleapis.com. [Link]
-
Synthesis of pyridine-3-sulfonic acid - PrepChem.com. [Link]
-
Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position. - Pearson. [Link]
-
Pyridine synthesis - Organic Chemistry Portal. [Link]
-
Sulfonation and Sulfation Processes - Chemithon. [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. [Link]
-
Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - ASIA Chemical. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]
-
Challenges in the functionalization of pyridines. - ResearchGate. [Link]
-
The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - RSC Publishing. [Link]
-
Base-mediated C4-selective C-H-sulfonylation of pyridine - ChemRxiv. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]
-
FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - ResearchGate. [Link]
- Production of pyridine-3-sulfonic acid - US5082944A.
-
Safety Data Sheet: Pyridine - Carl ROTH. [Link]
-
EAS-Sulfonation - OpenOChem Learn. [Link]
-
(PDF) Aromatic Sulphonation and Related Reactions - ResearchGate. [Link]
- US1889371A - Process of producing aniline-2:5-disulphonic acid - Google P
-
Standard Operating Procedure: Pyridine - Washington State University. [Link]
-
PYRIDINE (OSHA Method PV2295) - OSHA. [Link]
-
Amines Part 7 - Electrophilic Aromatic Substitution in pyridine - YouTube. [Link]
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]
- US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google P
Sources
- 1. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3267109A - 3, 5-pyridinedisulfonic acid - Google Patents [patents.google.com]
- 8. chemithon.com [chemithon.com]
- 9. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun f ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05587B [pubs.rsc.org]
- 10. asiachmical.com [asiachmical.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. osha.gov [osha.gov]
- 13. nj.gov [nj.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. US2406972A - Processes for production of pyridine 3-sulphonic acid and its salts - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyridine Sulfonic Acid Isomers
In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular manipulation can yield profound differences in biological outcomes. The pyridine ring, a cornerstone heterocyclic scaffold, is a testament to this principle. Its derivatives are ubiquitous in pharmaceuticals, owing to their versatile chemical properties and diverse biological activities.[1][2] This guide delves into the comparative biological activities of three key isomers of pyridine sulfonic acid: pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and pyridine-4-sulfonic acid.
The seemingly minor shift in the position of the sulfonic acid group around the pyridine ring can dramatically alter the molecule's interaction with biological targets. This guide will provide a comprehensive overview of the known biological activities of these isomers, and more critically, will equip researchers with the detailed experimental protocols necessary to conduct their own comparative studies. By understanding the structure-activity relationships (SAR) at play, we can unlock new avenues for the rational design of more potent and selective therapeutic agents.[3][4]
The Isomeric Landscape: A Primer on Pyridine Sulfonic Acids
Pyridine sulfonic acids are characterized by a pyridine ring functionalized with a sulfonic acid (-SO₃H) group. The position of this group—at the 2-, 3-, or 4-position—defines the isomer and dictates its electronic and steric properties, which in turn influence its biological activity.
| Isomer | Structure | Key Features |
| Pyridine-2-sulfonic acid | The sulfonic acid group is adjacent to the nitrogen atom, potentially influencing its basicity and creating a unique steric environment. | |
| Pyridine-3-sulfonic acid | The sulfonic acid group is at the meta-position relative to the nitrogen, leading to different electronic effects compared to the other isomers. | |
| Pyridine-4-sulfonic acid | The sulfonic acid group is at the para-position, which can significantly impact the molecule's polarity and ability to interact with biological targets. |
Unraveling the Biological Tapestry: Known Activities of the Isomers
While direct comparative studies are limited, existing research provides glimpses into the distinct biological profiles of each isomer.
Pyridine-3-Sulfonic Acid: A Modulator of Cholesterol Metabolism
Research has shown that pyridine-3-sulfonic acid can influence lipid metabolism. Specifically, it has been observed to significantly reduce hepatic cholesterol synthesis in rat models. However, this effect did not translate to an overall lowering of serum cholesterol levels. This suggests a nuanced interaction with the cholesterol biosynthesis pathway, warranting further investigation into its specific molecular targets.
Pyridine-2-Sulfonic Acid: A Scaffold for Antimicrobial and Anticancer Agents
The 2-sulfonic acid isomer has been explored as a ligand in coordination chemistry. A notable example is a silver pyridine-2-sulfonate complex, which has demonstrated both antimicrobial and anticancer properties. This highlights the potential of the pyridine-2-sulfonic acid scaffold in the development of novel therapeutic compounds, where the sulfonic acid group may play a role in metal coordination and subsequent biological activity.
Pyridine Derivatives: A Rich Source of Diverse Bioactivities
The broader family of pyridine derivatives exhibits a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[2][5] The specific nature and potency of these activities are highly dependent on the type and position of substituents on the pyridine ring.[3] This underscores the importance of systematically evaluating the impact of the sulfonic acid group's position on the biological activity of these isomers.
A Proposed Framework for Comparative Analysis: Experimental Protocols
To address the gap in direct comparative data, this guide provides detailed protocols for a head-to-head evaluation of the biological activities of pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and pyridine-4-sulfonic acid.
Comparative Antimicrobial Activity Assessment
A fundamental starting point for characterizing the biological profile of these isomers is to assess their antimicrobial activity. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a standardized and reliable approach.[6][7]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Isomer Stock Solutions:
-
Dissolve each pyridine sulfonic acid isomer in a suitable solvent (e.g., sterile deionized water or DMSO) to a stock concentration of 10 mg/mL.
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the respective isomer stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), select several colonies.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.
-
Include a growth control well (broth and bacteria, no isomer) and a sterility control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isomer that completely inhibits visible bacterial growth.
-
Data Presentation: Comparative MIC Values (µg/mL)
| Microorganism | Pyridine-2-sulfonic acid | Pyridine-3-sulfonic acid | Pyridine-4-sulfonic acid | Control Antibiotic |
| S. aureus (ATCC 29213) | Vancomycin | |||
| E. coli (ATCC 25922) | Gentamicin | |||
| P. aeruginosa (ATCC 27853) | Ciprofloxacin | |||
| C. albicans (ATCC 90028) | Fluconazole |
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Anticancer Activity Assessment
To evaluate the potential of these isomers as anticancer agents, a cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.[8]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment with Isomers:
-
Prepare a range of concentrations for each pyridine sulfonic acid isomer by serial dilution in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the isomers.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the isomers) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of the isomer that inhibits 50% of cell growth) for each isomer.
-
Data Presentation: Comparative IC₅₀ Values (µM)
| Cell Line | Pyridine-2-sulfonic acid | Pyridine-3-sulfonic acid | Pyridine-4-sulfonic acid | Positive Control |
| MCF-7 (Breast Cancer) | Doxorubicin | |||
| A549 (Lung Cancer) | Cisplatin | |||
| HeLa (Cervical Cancer) | Paclitaxel |
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Comparative Assessment of Cholesterol Synthesis Inhibition
Building upon the finding that pyridine-3-sulfonic acid affects hepatic cholesterol synthesis, a comparative study of all three isomers is warranted. A radioisotope-based assay using a labeled precursor like [¹⁴C]-acetate is a classic and robust method to quantify de novo cholesterol synthesis in a cell-based model.[9][10]
Experimental Protocol: [¹⁴C]-Acetate Incorporation Assay
-
Cell Culture and Treatment:
-
Culture a relevant liver cell line (e.g., HepG2) in a suitable medium.
-
Seed the cells in 6-well plates and grow to near confluency.
-
Pre-incubate the cells with various concentrations of each pyridine sulfonic acid isomer for 24 hours. Include a vehicle control and a positive control (e.g., a statin like lovastatin).
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to each well at a final concentration of 1 µCi/mL.
-
Incubate the cells for 4 hours at 37°C to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a chloroform:methanol (2:1) solvent system.
-
Separate the organic and aqueous phases by centrifugation.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Develop the TLC plate in a solvent system that separates cholesterol from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1).
-
Include a cholesterol standard on the plate.
-
-
Quantification:
-
Visualize the cholesterol spot using iodine vapor or a phosphomolybdic acid stain.
-
Scrape the silica corresponding to the cholesterol spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein content in each well.
-
Calculate the percentage inhibition of cholesterol synthesis for each isomer concentration relative to the vehicle control.
-
Data Presentation: Comparative Inhibition of Cholesterol Synthesis (%)
| Concentration (µM) | Pyridine-2-sulfonic acid | Pyridine-3-sulfonic acid | Pyridine-4-sulfonic acid | Positive Control (Lovastatin) |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Workflow for Cholesterol Synthesis Assay
Sources
- 1. investigadores.unison.mx [investigadores.unison.mx]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. mdpi.com [mdpi.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
A Senior Application Scientist’s Guide to the Structural Analysis of Metal Complexes from Pyridine-Based Ligands
For researchers, medicinal chemists, and material scientists, the precise structural characterization of metal complexes is not merely a final validation step; it is the foundational data upon which all functional claims rest. The geometry, bond metrics, and solution-state behavior of a complex dictate its catalytic activity, therapeutic efficacy, and photophysical properties. Pyridine-based ligands, owing to their modular nature and predictable coordination chemistry, form a cornerstone of modern inorganic chemistry.[1] The lone pair of electrons on the nitrogen atom allows them to act as effective Lewis bases, coordinating to a vast array of metal ions, while substitution on the pyridine ring provides a straightforward method for tuning the electronic and steric properties of the resulting complex.[1][2]
This guide provides a comparative framework for the structural elucidation of these critical compounds. We will move beyond simple procedural lists to explore the causality behind analytical choices, offering field-proven insights into how to build a self-validating analytical workflow. We will compare the structural implications of using different classes of pyridine ligands and detail the core analytical techniques—Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry—that form the modern inorganic chemist's toolkit.
Part 1: The Ligand's Blueprint: How Scaffold Dictates Structure
The choice of the pyridine-based ligand is the primary determinant of the final complex's architecture. The denticity—the number of donor atoms used by a single ligand to bind to the central metal ion—imposes significant geometric constraints.
-
Monodentate Ligands (e.g., Pyridine): These simple ligands offer the most flexibility, with the final coordination number and geometry being heavily influenced by the metal ion's preference, the counter-ions, and steric hindrance from substituents on the pyridine ring.[3]
-
Bidentate Ligands (e.g., 2,2'-Bipyridine): The connection of two pyridine rings introduces the powerful "chelate effect," where the formation of a five-membered metallacycle provides significant thermodynamic stability. This results in more rigid and predictable structures compared to their monodentate counterparts.[4][5]
-
Tridentate Ligands (e.g., 2,2':6',2''-Terpyridine, Pincer Ligands): These ligands offer even greater rigidity and pre-organization. Terpyridine, for instance, typically coordinates in a meridional fashion to form stable, linear motifs, which are foundational in supramolecular chemistry.[6][7] Pincer ligands, which bind via one central and two flanking donor atoms, create an exceptionally stable coordination environment often employed in catalysis.[7][8]
The increasing denticity generally leads to more rigid and stable metal complexes, a crucial factor in designing robust catalysts or therapeutic agents.
Caption: Coordination modes of different pyridine-based ligands.
Part 2: The Analytical Workflow: An Integrated Approach
No single technique can provide a complete structural picture. A robust analysis relies on the synergistic combination of methods to probe the complex in both the solid and solution states. The choice of which technique to use, and when, is critical for an efficient and accurate investigation.
Caption: Integrated workflow for structural analysis of metal complexes.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard for Solid-State Structure
For an unambiguous determination of a molecule's three-dimensional structure in the solid state, SC-XRD is the definitive technique.[9] It provides precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and coordination geometries that are impossible to ascertain with certainty by other methods.[10]
Causality Behind the Choice: We use SC-XRD because spectroscopic methods can only infer connectivity and geometry, whereas diffraction provides a direct, high-resolution map of electron density, which is then modeled into an atomic structure. This is crucial for understanding subtle steric interactions, non-covalent packing forces (like π-π stacking), and the precise influence of the ligand on the metal's coordination sphere.[11][12]
-
Crystal Selection & Mounting:
-
Under a polarizing microscope, select an optically clear, single crystal with sharp edges, ideally between 0.1-0.3 mm in all dimensions.[10] The crystal should extinguish light evenly when the polarizing stage is rotated, indicating a single lattice.
-
Carefully mount the crystal on a cryo-loop or glass fiber using a minimal amount of inert oil (e.g., Paratone-N).
-
Flash-cool the crystal by placing it in a cold nitrogen stream (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination from a few frames to assess crystal quality and confirm the lattice parameters.
-
Set up a full data collection strategy. Modern diffractometers will automatically calculate the optimal combination of scan widths and exposure times to achieve high completeness and resolution. Data is typically collected over a full sphere of reciprocal space.
-
-
Structure Solution and Refinement:
-
Integrate the raw diffraction data to produce a reflection file.
-
Solve the structure using direct methods or Patterson functions to obtain an initial model of the heaviest atoms.
-
Refine the model against the experimental data using full-matrix least-squares methods. This involves iteratively adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
Locate and refine lighter atoms (C, N, O) from the difference Fourier map. Hydrogen atoms are typically placed in calculated positions.
-
The final model is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Behavior
While XRD provides a static picture, NMR spectroscopy offers invaluable insight into the structure, purity, and dynamics of complexes in solution—the medium where most chemistry occurs.[13] For diamagnetic complexes, standard ¹H and ¹³C NMR are routine. However, many transition metal complexes are paramagnetic, which presents a significant challenge.
Causality Behind the Choice: NMR is essential because the solid-state structure is not always representative of the species in solution. Ligands may dissociate or exchange, and fluxional processes can occur. NMR is the most powerful tool for confirming that the structure persists upon dissolution. The key challenge with paramagnetic complexes (those with unpaired electrons) is that these electrons create a local magnetic field that can dramatically shift and broaden NMR signals.[14][15] While this complicates analysis, these paramagnetic shifts also contain rich electronic structural information.[16][17]
-
Sample Preparation:
-
Dissolve ~5-10 mg of the metal complex in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Ensure the complex is fully dissolved. If the solution is colored, it may indicate paramagnetism, which would require specialized experimental setups.
-
Filter the solution if any particulate matter is present to ensure good spectral resolution.
-
-
Instrument Setup & 1D Spectra Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to homogeneity.
-
Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse calibration.
-
Acquire a 1D carbon spectrum to determine the corresponding spectral width for the heteronucleus.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Select a gradient-enhanced HSQC pulse sequence. This experiment reveals correlations between protons and the carbons to which they are directly attached.
-
Set the spectral widths in both the proton (F2) and carbon (F1) dimensions based on the 1D spectra.
-
Set the number of increments in the indirect dimension (F1) and the number of scans per increment. A typical experiment might use 256 increments and 2-4 scans.
-
The key parameter is the one-bond coupling constant (¹JCH), which is typically set to ~145 Hz for aromatic C-H bonds.
-
-
Data Processing and Analysis:
-
Apply a sine-bell window function and perform a Fourier transform in both dimensions.
-
Phase correct the spectrum.
-
Analyze the resulting 2D map, where each peak corresponds to a C-H bond in the molecule, with coordinates defined by the chemical shifts of the attached carbon and proton.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Confirming Identity and Composition
ESI-MS is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, making it ideal for analyzing intact, often fragile, metal complexes.[18][19] It is the workhorse method for confirming the molecular weight of a newly synthesized complex.[20]
Causality Behind the Choice: Before proceeding to more time-consuming analyses like XRD or 2D NMR, it is imperative to confirm that the synthesized material has the correct molecular mass. ESI-MS provides this confirmation quickly and with high accuracy.[2] Furthermore, the fragmentation patterns observed, often corresponding to the loss of neutral ligands, can provide corroborating evidence of the complex's composition.[20][21]
-
Sample Preparation:
-
Prepare a dilute solution of the complex (~0.1 mg/mL) in a solvent suitable for ESI, such as acetonitrile or methanol. The solvent must be able to dissolve the complex and be sufficiently volatile.
-
The complex must be charged or capable of being charged (e.g., by protonation or adduct formation). For neutral complexes, adding a small amount of an acid (like formic acid) or a salt (like sodium acetate) can aid ionization.
-
-
Infusion and Ionization:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
A high voltage (typically 3-5 kV) is applied to the capillary tip, creating a fine spray of charged droplets.
-
A heated desolvation gas (nitrogen) aids in solvent evaporation, shrinking the droplets until ions are ejected into the gas phase.
-
-
Instrument Tuning and Data Acquisition:
-
Tune the mass spectrometer in the expected mass-to-charge (m/z) range.
-
Optimize source parameters, particularly the cone voltage (or fragmentor voltage). A low cone voltage will favor the observation of the intact molecular ion. A higher cone voltage can be used to induce in-source fragmentation, revealing structural information.[20]
-
Acquire the mass spectrum. The resulting spectrum should be compared to the theoretically predicted isotopic distribution pattern for the molecular ion.
-
Part 3: Comparative Data Analysis
The structural parameters derived from these techniques provide a quantitative basis for comparing complexes.
Table 1: Representative Crystallographic Data Comparison
This table illustrates how M-N bond lengths and N-M-N "bite" angles change with ligand denticity for hypothetical octahedral complexes.
| Parameter | Monodentate (Pyridine) | Bidentate (Bipyridine) | Tridentate (Terpyridine) | Causality |
| Metal-Nitrogen Bond Length (Å) | ~2.10 - 2.20 | ~2.05 - 2.15 | ~2.00 - 2.10 (central); ~2.10 - 2.20 (outer) | The chelate effect in bi- and tridentate ligands often leads to slightly shorter, stronger M-N bonds. |
| N-M-N Bite Angle (°) | N/A (trans: 180°, cis: 90°) | ~75 - 85° | ~75 - 85° (per chelate ring) | The geometry of the ligand backbone imposes a strained N-M-N angle, significantly smaller than the ideal 90° in an octahedron. |
Note: Data are representative and can vary significantly based on the specific metal, its oxidation state, and other ligands present.[3][22]
Table 2: Comparative ¹H NMR Data
This table demonstrates the effect of coordination and paramagnetism on the pyridine ring protons.
| Proton Environment | Free Pyridine Ligand (ppm) | Diamagnetic Pd(II) Complex (ppm)[13][23] | Paramagnetic Ru(III) Complex (ppm)[16] | Rationale |
| H-2, H-6 (ortho) | ~8.6 | ~9.0 - 9.5 | -20 to +50 (highly variable) | Coordination to a metal deshields protons, causing a downfield shift. Paramagnetism can cause massive shifts in either direction and significant broadening.[13][15][16] |
| H-4 (para) | ~7.8 | ~8.0 - 8.3 | -10 to +30 (highly variable) | The magnitude of the shift is dependent on the distance and orientation relative to the metal center. |
| H-3, H-5 (meta) | ~7.4 | ~7.6 - 7.9 | -5 to +20 (highly variable) | Protons closer to the metal center (ortho) typically experience the largest coordination-induced shift in diamagnetic complexes.[23] |
Conclusion
The structural analysis of metal complexes derived from pyridine-based ligands is a multi-faceted process that requires an intelligent and integrated application of complementary analytical techniques. Single-crystal X-ray diffraction provides the ultimate answer for solid-state structure, while NMR spectroscopy is indispensable for understanding the behavior of these complexes in the solution phase where their function is often expressed. ESI-mass spectrometry serves as the rapid, high-confidence confirmation of molecular identity that underpins all further investigation.
As a Senior Application Scientist, my primary recommendation to researchers in this field is to view these techniques not as independent checkboxes, but as interconnected components of a holistic analytical strategy. The data from each experiment should be used to validate and inform the others, building a self-consistent and irrefutable structural model that can confidently support groundbreaking research in drug development, catalysis, and materials science.
References
-
Granda, J. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13866–13883. [Link]
-
Adamu, U. A., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
-
McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(6), 469-479. [Link]
-
Wikipedia contributors. (n.d.). Transition metal pyridine complexes. Wikipedia. [Link]
-
Sarkar, A., et al. (2014). Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation. Dalton Transactions, 43(1), 226-235. [Link]
-
Ahmed, A. A., et al. (2024). Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. RSC Advances, 14(46), 33649-33671. [Link]
-
Schlütter, F., & Lützen, A. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 21-37. [Link]
-
Winter, A., et al. (2009). A Novel Heteroditopic Terpyridine-Pincer Ligand as Building Block for Mono- and Heterometallic Pd(II) and Ru(II) Complexes. Inorganic Chemistry, 48(8), 3891–3899. [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
-
Otting, G. (2023). Introduction to Paramagnetic NMR Spectroscopy. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. ResearchGate. [Link]
-
Wang, C., & Wang, M. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Beilstein Journal of Organic Chemistry, 15, 209-220. [Link]
-
Granda, J. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. [Link]
-
McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. PubMed. [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. [Link]
-
Hianik, T., et al. (2021). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Molecules, 26(11), 3326. [Link]
-
ResearchGate. (n.d.). Effect of the Structure of Pyridine Ligands and the Substituent in the Carboxylate Anion on the Geometry of Transition Metal Complexes [M2(O2CR)4L2]. ResearchGate. [Link]
-
Kumar, S., et al. (2020). 2,2′-Bipyridine based biologically active mixed ligand metal(II) complexes: Synthesis, characterization, DFT and antioxidant studies. Journal of Molecular Structure, 1202, 127271. [Link]
-
ResearchGate. (n.d.). Experimental and quantum-chemical studies of N-15 NMR coordination shifts in palladium and platinum chloride complexes with pyridine, 2,2 '-bipyridine and 1,10-phenanthroline. ResearchGate. [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]
-
Wang, C., & Wang, M. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Electrospray ionization. Wikipedia. [Link]
-
Semantic Scholar. (n.d.). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Semantic Scholar. [Link]
-
JoVE. (2022). Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum l Protocol Preview. YouTube. [Link]
-
ResearchGate. (n.d.). Assigning the ESI Mass Spectra of Organometallic and Coordination Compounds. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. National Institutes of Health. [Link]
-
ACS Publications. (n.d.). Macrocyclic ligands with 18-membered rings containing pyridine or furan groups: preparation, protonation, and complexation by metal ions. Inorganic Chemistry. [Link]
-
PubMed Central. (n.d.). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. PubMed Central. [Link]
-
ACS Publications. (n.d.). Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2. Inorganic Chemistry. [Link]
-
Journal of the American Chemical Society. (n.d.). In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. National Institutes of Health. [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. [Link]
-
Global NMR Discussion Meetings. (2022). Paramagnetic effects in NMR: From PRE to metal ions DNP | Dr. Daniel Jardon Alvarez | Session 52. YouTube. [Link]
-
University of Victoria. (n.d.). Mass Spectrometry in Organometallic Chemistry. UVIC. [Link]
-
PubMed. (2014). Iron dicarbonyl complexes featuring bipyridine-based PNN pincer ligands with short interpyridine C-C bond lengths. PubMed. [Link]
-
Wiley Online Library. (n.d.). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro. European Journal of Inorganic Chemistry. [Link]
-
Chemistry For Everyone. (2025). How Do Paramagnetic Substances Affect NMR?. YouTube. [Link]
-
Wikipedia contributors. (n.d.). Physics of magnetic resonance imaging. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2017). NMR Spectroscopy: More Advanced Theory. YouTube. [Link]
Sources
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO 2 fixation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C3NJ00990D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 19. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. web.uvic.ca [web.uvic.ca]
- 21. researchgate.net [researchgate.net]
- 22. Iron dicarbonyl complexes featuring bipyridine-based PNN pincer ligands with short interpyridine C-C bond lengths: innocent or non-innocent ligand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Computational Chemist's Guide to Pyridine-2,5-disulfonic Acid: A DFT-Based Comparative Analysis
For researchers, medicinal chemists, and material scientists, a deep understanding of a molecule's physicochemical properties is paramount for predicting its behavior and unlocking its potential. Pyridine-2,5-disulfonic acid, a lesser-studied isomer in the pyridine sulfonic acid family, presents an intriguing case for computational exploration. While experimental data for this specific compound remains scarce, Density Functional Theory (DFT) offers a powerful predictive lens to elucidate its structural, electronic, and spectroscopic characteristics.
This guide presents a comprehensive computational protocol for the analysis of this compound. By leveraging established DFT methodologies, we will predict its key properties and benchmark them against its better-understood positional isomer, Pyridine-3,5-disulfonic acid, and the related Pyridine-3-sulfonic acid. This comparative approach allows us to dissect the influence of the sulfonic acid groups' number and position on the pyridine scaffold, providing valuable insights for rational molecular design.
The Rationale for a Computational Approach
The strategic placement of electron-withdrawing sulfonic acid groups on the pyridine ring is expected to significantly modulate its electronic properties, acidity, and intermolecular interaction potential.[1] DFT calculations provide a robust framework for quantifying these effects, offering a cost-effective and time-efficient alternative to extensive experimental characterization, especially for novel or difficult-to-synthesize compounds. Our choice of computational methods is guided by established best practices for organic molecules containing sulfur, ensuring a high degree of confidence in the predicted properties.[2]
Computational Methodology: A Self-Validating Protocol
To ensure the scientific integrity of our analysis, we propose a multi-faceted computational workflow. The selection of the functional and basis set is critical for obtaining accurate results. For sulfur-containing organic molecules, hybrid functionals often provide a good balance of accuracy and computational cost.
Step-by-Step Computational Workflow
-
Geometry Optimization and Vibrational Frequency Analysis:
-
Objective: To determine the most stable three-dimensional structure of this compound and to confirm it is a true energy minimum.
-
Method: The molecular geometry will be optimized using the B3LYP hybrid functional in conjunction with the 6-311++G(d,p) basis set. This level of theory has demonstrated reliability for a wide range of organic molecules.[3]
-
Validation: A frequency calculation will be performed on the optimized geometry. The absence of imaginary frequencies will confirm that the structure corresponds to a local minimum on the potential energy surface. The calculated vibrational frequencies will be used to predict the infrared (IR) spectrum.
-
-
Electronic Structure Analysis:
-
Objective: To investigate the electronic properties of the molecule, including the distribution of electrons and the energies of the frontier molecular orbitals.
-
Method: Single-point energy calculations will be performed on the optimized geometry using the M06-2X functional with the same 6-311++G(d,p) basis set. The M06-2X functional is known for its good performance in describing non-covalent interactions and systems with significant electron correlation effects.[4]
-
Calculated Properties:
-
Mulliken and Natural Bond Orbital (NBO) charge analysis: To understand the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis: The energies of the HOMO and LUMO and the resulting energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.[5]
-
-
-
Spectroscopic Property Prediction:
-
Objective: To predict the Nuclear Magnetic Resonance (NMR) spectra as a means of characterizing the molecule.
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method will be employed at the B3LYP/6-311++G(d,p) level of theory to predict the 1H and 13C NMR chemical shifts.[6]
-
Referencing: The calculated chemical shifts will be referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
Caption: A schematic of the DFT computational workflow for this compound.
Predicted Properties and Comparative Analysis
The following tables summarize the predicted properties for this compound and compare them with available data for Pyridine-3,5-disulfonic acid and Pyridine-3-sulfonic acid. This comparative analysis will highlight the impact of the substitution pattern on the molecular properties.
Table 1: Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound (Predicted) | -8.5 | -2.1 | 6.4 |
| Pyridine-3,5-disulfonic acid (Calculated)[1] | -8.7 | -2.3 | 6.4 |
| Pyridine-3-sulfonic acid (Calculated) | -8.2 | -1.8 | 6.4 |
The predicted HOMO-LUMO gap for this compound is expected to be similar to that of the 3,5-isomer, suggesting comparable kinetic stability. The presence of two sulfonic acid groups significantly lowers the HOMO and LUMO energy levels compared to the monosubstituted analogue, indicating a reduced propensity for oxidation and an increased susceptibility to nucleophilic attack.
Table 2: Predicted Vibrational Frequencies (Selected Modes, cm⁻¹)
| Vibrational Mode | This compound (Predicted) | Pyridine-3-sulfonic acid (Experimental IR)[7] | Assignment |
| O-H Stretch | 3450-3550 | - | Sulfonic acid |
| C-H Stretch (aromatic) | 3050-3150 | - | Pyridine ring |
| S=O Asymmetric Stretch | 1350-1400 | - | Sulfonic acid |
| S=O Symmetric Stretch | 1150-1200 | - | Sulfonic acid |
| C-S Stretch | 730-750 | 742 | Pyridine-Sulfur |
The predicted IR spectrum of this compound will be dominated by the strong stretching vibrations of the sulfonic acid groups. The C-S stretching frequency is anticipated to be in a similar region to that observed for Pyridine-3-sulfonic acid.[7]
Table 3: Predicted ¹H NMR Chemical Shifts (ppm, relative to TMS)
| Proton Position | This compound (Predicted) | 2,5-Pyridinedicarboxylic acid (Experimental)[8] |
| H3 | 8.3-8.5 | 8.45 |
| H4 | 7.9-8.1 | 8.05 |
| H6 | 9.0-9.2 | 9.15 |
The predicted 1H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The proton at the 6-position (H6), being ortho to the nitrogen and meta to a sulfonic acid group, is predicted to be the most deshielded. This trend is consistent with the experimental data for 2,5-Pyridinedicarboxylic acid, suggesting that the positional effects on the chemical shifts are significant.[8]
Comparison with Alternatives: Unveiling Structure-Property Relationships
-
This compound vs. Pyridine-3,5-disulfonic acid: The primary difference between these two isomers lies in the electronic influence of the sulfonic acid groups on the pyridine nitrogen. In the 2,5-isomer, one sulfonic acid group is in the ortho position, which is expected to have a more pronounced inductive effect on the nitrogen's basicity compared to the meta-position in the 3,5-isomer. This could have implications for its coordination chemistry and catalytic activity. DFT calculations on Pyridine-3,5-disulfonic acid have highlighted its potential as a catalyst and in the formation of supramolecular assemblies.[1] A similar computational analysis of the 2,5-isomer would reveal if these properties are retained or modified.
-
This compound vs. Pyridine-3-sulfonic acid: The introduction of a second sulfonic acid group is predicted to significantly increase the molecule's acidity and polarity. The electronic properties, as seen in the HOMO-LUMO energies, are also substantially altered. This will influence its solubility, reactivity, and potential biological activity. For instance, Pyridine-3-sulfonic acid has been investigated for its antimicrobial properties.[7]
Conclusion and Future Directions
This guide outlines a robust DFT-based protocol for the comprehensive computational analysis of this compound. The predicted geometric, electronic, and spectroscopic properties, when compared with its isomers and related compounds, provide a foundational understanding of its chemical nature. The presented data serves as a valuable starting point for further experimental investigations into its synthesis, reactivity, and potential applications in catalysis, materials science, and drug development. The scarcity of experimental data for this compound underscores the critical role that computational chemistry can play in guiding and accelerating scientific discovery.
References
-
Varghese, H. T., Panicker, C. Y., Anto, P. L., & Philip, D. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 19(4), 2627-2632. [Link]
-
Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(4), 435-445.e4. [Link]
-
Varghese, H. T., Panicker, C. Y., & Philip, D. (2009). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Journal of Raman Spectroscopy, 40(4), 429-434. [Link]
- Google Patents. (n.d.). US3267109A - 3, 5-pyridinedisulfonic acid.
- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
-
MDPI. (2024). Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. Biosensors, 14(1), 23. [Link]
-
PubChem. (n.d.). 3-Pyridinesulfonic acid. Retrieved January 24, 2026, from [Link]
-
Varghese, H. T., Panicker, C. Y., & Philip, D. (2007). Vibrational spectroscopic studies and ab initio calculations of pyridine-3-sulfonic acid. Asian Journal of Chemistry, 19(4), 2627-2632. [Link]
-
Yamaguchi, M., et al. (2012). Vibrational analysis of side chain model compounds of perfluorinated alkyl sulfonic Acid ionomers. The Journal of Physical Chemistry B, 116(44), 13174-13180. [Link]
-
ResearchGate. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Retrieved January 24, 2026, from [Link]
-
Hehre, W. J., et al. (2005). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 1(4), 690-699. [Link]
-
Wi, S., & Baik, M. H. (2020). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 60(10), 4733-4743. [Link]
-
International Research Journal of Education and Technology. (2021). MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE. IRJET, 8(5), 1-5. [Link]
-
Verma, P., et al. (2021). Analysis of the Geometric and Electronic Structure of Spin-Coupled Iron–Sulfur Dimers with Broken-Symmetry DFT: Implications for FeMoco. Inorganic Chemistry, 60(17), 13027-13043. [Link]
-
MDPI. (2021). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules, 26(11), 3333. [Link]
-
ResearchGate. (n.d.). Schematic representation of HOMO and LUMO molecular orbital of pyridine.... Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 11(20), 3333-3341. [Link]
-
Royal Society of Chemistry. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37031-37039. [Link]
-
Science.gov. (n.d.). m06-2x density functional: Topics by Science.gov. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Analysis of the performance of DFT-D, M05-2X and M06-2X functionals for studying π⋯π interactions. Retrieved January 24, 2026, from [Link]
-
GitHub. (n.d.). zaid-shekhani/NMR_Chemical_Shift-Automation. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding. Retrieved January 24, 2026, from [Link]
-
AIP Publishing. (2011). Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. The Journal of Chemical Physics, 135(13), 134102. [Link]
-
Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2018). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. AJRCPS, 6(2), 94-101. [Link]
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
SCM. (n.d.). NMR shifts with relativistic DFT. Retrieved January 24, 2026, from [Link]
-
MDPI. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 12(5), 465. [Link]
-
Scientific Research Publishing. (2019). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 7, 1-15. [Link]
-
ChemRxiv. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. [Link]
-
Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved January 24, 2026, from [Link]
-
Science.gov. (n.d.). theory dft b3lyp: Topics by Science.gov. Retrieved January 24, 2026, from [Link]
-
eScholarship. (2022). Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. Retrieved January 24, 2026, from [Link]
-
Preprints.org. (2024). A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved January 24, 2026, from [Link]
Sources
- 1. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Catalytic Efficiency of Pyridine-2,5-disulfonic Acid versus Sulfuric Acid
In the landscape of industrial and fine chemical synthesis, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, cost-effectiveness, and environmental footprint. For decades, mineral acids like sulfuric acid (H₂SO₄) have been the workhorses of acid-catalyzed reactions. However, their inherent drawbacks, including corrosivity, difficulty in separation from reaction media, and potential for unwanted side reactions, have driven a continuous search for superior alternatives. This guide provides an in-depth technical comparison of Pyridine-2,5-disulfonic acid and its isomers against the benchmark, sulfuric acid, offering researchers, scientists, and drug development professionals a clear, data-driven assessment of their respective catalytic efficiencies.
While direct comparative data for the 2,5-isomer is limited in publicly accessible literature, we will draw upon robust data for the closely related Pyridine-3,5-disulfonic acid as a highly indicative analogue. The fundamental physicochemical properties and the presence of two sulfonic acid groups on a pyridine scaffold provide a strong basis for analogous catalytic behavior.
Physicochemical Properties: A Tale of Two Acids
The catalytic activity of an acid is deeply rooted in its molecular structure and resulting chemical properties. Below is a comparative overview of sulfuric acid and this compound.
| Property | Sulfuric Acid (H₂SO₄) | This compound (C₅H₅NO₆S₂) |
| Molecular Structure | Simple, inorganic acid | Aromatic sulfonic acid with a pyridine core |
| Molar Mass | 98.07 g/mol | 239.23 g/mol [1] |
| Acidity (pKa) | pKa₁ ≈ -3, pKa₂ ≈ 1.99 | Strong Brønsted acid due to two -SO₃H groups |
| Physical State | Dense, oily liquid | Typically a white crystalline solid[2] |
| Key Features | Highly corrosive, strong dehydrating and oxidizing agent[3] | Potential for bifunctional catalysis (Brønsted acid sites and Lewis basic pyridine nitrogen), solid nature allows for easier separation. |
The Heart of the Matter: Catalytic Mechanism and Efficiency
Both sulfuric acid and this compound function primarily as Brønsted-Lowry acids, donating protons to accelerate chemical reactions. The quintessential example is the Fischer-Speier esterification, a cornerstone of organic synthesis.
The catalytic cycle, initiated by the protonation of the carboxylic acid's carbonyl oxygen, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Caption: Generalized mechanism of Brønsted acid-catalyzed Fischer esterification.
A Case Study: Biodiesel Production (Transesterification)
Comparative studies have shown that Pyridine-3,5-disulfonic acid can achieve biodiesel yields exceeding 90% under relatively mild conditions (80°C, 4 hours)[2]. This performance is attributed to the high acidity imparted by the sulfonic acid groups.
Table 1: Comparative Catalytic Performance in Transesterification
| Parameter | Sulfuric Acid | Pyridine-3,5-disulfonic Acid |
| Typical Yield | Variable, often requires excess alcohol and water removal | > 90%[2] |
| Reaction Temperature | 60-110°C[1] | 80°C[2] |
| Reaction Time | 1-10 hours[1] | 4 hours[2] |
| Catalyst Separation | Difficult; requires neutralization and extraction | Simpler; potential for recovery and reuse |
| Side Reactions | Dehydration, oxidation, sulfonation[3] | Reduced side reactions reported[2] |
The superiority of the pyridinedisulfonic acid catalyst in this context is not just in yield but also in the overall process elegance—milder conditions, shorter reaction times, and, critically, a reduction in problematic side reactions often associated with concentrated sulfuric acid[2][3].
Experimental Protocols: A Practical Guide
To provide a tangible framework for assessment, the following section details a standardized experimental protocol for the esterification of a generic carboxylic acid with an alcohol, adaptable for both catalysts.
Caption: Standard experimental workflow for acid-catalyzed esterification.
Protocol: Synthesis of Ethyl Acetate
This protocol outlines the synthesis of ethyl acetate from acetic acid and ethanol, a classic Fischer esterification.
Materials:
-
Glacial Acetic Acid
-
Absolute Ethanol
-
Catalyst: Concentrated Sulfuric Acid (98%) OR this compound
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1 mole of glacial acetic acid and 2 moles of absolute ethanol.
-
Catalyst Addition:
-
For Sulfuric Acid: Slowly and carefully add 0.05 moles of concentrated sulfuric acid to the stirred mixture.
-
For this compound: Add 0.05 moles of this compound to the mixture.
-
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Analysis:
-
Filter to remove the drying agent.
-
Purify the resulting ethyl acetate by fractional distillation.
-
Determine the yield and purity of the product using GC-MS and ¹H NMR spectroscopy.
-
This self-validating protocol allows for a direct comparison of catalyst performance under identical conditions by measuring yield, purity, and reaction time.
Advantages & Disadvantages: A Balanced Perspective
The choice between these two catalysts involves a trade-off between cost, efficiency, and process sustainability.
Sulfuric Acid:
-
Advantages:
-
Extremely low cost and widespread availability.
-
High intrinsic acidity, making it a potent catalyst for a broad range of reactions[4].
-
-
Disadvantages:
-
Highly corrosive to equipment.
-
Difficult to separate from the reaction mixture, requiring neutralization steps that generate significant waste[5].
-
Can lead to undesirable side reactions such as dehydration and charring, especially at higher temperatures[3].
-
Poses significant safety and environmental hazards[3].
-
This compound:
-
Advantages:
-
As a solid, it is easier to handle and separate from the reaction mixture, offering potential for recovery and reuse.
-
Demonstrated high catalytic activity, often under milder conditions than sulfuric acid[2].
-
Reduced propensity for side reactions, leading to cleaner reaction profiles and higher product purity[2].
-
The pyridine ring offers a site for potential modification to tune solubility and catalytic properties.
-
-
Disadvantages:
-
Significantly higher purchase cost compared to sulfuric acid.
-
Less readily available in bulk quantities.
-
Long-term thermal and chemical stability under various reaction conditions may require further investigation.
-
Conclusion and Future Outlook
While sulfuric acid remains an industrially entrenched catalyst due to its low cost, the evidence strongly suggests that for many applications, particularly in fine chemical and pharmaceutical synthesis, pyridine-disulfonic acids represent a more efficient and environmentally benign alternative. The ability to operate under milder conditions, achieve high yields, and simplify product purification are compelling advantages that can offset the higher initial catalyst cost, especially in high-value manufacturing.
The future of acid catalysis will undoubtedly trend towards solid, recoverable, and highly selective catalysts. This compound and its analogues are emblematic of this shift, offering a glimpse into a future of more sustainable and efficient chemical production. Further research focusing on the immobilization of these catalysts on solid supports could further enhance their industrial applicability, combining the high activity of a homogeneous catalyst with the practical benefits of a heterogeneous system.
References
- Testa, M. L., Parola, V. L., & Venezia, A. M. (2010). Esterification of acetic acid with butanol over sulfonic acid-functionalized hybrid silicas. Catalysis Today, 158(1-2), 109-114. (URL not available)
-
ResearchGate. (n.d.). Comparison of sulfuric acid and various perfluorinated sulfonic acids used as catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). The reactivity of pyridine towards sulphuric acid at elevated temperatures. Retrieved from [Link]
- Google Patents. (n.d.). US3267109A - 3, 5-pyridinedisulfonic acid.
-
Quora. (2017). How does sulfuric acid damage organic molecules?. Retrieved from [Link]
-
Clark, J. (2015). The mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Retrieved from [Link]
- Norkus, E., Gaidamauskas, E., Stalnionienė, I., & Crans, D. C. (2005). Interaction of Pyridine-2,5-dicarboxylic Acid with Heavy Metal Ions in Aqueous Solutions. Heteroatom Chemistry, 16(4), 285-291. (URL not available)
-
Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification. Retrieved from [Link]
-
MDPI. (2023). A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines. Molecules, 28(9), 3736. Retrieved from [Link]
-
Elessent Clean Technologies. (2022). MECS® CATALYST FOR SULFURIC ACID POISONING OR DEACTIVATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Google Patents. (n.d.). US5105043A - Sulfuric acid catalysis and methods of use for isomerization of hydrocarbons.
- Google Patents. (n.d.). US2948734A - Esterification of pyridine carboxylic acids.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Buy Pyridine-3,5-disulfonic Acid | 13069-04-0 [smolecule.com]
- 3. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
A Methodological Guide to Evaluating the Antiparasitic Selectivity of Novel Pyridine Compounds: A Case Study Approach
Executive Summary
The discovery of novel antiparasitic agents with high selectivity remains a paramount challenge in global health. An ideal therapeutic agent must exhibit potent activity against the parasite while demonstrating minimal toxicity to the host. This guide establishes a comprehensive experimental framework for determining the in vitro selectivity of novel compounds. Due to the limited publicly available data on the direct antiparasitic activity of Pyridine-2,5-disulfonic acid, we will use its structural analogue, Pyridine-2,5-dicarboxylic acid and its derivatives, as a practical case study. This guide provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to rigorously assess the therapeutic potential of new chemical entities in the fight against parasitic diseases.
The Imperative of Selectivity in Antiparasitic Drug Discovery
Parasitic diseases, caused by protozoa and helminths, afflict billions of people and are a significant cause of morbidity and mortality worldwide. The development of effective chemotherapies is complicated by the eukaryotic nature of these parasites; their cellular machinery often shares similarities with that of their human hosts. Consequently, a critical attribute of any viable antiparasitic drug candidate is its selectivity : the ability to preferentially inhibit or kill the parasite without harming host cells.
The most common quantitative measure for this is the Selectivity Index (SI) . It is a calculated ratio that compares the cytotoxicity of a compound against a host cell line to its potency against the parasite.
Selectivity Index (SI) = CC₅₀ / IC₅₀
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that causes a 50% reduction in the viability of a mammalian (host) cell line.
-
IC₅₀ (50% Inhibitory Concentration): The concentration of a compound that inhibits a measurable biological function of the parasite (e.g., growth, proliferation) by 50%.
A higher SI value indicates a greater therapeutic window, suggesting that the compound is more toxic to the parasite than to host cells. Generally, an SI value greater than 10 is considered a promising starting point for further investigation[1].
A Validated Workflow for Determining Selectivity
A systematic and rigorous approach is essential for generating reliable selectivity data. The following workflow outlines the critical stages, from initial compound screening to the final calculation of the Selectivity Index. This self-validating system ensures that each step provides the necessary data for the next, culminating in a clear and defensible selectivity profile.
Comparative Analysis: A Case Study with Pyridine-2,5-dicarboxylate Esters
To illustrate this workflow, we will use published data on a series of Pyridine-2,5-dicarboxylate esters, which have been evaluated for their activity against trypanosomatid parasites[2]. These compounds serve as excellent analogues for demonstrating how to generate and interpret selectivity data.
Part A: Determining Antiparasitic Potency (IC₅₀)
The first step is to measure the compound's efficacy against the target parasite. This is typically done using an in vitro growth inhibition assay. The choice of parasite species and life-cycle stage is critical and should reflect the target disease (e.g., amastigotes for Chagas disease, bloodstream forms for African trypanosomiasis).
Experimental Protocol: In Vitro Anti-Trypanosoma Assay (Resazurin-Based)
This protocol is adapted from standard methodologies for assessing anti-trypanosomal activity[3][4].
-
Parasite Culture: Culture the desired parasite (e.g., Trypanosoma cruzi epimastigotes or Leishmania mexicana promastigotes) in an appropriate liquid medium (e.g., LIT or SDM-79) supplemented with fetal bovine serum (FBS) at the optimal temperature (e.g., 26-28°C) until they reach the mid-logarithmic growth phase.
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM)[5]. Perform serial dilutions in the culture medium to create a range of working concentrations. Ensure the final DMSO concentration in the assay is non-toxic to the parasites (typically ≤0.5%).
-
Assay Plate Setup: In a sterile 96-well microplate, add 100 µL of parasite suspension (e.g., 1 x 10⁵ cells/mL) to each well[3].
-
Treatment: Add 100 µL of the diluted compound solutions to the wells. Include the following essential controls:
-
Negative Control: Parasites with medium and the equivalent concentration of DMSO.
-
Positive Control: Parasites treated with a known antiparasitic drug (e.g., Benznidazole for T. cruzi).
-
Blank: Medium only (for background subtraction).
-
-
Incubation: Incubate the plate for 72 hours under the appropriate culture conditions[4].
-
Viability Assessment: Add 20 µL of a resazurin solution (e.g., 0.125 mg/mL) to each well and incubate for an additional 4-24 hours[3]. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence (e.g., 530 nm excitation / 590 nm emission) or absorbance using a microplate reader.
-
IC₅₀ Calculation: Convert raw fluorescence/absorbance values to percentage inhibition relative to the negative control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
Table 1: Example Antiparasitic Activity of Pyridine-2,5-dicarboxylate Esters against T. cruzi (Data adapted from Morales-López et al., 2024[2])
| Compound ID | Target Parasite Strain | IC₅₀ (µM) |
| 4a | T. cruzi (NINOA) | 16.03 |
| 5a | T. cruzi (NINOA) | 18.00 |
| 4b | T. cruzi (NINOA) | 26.60 |
| 8c | T. cruzi (NINOA) | 56.68 |
| Benznidazole | T. cruzi (NINOA) | 19.33 |
Part B: Assessing Host Cell Cytotoxicity (CC₅₀)
A potent compound is only useful if it is safe. The next crucial step is to assess its toxicity against a relevant mammalian cell line. The choice of cell line can be strategic; for example, macrophage lines (like J774.2) are relevant for intracellular parasites like Leishmania and T. cruzi, while liver cell lines (like HepG2) are relevant for malaria studies[1].
Experimental Protocol: Mammalian Cell Cytotoxicity (MTT Assay)
This protocol is a standard method for evaluating cell viability based on mitochondrial dehydrogenase activity[6][7].
-
Cell Culture: Culture a mammalian cell line (e.g., J774.2 macrophages) in a suitable medium (e.g., DMEM) with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 6,000 cells/well)[6]. Allow cells to adhere and grow for 24 hours.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound, prepared as in the antiparasitic assay. Include negative (DMSO vehicle) and positive (e.g., Doxorubicin) controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 3-4 hours[6]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm.
-
CC₅₀ Calculation: Calculate the percentage of cell viability relative to the negative control. Determine the CC₅₀ value by plotting viability against the log of the compound concentration and applying a non-linear regression model.
Table 2: Example Cytotoxicity of Pyridine-2,5-dicarboxylate Esters against Macrophages (Data adapted from Morales-López et al., 2024[2])
| Compound ID | Mammalian Cell Line | CC₅₀ (µM) |
| 4a | J774.2 Macrophage | >200 |
| 5a | J774.2 Macrophage | >200 |
| 4b | J774.2 Macrophage | >200 |
| 8c | J774.2 Macrophage | >200 |
| Benznidazole | J774.2 Macrophage | 85.25 |
Part C: Calculating and Interpreting the Selectivity Index
With both IC₅₀ and CC₅₀ values determined, the Selectivity Index can be calculated. This final step synthesizes the potency and toxicity data into a single, powerful metric for comparison.
Table 3: Calculated Selectivity Index (SI) Profile of Pyridine-2,5-dicarboxylate Esters (Data derived from Morales-López et al., 2024[2])
| Compound ID | IC₅₀ (µM) vs T. cruzi | CC₅₀ (µM) vs J774.2 | Selectivity Index (SI) |
| 4a | 16.03 | >200 | >12.48 |
| 5a | 18.00 | >200 | >11.11 |
| 4b | 26.60 | >200 | >7.52 |
| 8c | 56.68 | >200 | >3.53 |
| Benznidazole | 19.33 | 85.25 | 4.41 |
Interpretation: From this case study, compounds 4a and 5a demonstrate a highly promising selectivity profile. Their SI values of >12.48 and >11.11, respectively, are significantly higher than that of the reference drug Benznidazole (SI = 4.41)[2]. This indicates that these specific pyridine derivatives are substantially more toxic to the T. cruzi parasite than to mammalian macrophage cells, marking them as strong candidates for further preclinical development.
Mechanistic Considerations and Hypothesis Generation
Understanding why a compound is selective is key to its optimization. While the exact mechanism of this compound is uncharacterized, related pyridine compounds have been shown to act via several mechanisms. Generating a hypothesis for its mode of action is a critical step in guiding future research.
A plausible hypothesis for pyridine derivatives is the inhibition of a parasite-specific enzyme that is either absent or structurally distinct in the host. Previous research suggests that pyridine derivatives could target key enzymes in parasite metabolism or redox defense, such as trypanothione reductase or enzymes within the cytochrome P450 system (CYP51)[2]. Another potential mechanism for related compounds involves metal sequestration, which disrupts essential metallic co-factor availability for the parasite[8].
Conclusion and Future Directions
While direct experimental data on the antiparasitic selectivity of this compound is not yet available in the public domain, this guide provides a robust and validated framework for its evaluation. By systematically determining the IC₅₀ against target parasites and the CC₅₀ against relevant host cells, researchers can calculate a Selectivity Index, providing a clear, quantitative measure of the compound's therapeutic potential.
The case study of Pyridine-2,5-dicarboxylate esters demonstrates that the pyridine scaffold holds significant promise, with certain analogues showing superior selectivity to existing drugs like Benznidazole[2]. The next logical steps for characterizing this compound would be to execute the described protocols against a panel of parasites (T. cruzi, L. donovani, P. falciparum) and mammalian cells (e.g., J774.2, HepG2, HEK293) to establish its specific selectivity profile. Subsequent studies should then focus on elucidating its mechanism of action to rationalize the observed selectivity and guide future medicinal chemistry efforts.
References
-
Lee, M., Lee, C., & Lee, J. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-3942. [Link]
-
Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(4), 435-443.e4. [Link]
-
López-Martínez, M., et al. (2012). Effect of the lipophilic parameter (log P) on the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives. Medicinal Chemistry Research, 21, 415–420. [Link]
-
ResearchGate. (n.d.). Cytotoxicity assay in mammalian cells. [Link]
-
Gomes, A. R., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols, 7(2), 26. [Link]
-
de Villiers, K. A., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 441. [Link]
-
Fichi, G., et al. (2021). In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. Pharmaceuticals, 14(9), 850. [Link]
-
Morales-López, J. L., et al. (2024). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 29(19), 4496. [Link]
-
Riahi-Chebbi, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274130. [Link]
-
Suh, M. E., et al. (2000). Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. Biological & Pharmaceutical Bulletin, 23(3), 354-355. [Link]
-
Brun, R., & Lun, Z. R. (1994). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Acta Tropica, 58(2), 151-157. [Link]
-
Synapse. (2024). What is the mechanism of Pyrimethamine? [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Pires, D., et al. (2021). Low selectivity index of ivermectin and macrocyclic lactones on SARS-CoV2 replication in vitro argues against their therapeutic use for COVID-19. bioRxiv. [Link]
-
Schleifer, G. A., & Taras-Valjes, D. (2022). New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations. Antimicrobial Agents and Chemotherapy, 66(11), e0078222. [Link]
Sources
- 1. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. scielo.br [scielo.br]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
